Diisobutyl ether
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-1-(2-methylpropoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNYYWIUQFZLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060856 | |
| Record name | Propane, 1,1'-oxybis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-55-7 | |
| Record name | Isobutyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1'-oxybis[2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1'-oxybis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-oxybis[2-methylpropane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02BSW514GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diisobutyl ether chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl ether (DIBE) is a colorless, flammable liquid with a characteristic ether-like odor. Its chemical formula is C₈H₁₈O, and it is structurally characterized by an oxygen atom bonded to two isobutyl groups. This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for a technical audience in research and development.
Chemical Structure and Identification
The structure of this compound consists of two isobutyl groups linked through an ether oxygen. The IUPAC name is 1-isobutoxy-2-methylpropane.
Molecular Structure Visualization:
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | |
| Molecular Weight | 130.23 g/mol | |
| CAS Number | 628-55-7 | |
| IUPAC Name | 1-isobutoxy-2-methylpropane | |
| Appearance | Colorless liquid | |
| Boiling Point | 122 °C | |
| Density | 0.760 g/mL | [1] |
| Flash Point | 9 °C | |
| Solubility | Insoluble in water |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by three main signals corresponding to the different proton environments in the isobutyl groups.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.15 | Doublet | 2H | -O-CH₂ -CH(CH₃)₂ |
| ~1.84 | Multiplet | 1H | -O-CH₂-CH (CH₃)₂ |
| ~0.90 | Doublet | 6H | -O-CH₂-CH(CH₃ )₂ |
Note: Predicted chemical shifts. Actual values may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~77.5 | -O-C H₂-CH(CH₃)₂ |
| ~28.5 | -O-CH₂-C H(CH₃)₂ |
| ~19.5 | -O-CH₂-CH(C H₃)₂ |
Note: Predicted chemical shifts. Actual values may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by C-H and C-O stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850-3000 | Strong | C-H stretch (alkane) |
| ~1370 & ~1390 | Medium | C-H bend (gem-dimethyl) |
| 1000-1300 | Strong | C-O stretch (ether) |
Mass Spectrometry
Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 130 | Low | [M]⁺ (Molecular ion) |
| 87 | High | [M - C₃H₇]⁺ |
| 57 | Very High (Base Peak) | [C₄H₉]⁺ (isobutyl cation) |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
Synthesis of this compound
1. Williamson Ether Synthesis
This method involves the reaction of an isobutyl halide with sodium isobutoxide.
-
Reaction: (CH₃)₂CHCH₂ONa + (CH₃)₂CHCH₂Br → ((CH₃)₂CHCH₂)₂O + NaBr
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in an excess of anhydrous isobutanol under an inert atmosphere (e.g., nitrogen or argon).
-
Once the sodium has completely reacted to form sodium isobutoxide, cool the solution to room temperature.
-
Slowly add isobutyl bromide to the reaction mixture with continuous stirring.
-
Heat the mixture to reflux for several hours to ensure the completion of the reaction.
-
After cooling, quench the reaction by carefully adding water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the this compound by distillation.
-
2. Acid-Catalyzed Dehydration of Isobutanol
This method involves the dehydration of isobutanol using a strong acid catalyst.
-
Reaction: 2 (CH₃)₂CHCH₂OH --(H₂SO₄, heat)--> ((CH₃)₂CHCH₂)₂O + H₂O
-
Procedure:
-
Place isobutanol in a distillation apparatus.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture to a temperature that allows for the distillation of the ether as it is formed, while unreacted alcohol condenses and returns to the reaction flask. The formation of this compound can be a side reaction during the dehydration of isobutanol to isobutene.[2][3][4][5]
-
Collect the distillate, which will be a mixture of this compound and water.
-
Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with water.
-
Dry the ether over anhydrous calcium chloride and purify by a final distillation.
-
Determination of Physicochemical Properties
1. Boiling Point Determination
The boiling point can be determined using a simple distillation setup or a micro-boiling point apparatus.
-
Procedure (Simple Distillation):
-
Place a small volume of purified this compound in a distillation flask with a few boiling chips.
-
Set up a simple distillation apparatus with a condenser and a collection flask.
-
Heat the flask gently. The temperature at which the liquid actively boils and a stable temperature is recorded on the thermometer in the vapor path is the boiling point.
-
2. Density Measurement
The density can be measured using a pycnometer or a digital density meter.
-
Procedure (Pycnometer):
-
Weigh a clean, dry pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Thermostat the pycnometer to a specific temperature (e.g., 20 °C).
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the ether by the volume of the pycnometer.
-
Safety and Handling
This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[6][7][8][9]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[6][7][8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[6][7][8][9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for this compound synthesis and analysis.
References
- 1. This compound [stenutz.eu]
- 2. fischer-tropsch.org [fischer-tropsch.org]
- 3. Dehydration of isobutanol to isobutene in a slurry reactor - UNT Digital Library [digital.library.unt.edu]
- 4. shokubai.org [shokubai.org]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lobachemie.com [lobachemie.com]
- 9. echemi.com [echemi.com]
Diisobutyl Ether: A Technical Guide for Researchers
Introduction
Diisobutyl ether (DIBE) is a colorless, volatile, and flammable organic compound with the chemical formula C8H18O. As a branched-chain ether, it possesses unique solvent properties that make it a valuable reagent in various chemical applications, including in research and development within the pharmaceutical industry. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis and purification protocols, key applications, and safety considerations.
Chemical Identification and Synonyms
The unambiguous identification of chemical substances is critical for researchers. The primary identifier for this compound is its CAS number.
| Identifier | Value |
| CAS Number | 628-55-7[1][2][3][4][5] |
This compound is also known by several other names in the literature and commercial products.
Table 1: Synonyms for this compound
| Synonym |
| Isobutyl Ether[1][2][3][5] |
| Bis(2-methylpropyl) ether[2] |
| 1,1'-oxybis[2-methylpropane][2] |
| 1-Isobutoxy-2-methylpropane[2][3] |
| 2-Methyl-1-(2-methylpropoxy)propane[3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, use in experiments, and for the design of chemical processes.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H18O[2][3][4] |
| Molecular Weight | 130.23 g/mol [2][3][4] |
| Appearance | Colorless to almost colorless clear liquid[1][2] |
| Melting Point | -100 °C[2] |
| Boiling Point | 122 °C[2] |
| Density | 0.75 g/cm³[2] |
| Refractive Index | 1.3890 - 1.3910[2] |
| Flash Point | 8 °C[2] |
| Water Solubility | 137.9 g/L (25 °C)[2] |
| Solubility | Slightly soluble in Chloroform and Dichloromethane[2] |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Dehydration of Isobutanol
The most common method for synthesizing symmetrical ethers like this compound is the acid-catalyzed dehydration of the corresponding alcohol. The following protocol is a representative procedure adapted from the synthesis of its isomer, n-butyl ether.
Materials:
-
Isobutanol
-
Concentrated sulfuric acid or p-toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium hydroxide solution (e.g., 10%)
-
Saturated sodium chloride solution (brine)
-
Anhydrous drying agent (e.g., magnesium sulfate or calcium chloride)
-
Distillation apparatus
Procedure:
-
Set up a reflux apparatus with a heating mantle, a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
-
To the round-bottom flask, add isobutanol and a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid).
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ether.
-
Continue the reaction until the theoretical amount of water has been collected or the reaction ceases to produce more water.
-
Allow the reaction mixture to cool to room temperature.
Purification of this compound
The crude this compound from the synthesis will contain unreacted isobutanol, the acid catalyst, and byproducts. The following purification protocol is generally applicable.
Procedure:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water to remove the bulk of the acid and any water-soluble impurities.
-
A dilute solution of sodium hydroxide (e.g., 10%) to neutralize the remaining acid catalyst.[2]
-
Water to remove any residual sodium hydroxide.
-
Saturated sodium chloride solution (brine) to reduce the solubility of the ether in the aqueous layer and aid in phase separation.
-
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride) to the ether and swirl to remove any residual water.[2]
-
Filter or decant the dried ether to remove the drying agent.
-
Purify the this compound by fractional distillation, collecting the fraction that boils at the literature value of 122 °C.
Caption: Workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
Ethers are a significant class of solvents and reagents in organic synthesis and the pharmaceutical industry. While specific documented applications for this compound are less common than for its isomers like diethyl ether or di-n-butyl ether, its properties suggest its utility in several areas.
-
Solvent for Organic Reactions: this compound can be used as a solvent for various organic reactions, particularly those requiring a relatively nonpolar, aprotic medium with a moderate boiling point. Its branched structure can influence reaction selectivity and solubility of reagents compared to linear ethers.
-
Grignard Reactions: Ethers are the classic solvents for the formation and reaction of Grignard reagents. Di-n-butyl ether is known to be an effective solvent for these reactions, and this compound can likely serve a similar role, especially when a higher boiling point than diethyl ether is desirable.
-
Extraction Solvent: Due to its low water solubility and ability to dissolve a range of organic compounds, this compound can be employed as an extraction solvent in the workup of reaction mixtures to isolate products from aqueous phases.
-
Pharmaceutical Synthesis: Ethers are used in the synthesis of various active pharmaceutical ingredients (APIs). This compound can serve as a reaction medium or in the purification of intermediates in these synthetic pathways. For instance, it can be used as a reaction medium in the synthesis of intermediates for fragrances and other chemicals.[6]
Safety and Handling
This compound is a highly flammable liquid and vapor.[1] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, away from sources of ignition.
Table 3: Hazard and Precautionary Information
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS02 | Danger | H225: Highly flammable liquid and vapor.[1][2] | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[1] P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment.[1] P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P370+P378: In case of fire: Use... to extinguish. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container to an approved waste disposal plant. |
Incompatibilities: this compound is incompatible with strong oxidizing agents.[2]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Logical Relationships in Ether Synthesis
The synthesis of this compound from isobutanol is governed by competing reaction pathways: intermolecular dehydration to form the ether and intramolecular dehydration to form an alkene. The reaction conditions can be optimized to favor the desired ether formation.
Caption: Competing pathways in the acid-catalyzed dehydration of isobutanol.
This compound is a versatile solvent with potential applications in organic synthesis and pharmaceutical research. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a laboratory setting. This guide provides a foundational resource for researchers and scientists working with this compound.
References
- 1. sciepub.com [sciepub.com]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Diisobutyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of diisobutyl ether, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work.
Core Physical Properties
This compound is a colorless liquid with a characteristic ether-like odor. It is insoluble in water but miscible with many organic solvents such as ether and alcohol.[1] Its key physical properties are summarized below.
| Physical Property | Value | Temperature | Pressure |
| Boiling Point | 122-123 °C | - | Standard Atmospheric |
| Density | 0.760 g/cm³ | 15 °C | Standard Atmospheric |
| 0.75 g/cm³ | 20 °C | Standard Atmospheric |
Data compiled from multiple sources.[2][3][4]
Experimental Determination of Physical Properties
The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For accurate determination, particularly with small sample volumes, the micro-reflux or Thiele tube methods are commonly employed.[6][7]
Micro-Reflux Method:
-
A small quantity of this compound is placed in a test tube or a small flask.
-
A thermometer is positioned in the vapor phase above the liquid's surface.
-
The sample is heated gently.
-
The boiling point is recorded as the temperature at which the vapor condenses and drips back from the thermometer bulb.
Thiele Tube Method:
-
A few milliliters of this compound are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube assembly is attached to a thermometer and heated in a Thiele tube containing oil.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]
Density Determination
Density is the mass of a substance per unit volume. For liquids like this compound, a pycnometer or a vibrating-wire densimeter can be used for precise measurements.
Pycnometer Method:
-
A pycnometer, a flask with a specific known volume, is weighed empty.
-
It is then filled with this compound and weighed again.
-
The pycnometer is then emptied, cleaned, filled with a reference liquid of known density (e.g., water), and weighed.
-
The density of this compound is calculated by comparing its mass to the mass of the reference liquid.
Vibrating-Wire Densitometer:
This instrument measures the density of a fluid by analyzing the damping of a vibrating wire immersed in the fluid. The resonant frequency of the wire's vibration is related to the density of the surrounding liquid. This method allows for simultaneous measurement of density and viscosity over a range of temperatures and pressures.[8]
Process Visualization
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.
References
Diisobutyl Ether: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and analytical methodologies related to diisobutyl ether. The information is curated to support research and development activities where this compound may be utilized as a solvent, reagent, or reference standard.
Core Physicochemical Data
This compound, a branched ether, possesses a unique set of properties that make it a valuable compound in various chemical applications. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Unit |
| Molecular Formula | C₈H₁₈O | |
| Molecular Weight | 130.23 | g/mol |
| Boiling Point | 122 - 123 | °C |
| Melting Point | -100 | °C |
| Density | 0.75 - 0.761 | g/cm³ |
| Refractive Index | 1.39 | |
| Flash Point | 9 | °C |
| Water Solubility | Insoluble / Difficulty soluble | |
| Vapor Pressure | 16.2 | mmHg at 25°C |
Synthesis of this compound
The primary industrial method for producing this compound is through the acid-catalyzed dehydration of isobutanol.[1] This reaction typically involves heating isobutanol in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like alumina.[1] The process is an equilibrium-driven reaction where water is removed to favor the formation of the ether.
A general experimental protocol for the synthesis of a symmetrical ether like this compound from its corresponding alcohol is outlined below. This protocol is adapted from the synthesis of di-n-butyl ether and can be modified for this compound.
Experimental Protocol: Acid-Catalyzed Dehydration of Isobutanol
Objective: To synthesize this compound from isobutanol via acid-catalyzed dehydration.
Materials:
-
Isobutanol
-
Concentrated sulfuric acid (or a suitable solid acid catalyst)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a distillation apparatus with a heating mantle, a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
-
Charging the Reactor: Add isobutanol to the round-bottom flask. Slowly and with caution, add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of this compound.
-
Work-up: After the reaction is complete (as indicated by the cessation of water collection), cool the reaction mixture. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and then purify by fractional distillation to obtain pure this compound.
Analytical Workflow
The analysis of this compound, particularly in complex mixtures or as a product of a reaction, often involves chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful method for both qualitative and quantitative analysis. A typical workflow for the synthesis and subsequent analysis of this compound is depicted in the following diagram.
Caption: Synthesis and Analytical Workflow for this compound.
References
Spectroscopic Profile of Diisobutyl Ether: A Technical Guide
Introduction
Diisobutyl ether ((CH₃)₂CHCH₂OCH₂CH(CH₃)₂), a colorless liquid with a characteristic ether-like odor, finds application as a solvent in various chemical processes. A thorough understanding of its structural and chemical properties is paramount for its effective use and for quality control in research and industrial settings. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers and scientists in their analytical endeavors.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a comprehensive reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| -CH₂- | 3.19 | Doublet | 6.7 |
| -CH- | 1.80 | Nonet | 6.7 |
| -CH₃ | 0.89 | Doublet | 6.7 |
¹³C NMR (Carbon-13 NMR) Data
Data for the ¹³C NMR spectrum of this compound is available from comprehensive spectral databases such as the Spectral Database for Organic Compounds (SDBS). Due to the molecule's symmetry, the spectrum is expected to show three distinct signals.
| Carbon | Chemical Shift (δ) in ppm |
| -CH₂- | ~76 |
| -CH- | ~28 |
| -CH₃ | ~19 |
| (Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.) |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by strong absorptions corresponding to C-H and C-O stretching vibrations. Key absorption peaks are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2957 | Strong | C-H stretch (asymmetric, -CH₃) |
| 2925 | Strong | C-H stretch (asymmetric, -CH₂) |
| 2871 | Strong | C-H stretch (symmetric, -CH₃) |
| 1468 | Medium | C-H bend (-CH₂, -CH₃) |
| 1384 | Medium | C-H bend (gem-dimethyl) |
| 1367 | Medium | C-H bend (gem-dimethyl) |
| 1117 | Strong, Broad | C-O-C stretch (asymmetric) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern that can be used for its identification.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 130 | 2.6 | Molecular Ion [M]⁺ |
| 87 | 8.2 | [M - C₃H₇]⁺ |
| 73 | 1.0 | [M - C₄H₉O]⁺ |
| 57 | 100.0 | [C₄H₉]⁺ (Base Peak) |
| 41 | 19.3 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.
-
Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence for proton NMR (e.g., a 30° or 90° pulse).
-
Set the number of scans (typically 8 to 16 scans for a concentrated sample).
-
Acquire the free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase the resulting spectra to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid this compound.
Materials:
-
This compound sample
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Pipette
-
Cleaning solvent (e.g., dry acetone or isopropanol)
-
Lens tissue
Procedure using Salt Plates (Thin Film Method):
-
Sample Preparation:
-
Ensure the salt plates are clean and dry. If necessary, polish them with a suitable abrasive and clean with a dry solvent.
-
Place one to two drops of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
-
Instrument Setup:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Microsyringe
-
Solvent (e.g., dichloromethane or hexane)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
-
Instrument Setup:
-
Set the GC oven temperature program. For a volatile compound like this compound, a simple isothermal or a slow temperature ramp program can be used (e.g., start at 50°C and ramp to 150°C).
-
Set the injector temperature (e.g., 250°C).
-
Set the MS ion source temperature (e.g., 230°C) and the quadrupole temperature (e.g., 150°C).
-
Use electron ionization (EI) at a standard energy of 70 eV.
-
Set the mass range to be scanned (e.g., m/z 35-200).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
The this compound will be separated from the solvent on the GC column and enter the mass spectrometer.
-
The mass spectrometer will continuously scan the specified mass range as the compound elutes from the GC.
-
-
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
understanding Diisobutyl ether polarity and dipole moment
An In-depth Technical Guide to the Polarity and Dipole Moment of Diisobutyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the polarity and dipole moment of this compound, crucial physicochemical properties influencing its behavior as a solvent and its interaction with other molecules. This document delves into the theoretical underpinnings of its polarity, presents available quantitative data for comparison, and outlines the experimental methodology for dipole moment determination.
Understanding the Polarity of this compound
The polarity of a molecule is a fundamental property arising from the distribution of electron density across its structure. In this compound, the presence of an oxygen atom, which is more electronegative than the adjacent carbon atoms, is the primary determinant of its polarity.
The C-O-C ether linkage is characterized by a bent molecular geometry, similar to water, due to the presence of two lone pairs of electrons on the oxygen atom. This geometry prevents the individual bond dipoles of the C-O bonds from canceling each other out, resulting in a net molecular dipole moment.[1] Consequently, this compound is classified as a polar molecule. However, its polarity is considered weak, especially when compared to protic solvents like alcohols, as it cannot act as a hydrogen bond donor.
The isobutyl groups, being branched alkyl chains, have a slight electron-donating inductive effect. The steric bulk of the isobutyl groups may also influence the C-O-C bond angle, which in turn can subtly affect the magnitude of the overall dipole moment when compared to its straight-chain isomer, di-n-butyl ether.
Quantitative Data on Polarity and Related Properties
To provide a clear context for the polarity of this compound, the following table summarizes its key physical properties alongside those of related ethers and other common solvents.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Dipole Moment (D) | Dielectric Constant (ε) | Refractive Index (n) | Boiling Point (°C) |
| This compound | C₈H₁₈O | Est. ~1.17 | Est. ~3.0 | 1.390-1.391[2] | 122[2] |
| Di-n-butyl Ether | C₈H₁₈O | 1.17 ± 0.06[3], 1.18[4] | 3.06[5], 3.10[4] | 1.397[4] | 142[4] |
| Diethyl Ether | C₄H₁₀O | 1.15[6] | 4.33[1] | 1.353 | 34.6 |
| Methyl tert-Butyl Ether | C₅H₁₂O | 1.32[6] | 4.5 | 1.369 | 55.2 |
| Tetrahydrofuran | C₄H₈O | 1.75[6] | 7.58[1] | 1.407 | 66 |
| Water | H₂O | 1.85 | 80.1[1] | 1.333 | 100 |
Experimental Determination of Dipole Moment
The dipole moment of a liquid such as this compound can be experimentally determined by measuring its dielectric constant and refractive index in a non-polar solvent. The Guggenheim method is a widely used approach for this purpose.[7][8][9]
The Guggenheim Method: An Overview
The Guggenheim method provides a means to calculate the dipole moment of a solute in a dilute solution within a non-polar solvent, avoiding the need for density measurements of the solutions.[7][8] The method is based on the Debye equation and relates the dipole moment to the change in dielectric constant and refractive index of the solution with increasing concentration of the solute.
The core of the method involves preparing a series of dilute solutions of the substance of interest (solute) in a non-polar solvent (e.g., benzene or cyclohexane) at a constant temperature. The dielectric constant (ε) and refractive index (n) of the pure solvent and each solution are then measured.
Experimental Workflow
The following diagram illustrates the typical workflow for determining the dipole moment of a substance using the Guggenheim method.
Caption: Workflow for the Guggenheim Method.
Key Experimental Steps
-
Preparation of Solutions: A series of at least five dilute solutions of this compound in a non-polar solvent (e.g., benzene) with known mole fractions should be prepared. The concentration range should be kept low to ensure ideal behavior.
-
Dielectric Constant Measurement: The dielectric constant of the pure solvent and each solution is measured using a dielectric constant meter or a capacitance bridge. This measurement is typically performed at a fixed frequency and temperature.
-
Refractive Index Measurement: The refractive index of the pure solvent and each solution is measured using a refractometer, usually at the sodium D-line wavelength. The temperature should be kept constant and the same as that used for the dielectric constant measurements.
-
Data Analysis: The Guggenheim equation is then used to calculate the dipole moment. The equation is as follows:
μ² = [27kT / (4πN(ε₁ + 2)(n₁² + 2))] * [ (Δ(ε - n²)) / Δw ]
Where:
-
μ is the dipole moment
-
k is the Boltzmann constant
-
T is the absolute temperature
-
N is Avogadro's number
-
ε₁ is the dielectric constant of the pure solvent
-
n₁ is the refractive index of the pure solvent
-
Δ(ε - n²) / Δw is the limiting slope of a plot of (ε - n²) versus the weight fraction of the solute (w) as w approaches zero.
-
Molecular Structure and Dipole Moment Vector
The dipole moment is a vector quantity, with both magnitude and direction. In this compound, the individual C-O bond dipoles and the dipoles arising from the lone pairs on the oxygen atom contribute to the overall molecular dipole moment.
The following diagram illustrates the relationship between the molecular structure of this compound and its net dipole moment.
Caption: Dipole Moment of this compound.
The vector sum of the C-O bond dipoles and the contribution from the lone pairs on the oxygen atom results in a net dipole moment that bisects the C-O-C angle, with the negative end of the dipole located on the oxygen atom.
Conclusion
References
- 1. Dielectric Constant [macro.lsu.edu]
- 2. chembk.com [chembk.com]
- 3. physicalchemistryrosamonte.wordpress.com [physicalchemistryrosamonte.wordpress.com]
- 4. dibutyl ether [stenutz.eu]
- 5. canada.dixonvalve.com [canada.dixonvalve.com]
- 6. Dipole Moment [macro.lsu.edu]
- 7. "Application of Guggenheim's Short Formula to the Calculation of Dipole" by Robert J. Buenker and George N. Schulte [scholarworks.uni.edu]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. chem.uzh.ch [chem.uzh.ch]
An In-depth Technical Guide to the Synthesis of Diisobutyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for preparing diisobutyl ether (DIBE), a valuable solvent and potential fuel additive. The document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate replication and further research. The two principal methods covered are the acid-catalyzed dehydration of isobutanol and the Williamson ether synthesis.
Acid-Catalyzed Dehydration of Isobutanol
The dehydration of isobutanol over a solid acid catalyst is a prominent method for producing this compound. This reaction typically yields a mixture of this compound and isobutylene, with the product distribution being highly dependent on the reaction conditions and the nature of the catalyst. Generally, lower temperatures and higher isobutanol concentrations favor the formation of the ether, while higher temperatures promote the formation of the alkene.
Reaction Pathway and Mechanism
The reaction proceeds via the protonation of the isobutanol hydroxyl group by an acid catalyst, followed by the elimination of a water molecule to form a carbocation intermediate. This carbocation can then either be attacked by another molecule of isobutanol to form this compound (SN2 pathway) or lose a proton to form isobutylene (E1 pathway).
Caption: Acid-catalyzed dehydration of isobutanol to this compound and isobutylene.
Quantitative Data from Literature
The following table summarizes the reaction conditions and outcomes for the synthesis of this compound via isobutanol dehydration from various studies.
| Catalyst | Temperature (°C) | Pressure (MPa) | Isobutanol Conversion (%) | This compound Selectivity (%) | Isobutylene Selectivity (%) | Reference |
| γ-Alumina | 340 | Atmospheric | 85 | Favored at high iBuOH concentration | Decreases with high iBuOH concentration | [1] |
| γ-Alumina | 270 | Atmospheric | 99.46 | - | 98.76 | [2] |
| γ-Alumina | 330 | 0.1 | 97 | - | 93 | [3][4] |
| Tungstated Zirconia | 170-200 | - | - | Detected as a product | - | [5] |
Note: In some studies focused on isobutylene production, the selectivity for this compound was not quantified but its formation was noted, particularly at lower conversion rates.[6]
Experimental Protocol: Dehydration of Isobutanol over γ-Alumina
This protocol is a generalized procedure based on common practices described in the literature.[1][3][4][7]
Materials:
-
Isobutanol (reagent grade)
-
γ-Alumina catalyst (pellets or powder)
-
Inert gas (e.g., Nitrogen)
-
Tubular reactor (e.g., quartz or stainless steel)
-
Furnace with temperature controller
-
Syringe pump
-
Condenser
-
Collection flask
Procedure:
-
Pack the tubular reactor with a known amount of γ-alumina catalyst.
-
Place the reactor in the furnace and heat to the desired reaction temperature (e.g., 250-350°C) under a flow of inert gas.
-
Once the temperature has stabilized, introduce isobutanol into the reactor using a syringe pump at a specific weight hourly space velocity (WHSV).
-
The reaction products are passed through a condenser to liquefy the condensable products (this compound, unreacted isobutanol, and water).
-
Collect the liquid products in a chilled collection flask.
-
The non-condensable gas (isobutylene) can be collected separately for analysis.
-
Analyze the liquid and gas products using gas chromatography (GC) to determine the conversion of isobutanol and the selectivity for this compound and isobutylene.
Caption: Workflow for the catalytic dehydration of isobutanol.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and unsymmetrical ethers. For the synthesis of this compound, this involves the reaction of sodium isobutoxide with an isobutyl halide (e.g., isobutyl bromide or isobutyl chloride).
Reaction Pathway and Mechanism
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The isobutoxide ion acts as a nucleophile and attacks the electrophilic carbon of the isobutyl halide, displacing the halide ion and forming the ether. A potential competing reaction is elimination (E2), which is more likely with sterically hindered substrates like isobutyl halides and can lead to the formation of isobutylene.
Caption: Williamson synthesis of this compound with the competing elimination reaction.
Quantitative Data
Experimental Protocol: Williamson Ether Synthesis of this compound
This is a generalized protocol based on standard procedures for Williamson ether synthesis.[9][10][11][12]
Materials:
-
Isobutanol
-
Sodium hydride (NaH) or sodium metal (Na)
-
Isobutyl bromide or isobutyl chloride
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO4 or Na2SO4)
Procedure:
Part A: Preparation of Sodium Isobutoxide (in situ)
-
Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suspension of sodium hydride in anhydrous THF to the flask.
-
Slowly add isobutanol from the addition funnel to the stirred suspension of sodium hydride at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium isobutoxide.
Part B: Ether Synthesis
-
Cool the sodium isobutoxide solution to 0°C.
-
Slowly add isobutyl bromide from the addition funnel to the stirred solution.
-
After the addition is complete, heat the reaction mixture to reflux for several hours (the reaction progress can be monitored by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add more water and an organic solvent (e.g., diethyl ether) to extract the product.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by distillation.
References
- 1. shokubai.org [shokubai.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the pore structure of an active alumina catalyst on isobutene production by dehydration of isobutanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the pore structure of an active alumina catalyst on isobutene production by dehydration of isobutanol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. aidic.it [aidic.it]
- 6. Dehydration of isobutanol to isobutene in a slurry reactor - UNT Digital Library [digital.library.unt.edu]
- 7. US20170050896A1 - Method for producing isobutylene from isobutanol - Google Patents [patents.google.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. One Part of Chemistry: Synthesis of n-Butyl Ethyl Ether from 1-Butanol [1chemistry.blogspot.com]
Diisobutyl Ether: A Comprehensive Technical Guide to Key Hazards
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisobutyl ether (DIBE), a colorless liquid with a characteristic ethereal odor, serves various roles in industrial and laboratory settings, including as a solvent and an extraction agent. While useful, it presents a range of significant hazards that necessitate a thorough understanding for safe handling and use. This technical guide provides an in-depth overview of the key hazards associated with this compound, focusing on its physicochemical properties, severe flammability, potential for explosive peroxide formation, and toxicological profile. It is intended to equip researchers, scientists, and drug development professionals with the critical safety information required to mitigate risks in a laboratory or manufacturing environment. All quantitative data is presented in clear tabular formats, and key processes are visualized using diagrams to ensure clarity and accessibility.
Physicochemical Properties
Understanding the fundamental physical and chemical properties of this compound is foundational to assessing its hazards. These properties influence its behavior in various experimental and storage conditions.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₈O | [1][2][3] |
| Molar Mass | 130.23 g/mol | [1][2][3][4] |
| Appearance | Colorless, clear liquid | [1] |
| Density | 0.75 - 0.761 g/cm³ | [1][4][5] |
| Boiling Point | 122 - 123 °C | [1][4][5][6] |
| Melting Point | -100 °C | [1] |
| Vapor Pressure | 16.2 mmHg at 25°C | [1] |
| Vapor Density | 4.5 (Air = 1.0) | [7] |
| Water Solubility | 137.9 mg/L at 25°C (sparingly soluble) | [1][4] |
| log P (Octanol/Water Partition Coefficient) | 2.64 | [5] |
Flammability and Explosion Hazards
This compound is a highly flammable liquid and represents a significant fire and explosion risk, particularly in a laboratory setting. Its high volatility and low flash point mean that flammable vapor-air mixtures can form readily at ambient temperatures.
| Flammability Parameter | Value | Reference(s) |
| Flash Point | 8 °C (Closed Cup) | [1] |
| Autoignition Temperature | 194 °C | [8] |
| Flammable (Explosive) Limits in Air | Lower (LEL): 1.5% Upper (UEL): 7.6% | [8][9] |
| Hazard Class | Flammable Liquid (Category 3) | [7][10][11] |
Key Considerations:
-
Vapor Hazard : The vapor is heavier than air and can travel considerable distances to an ignition source, leading to flashback.[9]
-
Ignition Sources : All potential ignition sources—including open flames, hot surfaces, sparks from electrical equipment, and static discharge—must be rigorously excluded from areas where DIBE is handled or stored.[11]
-
Explosive Mixtures : Vapors can form explosive mixtures with air.[7][12] This is a critical concern in enclosed or poorly ventilated spaces.
-
Fire Extinguishing : For small fires, dry chemical powder or carbon dioxide is recommended. For larger fires, alcohol-resistant foam, water spray, or fog should be used. Water jets may be ineffective for extinguishing but can be used to cool containers to prevent pressure buildup and explosion.[9]
The Critical Hazard of Peroxide Formation
A paramount and often insidious hazard associated with ethers, including this compound, is the formation of unstable and potentially explosive peroxides upon exposure to air and light.[13][14][15] This process, known as autoxidation, can occur during storage and is accelerated by the presence of light and heat.[16]
The hydroperoxides formed are less volatile than the ether itself. If the ether is distilled or evaporated, these peroxides can become dangerously concentrated in the residue, creating a severe risk of violent explosion upon being subjected to heat, shock, or friction.[14][17][18]
References
- 1. oecd.org [oecd.org]
- 2. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 3. lobachemie.com [lobachemie.com]
- 4. oecd.org [oecd.org]
- 5. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 6. flashpointsrl.com [flashpointsrl.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 11. Biometrical evaluation of the performance of the revised OECD Test Guideline 402 for assessing acute dermal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 15. Ethers | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. otago.ac.nz [otago.ac.nz]
Methodological & Application
Application Notes and Protocols for Diisobutyl Ether in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: Diisobutyl ether (DIBE) is a valuable solvent in organic synthesis, offering a higher boiling point and flash point compared to commonly used ethers like diethyl ether, which enhances safety during handling and reactions.[1] Its properties make it particularly suitable for reactions requiring elevated temperatures, such as certain Grignard reactions and alkylations. This document provides an overview of its applications, key physicochemical properties, detailed experimental protocols, and safety guidelines.
Physicochemical Properties of this compound
This compound's physical properties make it a useful alternative to lower-boiling point ethers. Its lower water solubility can be advantageous in certain workup procedures.[2] A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 628-55-7 | [3][4] |
| Molecular Formula | C₈H₁₈O | [4] |
| Molar Mass | 130.23 g/mol | [3][4] |
| Appearance | Colorless liquid | [3][5] |
| Density | 0.75 - 0.761 g/cm³ | [3][4][5] |
| Boiling Point | 122 - 123 °C | [3][4][6] |
| Melting Point | -100 °C | [4][5] |
| Flash Point | 8 °C | [4][5] |
| Water Solubility | 137.9 g/L (at 25 °C) | [4][5] |
| Refractive Index | 1.3890 - 1.3910 | [4][5] |
Key Applications in Organic Synthesis
This compound is a versatile solvent employed in various reactions where its specific properties are advantageous.
2.1 Grignard Reactions The higher boiling point of DIBE (122-123 °C) compared to diethyl ether (34.5 °C) allows for Grignard reactions to be conducted at elevated temperatures.[3][7] This can be beneficial for less reactive organic halides. While diethyl ether is an excellent solvent for Grignard reagent formation due to its ability to solvate and stabilize the organomagnesium species, DIBE provides a safer alternative with reduced volatility and flammability risk.[8][9] Studies have shown that yields of Grignard reagents and subsequent reactions in di-n-butyl ether (a related higher-boiling ether) are comparable to those in diethyl ether, and the same principles apply to DIBE.[10]
2.2 Alkylation and Etherification Reactions DIBE serves as a suitable medium for various alkylation reactions, including Friedel-Crafts alkylations and Williamson ether synthesis, especially when higher reaction temperatures are required to drive the reaction to completion.[11][12] Its chemical stability and low reactivity prevent it from participating in side reactions.[2] For instance, it has been used in the etherification of glycerol with tert-butyl alcohol, where it helps to shift the reaction equilibrium and increase the production of desired diethers.[2]
2.3 Pharmaceutical Synthesis In the pharmaceutical industry, solvent selection is critical for safety, purity, and efficacy.[1] Di-n-butyl ether, an isomer of DIBE, is used in the manufacturing of Active Pharmaceutical Ingredients (APIs) like the chemotherapy drug Procarbazine and the antibiotic Cefaclor.[1][13] The principles of its utility, such as its ability to dissolve a wide range of organic compounds and its favorable safety profile, are directly applicable to DIBE.[1][13]
Experimental Protocols
3.1 Protocol: Preparation of a Grignard Reagent and Reaction with an Aldehyde
This protocol describes the formation of isobutylmagnesium bromide in this compound and its subsequent reaction with benzaldehyde to form 1-phenyl-3-methyl-1-butanol.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
1-Bromo-2-methylpropane (isobutyl bromide)
-
Anhydrous this compound (DIBE)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under a stream of inert gas (e.g., argon or nitrogen) and allow it to cool.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add a small portion of anhydrous DIBE.
-
In the dropping funnel, prepare a solution of isobutyl bromide (1.0 equivalent) in anhydrous DIBE.
-
Add a small amount of the isobutyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of benzaldehyde (0.9 equivalents) in anhydrous DIBE and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench it by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DIBE or another suitable solvent like diethyl ether.[14]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[14]
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude alcohol by column chromatography or distillation.
-
Safety and Handling
This compound is a flammable liquid and requires careful handling to avoid ignition and exposure.[5]
Hazard Summary:
-
Flammability: Highly flammable liquid and vapor.[15] Keep away from heat, sparks, open flames, and hot surfaces.[15] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[16]
-
Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Peroxide Formation: Like many ethers, DIBE can form explosive peroxides upon prolonged storage, especially when exposed to air and light.[16] Store in tightly closed containers in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[16]
Handling Precautions:
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16]
-
Spills: In case of a spill, remove all sources of ignition and use personal protective equipment. Absorb with an inert material and dispose of it properly.[17]
-
Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish a fire.[16]
Conclusion
This compound is an effective and safer alternative to lower-boiling point ethers for a range of organic reactions. Its higher boiling point allows for a wider reaction temperature range, while its physical properties are well-suited for applications in Grignard reactions, alkylations, and pharmaceutical manufacturing. Adherence to proper safety and handling protocols is essential to mitigate the risks associated with its flammability and potential for peroxide formation.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [chemister.ru]
- 4. This compound CAS#: 628-55-7 [amp.chemicalbook.com]
- 5. This compound [chembk.com]
- 6. This compound [stenutz.eu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 9. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 12. docsity.com [docsity.com]
- 13. nbinno.com [nbinno.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chemos.de [chemos.de]
- 16. fishersci.com [fishersci.com]
- 17. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
Diisobutyl Ether: A High-Boiling Point Alternative for Grignard Reagent Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents are fundamental organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reactivity of these reagents. Ethereal solvents are typically employed due to their ability to solvate and stabilize the Grignard reagent through coordination with the magnesium atom, while being aprotic and thus not reacting with the highly basic Grignard reagent.[1][2][3][4][5] Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents; however, their low boiling points and high volatility can pose challenges in terms of reaction control and safety.[6][7]
This document explores the use of diisobutyl ether as a higher-boiling point alternative solvent for the preparation of Grignard reagents. Its properties, potential advantages, and a generalized protocol for its use are detailed below.
Properties of this compound
This compound is a colorless liquid with a higher boiling point and lower vapor pressure compared to diethyl ether and THF, making it an attractive option for reactions requiring higher temperatures or for improved safety and handling.
Table 1: Physical Properties of Ethereal Solvents for Grignard Reactions
| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) | Di-n-butyl Ether |
| Molecular Formula | C₈H₁₈O | C₄H₁₀O | C₄H₈O | C₈H₁₈O |
| Molar Mass ( g/mol ) | 130.23 | 74.12 | 72.11 | 130.23 |
| Boiling Point (°C) | 122-123 | 34.6 | 66 | 142 |
| Density (g/mL) | ~0.75 | ~0.71 | ~0.89 | ~0.77 |
| Flash Point (°C) | 8 | -45 | -14 | 25 |
Advantages and Considerations of this compound
Potential Advantages:
-
Higher Reaction Temperatures: The high boiling point of this compound allows for reactions to be conducted at elevated temperatures, which can be beneficial for the formation of Grignard reagents from less reactive organic halides.[7]
-
Improved Safety: Its lower volatility and higher flash point compared to diethyl ether reduce the risk of fire and explosion.[7]
-
Easier Handling: Reduced solvent loss through evaporation simplifies handling and improves process economy.[7]
-
Simplified Purification: Distillation alone can often yield an ether free from moisture and alcohol impurities, which is crucial for the success of the Grignard reaction.[7]
Considerations:
-
Steric Hindrance: The branched isobutyl groups may introduce steric hindrance around the oxygen atom, potentially affecting its ability to solvate the magnesium center as effectively as less hindered ethers like diethyl ether or THF. This could influence the rate of formation and the stability of the Grignard reagent.
-
Lack of Extensive Data: While di-n-butyl ether has been shown to be a suitable solvent with comparable yields to diethyl ether for several Grignard reagents, there is a lack of specific published data on the performance of this compound.[7] Researchers should perform small-scale trials to determine its efficacy for their specific application.
Experimental Protocols
The following is a generalized protocol for the preparation of a Grignard reagent using this compound. This protocol is adapted from standard procedures for Grignard reagent synthesis and should be optimized for specific substrates.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Magnesium turnings
-
Organic halide
-
Anhydrous this compound
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of Apparatus: All glassware must be thoroughly dried in an oven at >100 °C for several hours and assembled while hot under a stream of inert gas to ensure anhydrous conditions.
-
Initiation:
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a small crystal of iodine.
-
Add a small portion (approx. 10%) of the organic halide (1.0 equivalent) dissolved in anhydrous this compound to the magnesium.
-
Gently warm the flask until the color of the iodine disappears and bubbling is observed, indicating the initiation of the reaction. The solution will typically become cloudy.[8]
-
-
Formation of Grignard Reagent:
-
Once the reaction has initiated, add the remaining solution of the organic halide in this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
The reaction is exothermic, and the addition rate should be controlled to prevent overheating.[8]
-
After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle until most of the magnesium has been consumed.
-
-
Subsequent Reaction: The resulting Grignard reagent solution can then be used in subsequent reactions with electrophiles such as aldehydes, ketones, or esters.[2]
-
Work-up: After the reaction with the electrophile is complete, the reaction mixture is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by distillation or chromatography.[8]
Comparative Data
While specific yield data for Grignard reactions in this compound is scarce, the following table presents data for the closely related di-n-butyl ether, which can serve as a useful reference.
Table 2: Yields of Grignard Reagents from Various Halogen Compounds in Di-n-butyl Ether vs. Diethyl Ether
| Halogen Compound | Grignard Reagent Yield in Di-n-butyl Ether (%) | Grignard Reagent Yield in Diethyl Ether (%) |
| n-Butyl bromide | 92-95 | 93-95 |
| sec-Butyl bromide | 85-90 | 88-92 |
| Phenyl bromide | 90-94 | 92-95 |
| Cyclohexyl bromide | 80-85 | 82-88 |
Data adapted from literature reports on di-n-butyl ether and may not be representative of yields in this compound.[7]
Visualizations
Diagram 1: General Workflow for Grignard Reagent Synthesis
Caption: Workflow for Grignard reagent synthesis using this compound.
Diagram 2: Logical Relationships in a Grignard Reaction
References
- 1. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
Applications of Diisobutyl Ether in the Pharmaceutical Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl ether (DIBE) is an organic solvent increasingly utilized in the pharmaceutical industry for a variety of applications, including organic synthesis and product purification. Its favorable physical and chemical properties, such as a high boiling point, low water solubility, and reduced tendency to form explosive peroxides compared to other ethers like diethyl ether, make it a valuable alternative in pharmaceutical manufacturing. DIBE's excellent solvency for a wide range of organic compounds facilitates its use in the synthesis and purification of active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes and protocols for the use of this compound in key pharmaceutical processes.
Application Note 1: this compound as a Solvent in Organic Synthesis
This compound serves as a versatile reaction medium in various organic syntheses, particularly in reactions requiring elevated temperatures and a non-polar environment. Its high boiling point allows for a wider range of reaction temperatures compared to lower-boiling ethers.
Solvent Properties and Comparison
The selection of a solvent is critical for reaction kinetics, yield, and purity of the final product. The following table summarizes the key physical properties of this compound in comparison to other common solvents used in the pharmaceutical industry.
| Property | This compound (DIBE) | Diethyl Ether (DEE) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| CAS Number | 628-55-7 | 60-29-7 | 109-99-9 | 96-47-9 |
| Molecular Formula | C₈H₁₈O | C₄H₁₀O | C₄H₈O | C₅H₁₀O |
| Molecular Weight | 130.23 g/mol | 74.12 g/mol | 72.11 g/mol | 86.13 g/mol |
| Boiling Point | 122 °C[2] | 34.6 °C | 66 °C | 80 °C |
| Density | 0.75 g/cm³[2] | 0.713 g/cm³ | 0.889 g/cm³ | 0.854 g/cm³ |
| Flash Point | 8 °C[2] | -45 °C | -14 °C | -11 °C |
| Water Solubility | Low (137.9 mg/L at 25°C)[2] | 6.9 g/100 mL | Miscible | 14 g/100 mL |
| Peroxide Formation | Lower tendency | High tendency | High tendency | Lower tendency |
Experimental Protocol: Grignard Reaction using this compound
Grignard reactions are fundamental for carbon-carbon bond formation in the synthesis of many APIs. While diethyl ether and THF are traditional solvents, the higher boiling point of DIBE offers advantages in terms of reaction control and safety for certain applications. The following is a general protocol adapted for the use of DIBE.
Objective: To prepare a Grignard reagent in this compound and perform a subsequent reaction with a carbonyl compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Alkyl or Aryl halide (e.g., Bromobenzene)
-
Anhydrous this compound (DIBE)
-
Carbonyl compound (e.g., benzophenone)
-
1M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and nitrogen inlet.
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware before use to remove any adsorbed moisture.
-
Initiation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Add a small volume of anhydrous DIBE to cover the magnesium.
-
Grignard Reagent Formation: Dissolve the alkyl/aryl halide (1.0 eq) in anhydrous DIBE and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated by gentle heating, and the disappearance of the iodine color indicates the start of the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Carbonyl Compound: After the Grignard reagent has formed (the magnesium is consumed), cool the reaction mixture. Dissolve the carbonyl compound (1.0 eq) in anhydrous DIBE and add it to the dropping funnel. Add the carbonyl solution dropwise to the Grignard reagent, controlling the rate to manage the exothermic reaction.
-
Quenching: After the addition is complete, stir the mixture at room temperature for 1-2 hours. Cool the flask in an ice bath and slowly add 1M HCl to quench the reaction and dissolve the magnesium salts.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DIBE (2 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated NaCl solution (brine). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the DIBE under reduced pressure using a rotary evaporator to obtain the crude product. The product can then be purified by recrystallization or chromatography.
Application Note 2: this compound in Liquid-Liquid Extraction
The low water solubility and favorable density of this compound make it an effective solvent for liquid-liquid extraction of organic compounds from aqueous solutions.[1] It is particularly useful for extracting products from reaction mixtures or for the initial purification of natural product extracts.
Logical Workflow for Solvent Selection in Extraction
The choice of an extraction solvent is a critical step in process development. The following diagram illustrates the decision-making process that might lead to the selection of DIBE.
References
Application Notes and Protocols for Diisobutyl Ether as a Fuel Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl ether (DIBE) is an oxygenated hydrocarbon that has garnered interest as a potential fuel additive for both gasoline and diesel engines. Its branched structure and oxygen content suggest the possibility of improved combustion characteristics, leading to enhanced engine performance and reduced harmful emissions. Oxygenates are known to promote more complete combustion, which can decrease carbon monoxide (CO) and hydrocarbon (HC) emissions. This document provides a comprehensive overview of the available research on DIBE as a fuel additive, including its physicochemical properties and the effects of its isomer, di-n-butyl ether (DNBE), on engine performance and emissions, for which more extensive data is available.
Disclaimer: Experimental data specifically for this compound (DIBE) in engine performance and emissions is limited in publicly available literature. The data presented below for engine performance and emissions are primarily from studies on its structural isomer, di-n-butyl ether (DNBE). While isomers can have similar properties, they are not identical, and these results should be considered indicative rather than definitive for DIBE.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of a fuel additive is crucial for evaluating its suitability. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C8H18O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| Density | 0.75 g/cm³ | [1] |
| Boiling Point | 122 °C | [1] |
| Melting Point | -100 °C | [1] |
| Flash Point | 8 °C | [1] |
| Water Solubility | 137.9 g/L (at 25 °C) | [1] |
Application in Diesel Engines: Performance and Emissions (Data from Di-n-butyl Ether Studies)
The addition of di-n-butyl ether (DNBE) to diesel fuel has been shown to impact engine performance and emissions. The following tables summarize the quantitative data from experimental studies on DNBE-diesel blends.
Engine Performance
| Blend (DNBE in Diesel, v/v) | Brake Thermal Efficiency (BTE) | Brake Specific Fuel Consumption (BSFC) | Reference |
| 10% | Increase | Slight Increase | [3] |
| 20% | No significant change | Slight Increase | [4] |
Exhaust Emissions
| Blend (DNBE in Diesel, v/v) | CO Emissions | HC Emissions | NOx Emissions | Smoke/Particulate Matter (PM) | Reference |
| 10% | Decrease | Decrease | Slight Increase | Significant Decrease | [3] |
| 20% | Significant Decrease | Decrease | Slight Increase | Significant Decrease | [4] |
| 40% | Reduction of 37.3% | - | Slight Increase | Reduction of 69.8% | [5] |
Experimental Protocols
The following are generalized protocols for preparing and testing ether-diesel blends in a compression-ignition (CI) engine, based on methodologies reported in the literature for similar additives.
Protocol 1: Preparation of this compound-Diesel Fuel Blends
Objective: To prepare stable and homogeneous blends of this compound and diesel fuel for engine testing.
Materials:
-
This compound (purity ≥ 98%)
-
Standard diesel fuel (e.g., EN590)
-
Glass beakers or flasks
-
Magnetic stirrer and stir bars
-
Graduated cylinders or pipettes for accurate volume measurement
Procedure:
-
Determine the desired volumetric percentages of the DIBE-diesel blends (e.g., 5%, 10%, 15%, 20% DIBE).
-
Measure the required volume of diesel fuel using a graduated cylinder and pour it into a clean, dry beaker.
-
Measure the corresponding volume of DIBE using a separate clean, dry graduated cylinder.
-
Place the beaker with the diesel fuel on a magnetic stirrer.
-
While the diesel fuel is being stirred, slowly add the measured volume of DIBE to create a vortex and ensure proper mixing.
-
Continue stirring the mixture for at least 15-20 minutes to ensure a homogeneous blend.
-
Visually inspect the blend for any phase separation or cloudiness. A stable blend should be clear and uniform.
-
Store the prepared blends in airtight containers and label them clearly. It is recommended to prepare the blends fresh before conducting engine tests.
Protocol 2: Engine Performance and Emission Testing
Objective: To evaluate the performance and emission characteristics of a diesel engine fueled with DIBE-diesel blends.
Apparatus:
-
Single-cylinder, four-stroke, direct-injection (DI) diesel engine test rig
-
Eddy current dynamometer for engine loading
-
Fuel consumption measurement system (e.g., burette with stopwatch or a gravimetric fuel flow meter)
-
Exhaust gas analyzer to measure CO, HC, NOx, and CO2 emissions
-
Smoke meter or particulate matter analyzer
-
Data acquisition system to record engine parameters (e.g., speed, load, temperatures, pressures)
Procedure:
-
Engine Warm-up: Start the engine with standard diesel fuel and allow it to warm up until the lubricating oil and coolant temperatures stabilize.
-
Baseline Data Collection: Operate the engine at various predefined load conditions (e.g., 25%, 50%, 75%, and 100% of full load) at a constant rated speed. For each load condition, record the following parameters using the data acquisition system:
-
Engine speed (RPM)
-
Engine load (Torque)
-
Fuel consumption rate
-
Exhaust gas concentrations (CO, HC, NOx, CO2)
-
Smoke opacity or PM concentration
-
-
Fuel Switching: After collecting the baseline data, switch the fuel supply to the first DIBE-diesel blend. Allow the engine to run for a sufficient period to purge the fuel lines and ensure that only the blended fuel is being combusted.
-
Blended Fuel Testing: Repeat the same test procedure as in step 2 for each of the prepared DIBE-diesel blends. Ensure that the engine operating conditions (speed and load) are identical to the baseline tests for accurate comparison.
-
Data Analysis:
-
Calculate Brake Power (BP) from the measured torque and engine speed.
-
Calculate Brake Specific Fuel Consumption (BSFC) using the fuel consumption rate and brake power.
-
Calculate Brake Thermal Efficiency (BTE) based on the BSFC, brake power, and the lower heating value of the fuel blend.
-
Compare the performance (BTE, BSFC) and emission (CO, HC, NOx, smoke/PM) data of the DIBE-diesel blends with the baseline diesel fuel at each operating condition.
-
Visualizations
Caption: Experimental workflow for testing DIBE-diesel blends.
Caption: Logical relationships of DIBE as a fuel additive.
References
Application Notes and Protocols for Liquid-Liquid Extraction Using Diisobutyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to separate and isolate a compound of interest from a mixture based on its differential solubility between two immiscible liquid phases. This process is widely employed in pharmaceutical analysis, natural product isolation, and various stages of drug development for purification, enrichment, and sample cleanup.[1] Diisobutyl ether (DIBE) is an organic solvent that can be utilized for these extraction processes. Its properties, such as low polarity and immiscibility with water, make it a suitable alternative to other ethers like diethyl ether, particularly in specific applications.[2][3]
This document provides a detailed protocol for performing liquid-liquid extraction using this compound, including information on its physicochemical properties, safety precautions, and a generalized experimental workflow.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is crucial for designing an effective extraction protocol.
| Property | Value | Reference |
| CAS Number | 628-55-7 | [4] |
| Molecular Formula | C₈H₁₈O | [4] |
| Molecular Weight | 130.23 g/mol | [4] |
| Boiling Point | 122 °C | [4] |
| Density | 0.75 g/cm³ | [4] |
| Solubility in Water | Low | |
| Primary Use in LLE | Nonpolar organic phase | [5] |
Principles of Liquid-Liquid Extraction
The efficiency of a liquid-liquid extraction is governed by the partition coefficient (K) of the solute between the two immiscible phases. The partition coefficient is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.[6]
K = [Solute]organic / [Solute]aqueous
A higher partition coefficient indicates a greater affinity of the solute for the organic solvent, resulting in a more efficient extraction from the aqueous phase. The choice of solvent is critical and should be based on the principle of "like dissolves like," where a nonpolar solvent like this compound is effective for extracting nonpolar compounds.[7]
For acidic or basic compounds, the pH of the aqueous phase can be adjusted to control their solubility. Acidic compounds are more soluble in the organic phase at acidic pH (below their pKa), while basic compounds are more soluble in the organic phase at basic pH (above their pKa). By converting the compound of interest into its neutral form, its partitioning into the nonpolar organic solvent is enhanced.[8][9][10]
Experimental Protocol: General Procedure for Liquid-Liquid Extraction
This protocol outlines a general procedure for performing a single extraction using a separatory funnel. The volumes and specific conditions should be optimized based on the specific application.
Materials:
-
Separatory funnel of appropriate size
-
Beakers or Erlenmeyer flasks for collecting the separated layers
-
Ring stand and clamp to hold the separatory funnel
-
pH indicator paper or a pH meter
-
This compound (analytical grade)
-
Aqueous solution containing the compound of interest
-
Acids or bases for pH adjustment (e.g., HCl, NaOH) if necessary
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator or other solvent removal apparatus
Procedure:
-
Preparation:
-
Ensure the separatory funnel is clean, and the stopcock is properly lubricated and closed.
-
Securely clamp the separatory funnel to the ring stand.
-
-
Adding Solutions:
-
Pour the aqueous solution containing the compound to be extracted into the separatory funnel.
-
Add the this compound to the separatory funnel. The volume of the organic solvent is typically between one-third to equal the volume of the aqueous phase.
-
-
pH Adjustment (if necessary):
-
Extraction:
-
Stopper the separatory funnel and carefully invert it, holding the stopper and stopcock securely.
-
Immediately open the stopcock to vent any pressure buildup. Close the stopcock.[11]
-
Shake the funnel gently for 1-2 minutes to allow for the partitioning of the solute between the two phases. Periodically invert the funnel and vent the pressure.[11]
-
-
Phase Separation:
-
Place the separatory funnel back on the ring stand and remove the stopper.
-
Allow the layers to separate completely. This compound is less dense than water and will form the upper layer.[4]
-
-
Layer Collection:
-
Carefully open the stopcock and drain the lower aqueous layer into a clean beaker or flask.
-
Pour the upper organic layer (this compound) out through the top opening of the separatory funnel into a separate clean container to avoid contamination from any residual aqueous layer in the stopcock.
-
-
Drying the Organic Phase:
-
Add a small amount of a drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to the collected organic layer to remove any dissolved water. Swirl the flask and add more drying agent until it no longer clumps together.
-
-
Solvent Removal:
-
Decant or filter the dried organic solution to remove the drying agent.
-
Remove the this compound using a rotary evaporator or by gentle heating in a fume hood to isolate the extracted compound.
-
Quantitative Data: Partition Coefficients in a Di-n-butyl Ether/Water System
Note: This data is for di-n-butyl ether and should be used as an estimation for this compound.
| Compound | Class | Log P (di-n-butyl ether/water) |
| Benzene | Aromatic Hydrocarbon | 2.13 |
| Toluene | Aromatic Hydrocarbon | 2.69 |
| Phenol | Phenol | 1.48 |
| Aniline | Amine | 0.90 |
| Acetic Acid | Carboxylic Acid | -0.17 |
| Benzoic Acid | Carboxylic Acid | 1.87 |
Data adapted from literature on linear free energy relationships for solvent partitioning.
Safety Precautions
This compound is a flammable liquid and should be handled with appropriate safety measures in a well-ventilated fume hood.[4]
-
Flammability: Keep away from open flames, sparks, and hot surfaces. Use in a well-ventilated area.[4]
-
Inhalation: Avoid inhaling vapors. May cause respiratory irritation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[4]
Diagrams
Experimental Workflow for Liquid-Liquid Extraction
Caption: Workflow for a single liquid-liquid extraction.
Logical Relationship for Acid/Base Extraction
Caption: pH manipulation for selective extraction.
References
- 1. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]
- 2. economysolutions.in [economysolutions.in]
- 3. 2. Apparatus and Technique [chem.ualberta.ca]
- 4. This compound | 628-55-7 [chemicalbook.com]
- 5. WO2005053812A1 - Plant materials extraction method - Google Patents [patents.google.com]
- 6. journals.pan.pl [journals.pan.pl]
- 7. Extraction [sites.pitt.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. Extraction [organiclab.welderco.host.dartmouth.edu]
Application Notes & Protocols: Diisobutyl Ether as an Aprotic Solvent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of diisobutyl ether (DIBE) as an aprotic solvent in chemical reactions. This compound is a colorless, flammable liquid with a higher boiling point than many common ethereal solvents, making it a suitable medium for reactions requiring elevated temperatures.[1][2] Its aprotic nature and ability to solvate organometallic reagents make it a valuable alternative to solvents like diethyl ether or tetrahydrofuran (THF).[3][4]
Properties of this compound
This compound is characterized by its ether functional group, consisting of an oxygen atom bonded to two isobutyl groups.[1] Like other ethers, the C-O bonds are polar, resulting in a net dipole moment; however, the lack of O-H or N-H bonds classifies it as an aprotic solvent.[5][6] This means it cannot act as a hydrogen bond donor, which is a critical feature for many organic reactions.[5][7]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₁₈O | [1][8] |
| Molar Mass | 130.23 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 122-123 °C | [1][2] |
| Density | 0.75 - 0.76 g/cm³ | [2][8] |
| Flash Point | 9 °C | |
| Refractive Index | 1.39 | |
| Solubility in Water | Insoluble | |
| Miscibility | Miscible with ether and alcohol |
Safety and Handling
This compound is a highly flammable liquid and vapor. It is crucial to handle it in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[8][9] Precautionary measures against static discharge, such as grounding and bonding containers and equipment, must be taken.[9]
Key Safety Precautions:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Peroxide Formation: Like many ethers, DIBE can form explosive peroxides upon prolonged exposure to air and light.[6][10][11] It should be tested for the presence of peroxides before distillation or concentration.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and flame-retardant clothing.[9]
-
Incompatibility: Incompatible with strong oxidizing agents and strong acids.[8][10]
Applications in Chemical Reactions
As a polar aprotic solvent, this compound is an excellent medium for reactions involving organometallic reagents and those requiring moderate to high temperatures. Its higher boiling point compared to diethyl ether (35 °C) and THF (66 °C) allows for a wider operational temperature range.[12]
Ethereal solvents are essential for the formation and reaction of Grignard reagents (R-Mg-X).[3][13] The lone pairs of electrons on the ether's oxygen atom solvate and stabilize the magnesium center, facilitating reagent formation and enhancing its nucleophilicity.[3][4] The use of a higher-boiling ether like di-n-butyl ether (a close analog to DIBE) has been shown to provide yields comparable to those in diethyl ether, with the added benefit of simplified procedures for certain reactions due to the higher accessible temperatures.[14]
This compound is a suitable solvent for reduction reactions using metal hydrides, such as lithium aluminum hydride (LAH) and diisobutylaluminum hydride (DIBAL-H). These reactions must be conducted in anhydrous, aprotic solvents to prevent quenching of the highly reactive hydride reagent.[15][16]
-
Lithium Aluminum Hydride (LAH): A powerful reducing agent used to reduce esters, carboxylic acids, and amides.[16][17] Reactions are typically run in aprotic ethers like diethyl ether or THF.[16]
-
Diisobutylaluminum Hydride (DIBAL-H): A more selective reducing agent, often used for the partial reduction of esters to aldehydes.[18][19] These reductions are frequently performed at low temperatures (e.g., -78 °C) in ethereal or hydrocarbon solvents.[19][20]
Experimental Protocols
This protocol describes a general method for forming a Grignard reagent in this compound and its subsequent reaction with an electrophile (e.g., a ketone).
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene)
-
This compound (anhydrous)
-
Electrophile (e.g., acetone)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (e.g., three-neck flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask under a stream of inert gas until the iodine sublimes, activating the magnesium surface. Allow the flask to cool.
-
Grignard Formation: Add anhydrous this compound to the flask to cover the magnesium. Dissolve the alkyl/aryl halide in additional anhydrous this compound and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be required.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, heat the reaction mixture at reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C using an ice bath.
-
Dissolve the electrophile (e.g., acetone) in anhydrous this compound and add it to the dropping funnel. Add the electrophile solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture again to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with this compound.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
This protocol provides a general method for the selective reduction of an ester using DIBAL-H in an appropriate aprotic solvent system.
Materials:
-
Ester (e.g., methyl benzoate)
-
Diisobutylaluminum hydride (DIBAL-H, typically 1.0 M solution in hexanes or toluene)
-
This compound (anhydrous)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Standard glassware for anhydrous, low-temperature reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-neck flask with a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Reaction: Add the ester and anhydrous this compound to the flask.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Add the DIBAL-H solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.[18]
-
Stir the reaction at -78 °C for the time determined by substrate (typically 1-3 hours). Monitor the reaction progress by TLC.
-
Workup: While the reaction is still at -78 °C, slowly add saturated aqueous sodium potassium tartrate solution to quench the reaction.[20]
-
Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously until the two phases become clear (this can take several hours).[20]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with this compound or another suitable solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Visualizations
Caption: Workflow for a typical Grignard reaction using this compound.
Caption: Properties of this compound as an aprotic solvent.
References
- 1. This compound [chemister.ru]
- 2. This compound [stenutz.eu]
- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 8. This compound [chembk.com]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. fishersci.com [fishersci.com]
- 11. britannica.com [britannica.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. adichemistry.com [adichemistry.com]
- 17. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
laboratory procedures for handling and storing Diisobutyl ether
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of Diisobutyl ether in a laboratory setting. Adherence to these protocols is crucial to mitigate the risks associated with this flammable and potentially peroxide-forming chemical.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₈O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Mild, ether-like | [2] |
| Boiling Point | 121-122 °C (250-252 °F) | [1] |
| Melting Point | -98 °C (-144 °F) | |
| Flash Point | 9 °C (48.2 °F) | |
| Density | 0.764 g/cm³ at 25 °C (77 °F) | |
| Vapor Density | 4.5 (Air = 1) | [2] |
| Solubility in Water | 0.113 g/L at 20 °C | [2] |
Hazard Information and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[3] It is crucial to handle this chemical with appropriate safety measures.
Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H226: Flammable liquid and vapor.[4]
-
H335: May cause respiratory irritation.[4]
-
H412: Harmful to aquatic life with long lasting effects.[3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear NIOSH-approved safety glasses or goggles.[5] A face shield may be necessary when there is a risk of splashing.[6]
-
Skin and Body Protection: A flame-resistant or retardant lab coat, buttoned to its full length, is required.[5] Wear full-length pants and closed-toed shoes.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[7][8] For prolonged contact, consider double-gloving.
-
Respiratory Protection: If working outside of a certified chemical fume hood, respiratory protection may be necessary.[8]
Experimental Protocols
Protocol for Handling this compound
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[8]
-
Confirm that a safety shower and eyewash station are readily accessible.[9]
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3][7]
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as described in Section 2.0.
-
-
Dispensing and Use:
-
Post-Procedure:
-
Properly label and store any remaining this compound according to the storage protocol (Section 3.2).
-
Decontaminate all equipment that has come into contact with this compound.
-
Dispose of waste in a properly labeled hazardous waste container.[5]
-
Remove PPE and wash hands thoroughly with soap and water before leaving the laboratory.[3][5]
-
Protocol for Storing this compound
-
Container and Labeling:
-
Storage Location:
-
Peroxide Formation Prevention:
-
Ethers like this compound can form explosive peroxides upon exposure to air and light over time.[2][9]
-
It is recommended to test for peroxides or discard the container after one year of being opened.
-
Visually inspect containers for any signs of peroxide formation, such as crystal formation around the cap or within the liquid, before handling.[11] If crystals are present, do not move the container and contact your institution's environmental health and safety department immediately.[11][12]
-
Protocol for Peroxide Testing
Regularly test opened containers of this compound for the presence of peroxides.
Method 1: Peroxide Test Strips
This method is suitable for routine testing of simple ethers.[13][14]
-
Obtain peroxide test strips suitable for organic solvents.[13]
-
Follow the manufacturer's instructions for use.[13]
-
Typically, this involves dipping the test strip into the this compound for a specified time and then comparing the color change to the provided chart.
-
Record the peroxide concentration and the date of the test on the container label.
Method 2: Potassium Iodide (KI) Test
This is a more sensitive method that can detect various types of peroxides.[14]
-
In a clean, dry test tube, add 1-3 mL of the this compound to be tested.
-
Add an equal volume of glacial acetic acid.
-
Add a few drops of a 5% potassium iodide solution and shake the mixture.[11]
-
The formation of a yellow to brown color indicates the presence of peroxides.[11] A faint yellow color suggests a low concentration, while a distinct brown color indicates a high and potentially dangerous concentration.[14]
-
Record the results and the date of the test on the container label.
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Experimental workflow for peroxide testing in this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Dibutyl ether CAS#: 142-96-1 [m.chemicalbook.com]
- 3. lobachemie.com [lobachemie.com]
- 4. chemos.de [chemos.de]
- 5. wcu.edu [wcu.edu]
- 6. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 8. purdue.edu [purdue.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 12. ehs.tcu.edu [ehs.tcu.edu]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Application Notes and Protocols for the Use of Diisobutyl Ether in Recrystallization Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The choice of solvent is paramount to the success of this process, and diisobutyl ether (DIBE) presents itself as a viable, albeit less common, option for the recrystallization of a range of organic molecules, particularly those with low to moderate polarity. Its physical and chemical properties, such as a moderate boiling point, low water solubility, and ability to dissolve a variety of organic compounds, make it a suitable candidate for consideration in purification protocols, especially within the pharmaceutical industry. This document provides detailed application notes and protocols for the use of this compound in recrystallization processes.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in recrystallization.
| Property | Value | Source(s) |
| Molecular Formula | C8H18O | [1] |
| Molar Mass | 130.23 g/mol | [1] |
| Boiling Point | 122 °C | [1] |
| Melting Point | -100 °C | [1] |
| Density | 0.75 g/cm³ | [1] |
| Water Solubility | 137.9 mg/L (25 °C) | [1] |
| Appearance | Colorless liquid | [1] |
| Flash Point | 8 °C | [1] |
Application Notes
Advantages of Using this compound
-
Moderate Boiling Point: With a boiling point of 122 °C, this compound allows for a significant temperature differential between the hot, dissolving phase and the cold, crystallization phase, which is crucial for achieving a good recovery of the purified compound.[1] This temperature is high enough to dissolve many organic compounds effectively but not so high as to cause decomposition of thermally sensitive molecules.
-
Low Water Solubility: The low solubility of this compound in water is advantageous for separating the recrystallized product, as it minimizes the loss of product to an aqueous phase if one is present.[1]
-
Good Solubilizing Power for Non-Polar to Moderately Polar Compounds: Like other ethers, this compound is a relatively non-polar solvent capable of dissolving a wide range of organic compounds.[2] This makes it a suitable candidate for the recrystallization of many active pharmaceutical ingredients (APIs) and their intermediates.
-
Volatility: this compound is sufficiently volatile to be easily removed from the final crystalline product under vacuum, which is a desirable characteristic for a recrystallization solvent.[3]
Limitations and Considerations
-
Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light. Therefore, this compound should be tested for the presence of peroxides before use, especially if it has been stored for an extended period. It is recommended to store it in a cool, dark place and to use it within its specified shelf life.
-
Flammability: this compound is a flammable liquid with a low flash point and should be handled with appropriate safety precautions, including working in a well-ventilated fume hood and avoiding sources of ignition.[1]
-
Limited Polarity: Being a relatively non-polar solvent, this compound is not suitable for the recrystallization of highly polar or ionic compounds.[3] In such cases, a more polar solvent or a solvent mixture would be more appropriate.
Experimental Protocols
The following are generalized protocols for single-solvent and two-solvent recrystallization using this compound. These protocols should be adapted based on the specific properties of the compound being purified.
Protocol 1: Single-Solvent Recrystallization of a Hypothetical Moderately Polar Compound (e.g., "Compound X")
This protocol describes the purification of a solid organic compound that is highly soluble in hot this compound and poorly soluble in cold this compound.
Materials:
-
Crude "Compound X"
-
This compound (peroxide-free)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
Place a small amount of crude "Compound X" (approx. 50 mg) in a test tube.
-
Add a few drops of this compound and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. Crystals should form.
-
-
Dissolution:
-
Place the crude "Compound X" (e.g., 5.0 g) in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of this compound to just cover the solid.
-
Heat the mixture to a gentle boil using a heating mantle while stirring.
-
Add more hot this compound dropwise until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a separate Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the heating source.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold this compound to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely in a fume hood, or for faster drying, place them in a vacuum oven at a temperature well below the melting point of the compound.
-
Quantitative Data (Illustrative Example for "Compound X"):
| Parameter | Value |
| Initial Mass of Crude Compound X | 5.0 g |
| Volume of this compound Used | ~75 mL |
| Dissolution Temperature | 122 °C (boiling point) |
| Crystallization Temperature | 0-4 °C (ice bath) |
| Mass of Purified Compound X | 4.2 g |
| Yield | 84% |
| Purity (before) | 95% |
| Purity (after) | >99% |
Note: This data is for illustrative purposes only and will vary depending on the specific compound.
Protocol 2: Two-Solvent Recrystallization using this compound and a Co-solvent
This protocol is suitable for compounds that are either too soluble or not soluble enough in this compound at all temperatures. A common co-solvent would be a more polar solvent in which the compound is less soluble (e.g., ethanol or methanol) or a less polar solvent in which the compound is more soluble (e.g., hexane). In this example, we will use this compound as the "good" solvent and hexane as the "poor" solvent.
Materials:
-
Crude product
-
This compound (peroxide-free)
-
Hexane
-
Standard recrystallization glassware (as in Protocol 1)
Procedure:
-
Solvent Pair Selection:
-
Dissolve a small amount of the crude product in a minimal amount of hot this compound.
-
While the solution is hot, add hexane dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot this compound to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool to observe crystal formation.
-
-
Dissolution:
-
Dissolve the crude product in a minimum amount of hot this compound in an Erlenmeyer flask.
-
-
Addition of Anti-Solvent:
-
While the solution is hot, slowly add hexane dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Add a few drops of hot this compound to just clarify the solution.
-
-
Crystallization, Collection, and Drying:
-
Follow steps 4, 5, and 6 from Protocol 1. For washing the crystals, use a pre-determined mixture of this compound and hexane that is cold.
-
Visualizations
References
Diisobutyl Ether: A High-Boiling Point Alternative to Diethyl Ether for Enhanced Safety and Efficiency in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, safety, and process efficiency. Diethyl ether, a staple solvent in laboratories worldwide, is valued for its excellent solvating properties for a wide range of nonpolar compounds and its utility in critical reactions such as Grignard and Wittig syntheses. However, its extremely high volatility and low flash point present considerable safety hazards, including a high risk of fire and the formation of explosive peroxides.
Diisobutyl ether emerges as a compelling high-boiling point alternative, offering a significantly improved safety profile without compromising the desirable characteristics of an ethereal solvent. With a boiling point of 122-123°C, compared to diethyl ether's 34.6°C, this compound dramatically reduces the risks associated with flammability and vapor inhalation. Its lower volatility also leads to reduced solvent loss through evaporation, making it a more economical and environmentally conscious choice for larger-scale operations. Furthermore, its chemical properties make it a suitable replacement in a variety of applications, including organometallic reactions and extractions.
These application notes provide a comprehensive overview of the properties of this compound in comparison to diethyl ether, along with detailed protocols for its use in key organic transformations.
Data Presentation: Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and diethyl ether is presented below, highlighting the advantages of this compound as a high-boiling point alternative.
| Property | This compound | Diethyl Ether | Reference(s) |
| Molecular Formula | C₈H₁₈O | C₄H₁₀O | [1] |
| Molecular Weight | 130.23 g/mol | 74.12 g/mol | [1] |
| Boiling Point | 122-123 °C | 34.6 °C | [1] |
| Melting Point | -100 °C | -116.3 °C | [2] |
| Density | ~0.75 g/cm³ | 0.713 g/cm³ | [2] |
| Flash Point | 8-9 °C | -45 °C | [2] |
| Water Solubility | 137.9 mg/L (25 °C) | 6.05 g/100 mL (25 °C) | [2] |
| Vapor Pressure | 16.2 mmHg (25 °C) | 440 mmHg (20 °C) | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in common organic synthesis procedures, with a comparative perspective to traditional methods using diethyl ether.
Grignard Reaction
The higher boiling point of this compound offers better temperature control and reduced solvent loss during the often-exothermic Grignard reaction. It has been shown that di-n-butyl ether (a close isomer) can be used in place of diethyl ether without a significant reduction in yield, and in some cases, simplifies the procedure.[3]
Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Ketone (e.g., acetone)
-
Anhydrous this compound
-
Anhydrous Diethyl Ether (for comparison)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure using this compound:
-
Set up a three-necked round-bottom flask, oven-dried and cooled under a nitrogen atmosphere, equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Add a small portion of anhydrous this compound to just cover the magnesium.
-
In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.0 eq) in anhydrous this compound.
-
Add a small amount of the halide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of this compound allows for a more controlled reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (up to 50-60°C) for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Dissolve the ketone (1.0 eq) in anhydrous this compound and add it dropwise to the Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with this compound or another suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by distillation or column chromatography.
Comparative Notes for Diethyl Ether:
-
The reaction is typically performed at the reflux temperature of diethyl ether (34.6°C).
-
Due to the high volatility of diethyl ether, careful control of the addition rate of the alkyl halide is crucial to prevent vigorous, uncontrolled reflux.
-
Solvent loss due to evaporation is more significant with diethyl ether, potentially requiring larger initial volumes.
Expected Outcome:
The use of this compound is expected to provide a comparable yield to diethyl ether while offering a safer and more controlled reaction environment.
Wittig Reaction
Di-n-butyl ether has been successfully employed as a solvent in Wittig reactions, particularly where higher temperatures may be beneficial.[1][4] Its lower water miscibility compared to THF can also simplify the work-up procedure.
Protocol: Synthesis of an Alkene via Wittig Reaction
Materials:
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium in hexanes)
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Anhydrous this compound
-
Anhydrous Diethyl Ether (for comparison)
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer
Procedure using this compound:
-
In a flame-dried, nitrogen-flushed round-bottom flask, suspend the phosphonium salt (1.1 eq) in anhydrous this compound.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the strong base (e.g., n-butyllithium, 1.0 eq) to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.
-
Cool the ylide solution back to 0°C.
-
Dissolve the aldehyde or ketone (1.0 eq) in anhydrous this compound and add it dropwise to the ylide solution.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight. The higher boiling point of this compound allows for the reaction to be heated if necessary to drive it to completion.
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by column chromatography to yield the pure alkene.
Comparative Notes for Diethyl Ether:
-
The reaction is typically conducted at room temperature or below due to the low boiling point of diethyl ether.
-
The solubility of some phosphonium salts may be lower in diethyl ether compared to more polar ethereal solvents like THF.
Expected Outcome:
This compound is expected to perform well as a solvent for the Wittig reaction, with the potential for improved yields in cases where heating is required.
Liquid-Liquid Extraction
The low water solubility and higher boiling point of this compound make it a suitable solvent for extractions, particularly when working with larger volumes where solvent loss can be a concern.
Protocol: General Liquid-Liquid Extraction
Materials:
-
Aqueous solution containing the target organic compound
-
This compound
-
Diethyl Ether (for comparison)
-
Separatory funnel
-
Beakers and flasks
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure using this compound:
-
Pour the aqueous solution containing the compound of interest into a separatory funnel.
-
Add a volume of this compound to the separatory funnel. The volume will depend on the distribution coefficient of the compound.
-
Stopper the funnel and, while holding the stopper and stopcock securely, invert the funnel and vent to release any pressure.
-
Shake the funnel gently for 1-2 minutes to allow for the partitioning of the solute between the two phases. Vent periodically.
-
Place the separatory funnel in a ring stand and allow the layers to separate completely.
-
Drain the lower aqueous layer. As this compound is less dense than water, the organic layer will be the upper layer.
-
Pour the upper organic layer out through the top of the separatory funnel to avoid contamination from any residual aqueous layer in the stopcock.
-
Repeat the extraction with fresh this compound if necessary to maximize the recovery of the product.
-
Combine the organic extracts and dry over a suitable drying agent.
-
Remove the solvent by rotary evaporation. The higher boiling point of this compound will require a higher bath temperature and/or a lower vacuum compared to diethyl ether.
Comparative Notes for Diethyl Ether:
-
Diethyl ether is significantly more volatile, leading to greater solvent loss during the extraction process.
-
The higher solubility of water in diethyl ether may require more extensive drying of the organic phase.
-
The lower boiling point of diethyl ether allows for easier and faster removal by rotary evaporation.
Expected Outcome:
This compound can be an effective extraction solvent, offering reduced solvent loss and a safer alternative to diethyl ether, though its removal requires more energy.
Mandatory Visualization
Logical Relationship Diagram
Caption: Comparison of properties and applications.
Experimental Workflow Diagram
Caption: Workflow for Grignard synthesis.
This compound presents a safer and more efficient high-boiling point alternative to diethyl ether for a range of applications in organic synthesis and drug development. Its lower volatility and higher flash point significantly mitigate the fire hazards associated with diethyl ether, while its performance in key reactions such as Grignard and Wittig syntheses is comparable. Although the higher boiling point of this compound necessitates adjustments in solvent removal procedures, the benefits of enhanced safety, reduced solvent loss, and improved reaction control make it a highly attractive option for both laboratory and industrial-scale chemical processes. Researchers are encouraged to consider this compound as a viable substitute for diethyl ether to foster a safer and more sustainable research environment.
References
Application Notes and Protocols: The Inertness of Ethers as Solvents in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unreactive Nature of Ethers
Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups.[1][2] This simple structure belies their profound utility in organic synthesis, primarily as inert solvents.[3][4][5] Their lack of reactivity stems from the strength of the carbon-oxygen (C-O) bond and the absence of acidic protons, such as the hydroxyl (-OH) group found in alcohols.[4][5] This makes them resistant to attack by most oxidizing and reducing agents, as well as acidic and basic conditions at moderate temperatures.[3][4] Consequently, ethers provide a stable medium for a wide range of chemical transformations without participating in the reaction itself, thereby minimizing the formation of unwanted side products.[5][6]
Commonly employed ether solvents include diethyl ether, tetrahydrofuran (THF), and 1,4-dioxane. Their ability to dissolve a wide array of both polar and non-polar organic compounds further enhances their versatility.[7] However, it is crucial to acknowledge the significant safety hazards associated with ethers, namely their high flammability and the tendency to form explosive peroxides upon exposure to air and light.[8][9][10] Therefore, proper handling, purification, and storage procedures are paramount.
Comparative Data of Common Ether Solvents
The selection of an appropriate ether solvent is contingent upon the specific requirements of a chemical reaction, such as the desired temperature and the polarity of the reaction medium. The following table summarizes key physical properties of three widely used ether solvents to facilitate this selection process.
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 1,4-Dioxane |
| Molar Mass ( g/mol ) | 74.12 | 72.11 | 88.11 |
| Boiling Point (°C) | 34.6 | 66 | 101.1 |
| Melting Point (°C) | -116.3 | -108.4 | 11.8 |
| Density (g/mL at 20°C) | 0.713 | 0.886 | 1.033 |
| Dielectric Constant (at 20°C) | 4.33 | 7.58 | 2.25 |
| Solubility in Water | 7.5 g/100 mL | Miscible | Miscible |
Experimental Protocols
The inert nature of ethers makes them the solvents of choice for numerous sensitive chemical reactions. Below are detailed protocols for key synthetic transformations where ethers play a critical role.
Purification and Drying of Ether Solvents
To ensure the success of moisture-sensitive reactions, it is imperative to use anhydrous solvents. The following is a general protocol for the purification and drying of tetrahydrofuran (THF). A similar procedure can be adapted for other ethers like diethyl ether.
Protocol: Drying of Tetrahydrofuran (THF) using Sodium-Benzophenone Still
Materials:
-
Commercial grade THF
-
Sodium metal
-
Benzophenone
-
Anhydrous calcium chloride or molecular sieves (4Å)
-
Distillation apparatus
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Pre-drying: Add sodium wire and benzophenone to a volume of THF that has been pre-dried over calcium hydride or 4A molecular sieves.[7][11]
-
Reflux: Heat the mixture to reflux under an inert atmosphere (nitrogen or argon) for several hours.[7]
-
Observation: The development of a deep blue or purple color indicates the formation of the sodium-benzophenone ketyl radical anion, signifying that the solvent is dry and oxygen-free.[2][7]
-
Distillation: Distill the required amount of dry THF directly into the reaction flask under an inert atmosphere.
-
Storage: If not for immediate use, store the freshly distilled THF over activated molecular sieves in a tightly sealed container under an inert atmosphere.
Testing for Peroxides in Ethers
Ethers can form explosive peroxides upon storage. Therefore, it is crucial to test for the presence of peroxides before use, especially before distillation or evaporation.
Protocol: Qualitative Test for Peroxides
Materials:
-
Ether solvent to be tested
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Test tube
Procedure:
-
Prepare a fresh solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.[3]
-
In a clean, dry test tube, add 1 mL of the ether to be tested.
-
Add the freshly prepared KI/acetic acid solution to the ether.
-
Observation:
-
A pale yellow color indicates a low concentration of peroxides.[3]
-
A bright yellow or brown color signifies a high and potentially dangerous concentration of peroxides.[3] If a high concentration is detected, the solvent must be treated to remove peroxides before use or disposed of according to institutional safety guidelines.[3]
-
Grignard Reaction: Synthesis of Triphenylmethanol
Grignard reagents are highly reactive organometallic compounds that are extremely sensitive to protic solvents. Anhydrous diethyl ether is the classic solvent for their preparation and subsequent reactions.
Protocol: Preparation of Phenylmagnesium Bromide and Reaction with Benzophenone
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as an initiator)
-
Bromobenzene
-
Anhydrous diethyl ether
-
Benzophenone
-
3M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask with a reflux condenser and a dropping funnel, all flame-dried
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere. Place magnesium turnings in the reaction flask.[4]
-
Initiation: Add a small crystal of iodine to the magnesium. In a separate, dry vial, dissolve bromobenzene in anhydrous diethyl ether.[4] Add a small portion of this solution to the magnesium. The reaction is initiated when the color of iodine disappears and bubbling is observed. Gentle warming may be necessary.[4]
-
Grignard Formation: Once the reaction starts, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4] After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
Reaction with Ketone: In a separate flask, dissolve benzophenone in anhydrous diethyl ether. Cool the Grignard reagent in an ice bath and add the benzophenone solution dropwise with stirring.[12]
-
Workup: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by slowly adding 3M HCl with cooling.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with saturated NaHCO₃ solution and then with brine.[4]
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude triphenylmethanol. The product can be further purified by recrystallization.
Lithium Aluminum Hydride (LAH) Reduction of an Ester
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that reacts violently with water and other protic solvents. Anhydrous ethers, such as THF or diethyl ether, are essential solvents for LAH reductions.
Protocol: Reduction of an Ester to a Primary Alcohol
Materials:
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Ester starting material
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask with a reflux condenser and a dropping funnel under an inert atmosphere
Procedure:
-
Setup: Under an inert atmosphere, suspend LAH in anhydrous THF in the reaction flask and cool to 0 °C in an ice bath.[13]
-
Addition of Ester: Dissolve the ester in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.[13]
-
Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed to ensure completion.[13]
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water, where X is the mass of LAH in grams used.[14] This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for about 15 minutes. Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the solid aluminum salts.[15] Wash the filter cake with fresh THF or diethyl ether.
-
Purification: Combine the organic filtrates and evaporate the solvent to yield the crude alcohol, which can be purified by distillation or chromatography.
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide. While the alcohol itself can sometimes be used as the solvent, an inert ether solvent is often preferred, especially when using a strong base like sodium hydride.
Protocol: Synthesis of an Ether from an Alcohol and an Alkyl Halide
Materials:
-
Alcohol
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Primary alkyl halide
-
Water
-
Diethyl ether for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction flask with a reflux condenser and a dropping funnel under an inert atmosphere
Procedure:
-
Alkoxide Formation: Under an inert atmosphere, add the alcohol to a suspension of sodium hydride in anhydrous THF at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.[16]
-
Addition of Alkyl Halide: Add the primary alkyl halide to the alkoxide solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with water and then with brine.[17]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude ether.[17] The product can be purified by distillation or column chromatography.
Visualizations
Caption: General experimental workflow for reactions using ether solvents.
Caption: Chemical inertness of ethers compared to reactive functional groups.
Safety Precautions
Working with ether solvents necessitates strict adherence to safety protocols due to their significant hazards.
-
Flammability: Ethers are extremely flammable and have low autoignition temperatures.[9][18] All ignition sources, including open flames, hot plates, and static discharge, must be eliminated from the work area.[9][12] Always work in a well-ventilated chemical fume hood.[8][18]
-
Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light.[8][9] Containers should be dated upon receipt and upon opening.[8] Unused ether should be discarded after the recommended storage period. Never attempt to open a container of ether that has visible crystals, a discolored appearance, or a crust around the cap, as these may be explosive peroxides.[9][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[8][18]
-
Storage: Store ethers in tightly sealed, air-impermeable containers in a cool, dark, and well-ventilated area, away from oxidizing agents.[8][9]
-
Spills: In the event of a spill, evacuate the area and eliminate all ignition sources. Small spills can be absorbed with an inert material, while larger spills may require specialized response teams.[12]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scielo.br [scielo.br]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. bohr.winthrop.edu [bohr.winthrop.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. westernsydney.edu.au [westernsydney.edu.au]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4) [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. scholarship.richmond.edu [scholarship.richmond.edu]
- 18. wcu.edu [wcu.edu]
Troubleshooting & Optimization
Technical Support Center: Prevention of Peroxide Formation in Diisobutyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, detecting, and managing peroxide formation in diisobutyl ether.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent peroxide formation in this compound?
A1: this compound, like other ethers, can react with atmospheric oxygen to form explosive peroxides.[1][2][3][4][5] These peroxides are sensitive to heat, shock, and friction and can detonate violently, posing a severe safety hazard in the laboratory.[1][2][3][4][5] Peroxide contamination can also interfere with chemical reactions, leading to unpredictable outcomes and failed experiments.
Q2: What factors accelerate peroxide formation in this compound?
A2: The formation of peroxides is accelerated by several factors:
-
Exposure to Oxygen: The presence of air is essential for the autoxidation process that leads to peroxide formation.[1][2][3][4][5]
-
Exposure to Light: UV light can initiate the free radical chain reaction responsible for peroxide formation.[1][2][3][5]
-
Presence of Heat: Elevated temperatures increase the rate of peroxide formation.[1][2][3][5]
-
Contamination with Metals: Certain metal contaminants can catalyze the decomposition of peroxides, which can be hazardous.[6]
Q3: How can I visually inspect a container of this compound for peroxides?
A3: While not a definitive test, visual inspection can sometimes reveal the presence of dangerous levels of peroxides. Hold the container up to a light source and look for:
-
Crystalline solids, either suspended in the liquid or settled at the bottom.
-
A viscous, oily layer.
-
Cloudiness or turbidity in the liquid.
-
Discoloration of the ether.
If any of these signs are present, do not attempt to open the container . Isolate it and contact your institution's Environmental Health and Safety (EHS) office for proper disposal.
Q4: What are common inhibitors used to prevent peroxide formation, and how do they work?
A4: The most common inhibitor is Butylated Hydroxytoluene (BHT). BHT is a free-radical scavenger that interrupts the chain reaction of peroxide formation.[1][2] It is typically added to ethers in concentrations ranging from 5 to 300 ppm.
Q5: Can I store this compound in a refrigerator or freezer to prevent peroxide formation?
A5: While storing this compound in a cool, dark place is recommended, refrigeration is not a substitute for proper monitoring and the use of inhibitors. Low temperatures can decrease the rate of peroxide formation but will not stop it entirely. More importantly, cooling can cause peroxides to crystallize out of solution, making them even more shock-sensitive. Therefore, it is crucial to store this compound above its freezing point.
Troubleshooting Guides
Problem: I need to use inhibitor-free this compound for my experiment.
-
Solution: If you must use inhibitor-free ether, it is best to prepare it immediately before use. This can be done by passing the inhibited ether through a column of activated alumina to remove the BHT.
-
Caution: Never store inhibitor-free this compound for extended periods. It should be used within 24 hours of preparation. Purging the container with an inert gas like nitrogen or argon can help to displace oxygen and slow peroxide formation in the short term.[7]
Problem: I suspect a container of this compound has been stored for a long time without being tested.
-
Action: Do not open the container. Carefully inspect it for any visual signs of peroxide formation (crystals, cloudiness). If the container is old or of unknown history, treat it as potentially hazardous. Contact your EHS office for guidance on testing and disposal.
Problem: My peroxide test strips are giving inconsistent results.
-
Possible Cause 1: Improper Technique. Ensure you are following the manufacturer's instructions precisely. For organic solvents, it is often necessary to allow the solvent to evaporate from the strip before reading the result.
-
Possible Cause 2: Expired or Improperly Stored Test Strips. Peroxide test strips have a limited shelf life and can be degraded by moisture and light. Store them in a cool, dry, dark place and check the expiration date.
-
Possible Cause 3: Interference. Some compounds can interfere with the colorimetric reaction on the test strips. If you suspect interference, consider using an alternative testing method, such as the potassium iodide test.
Data Presentation
Table 1: Recommended Storage and Testing Schedule for this compound
| Condition | Recommended Action |
| Unopened, with inhibitor | Test for peroxides after 12 months. |
| Opened, with inhibitor | Test for peroxides every 3-6 months. |
| Opened, inhibitor removed | Use within 24 hours. Test before use if stored for more than a few hours. |
Note: This is a general guideline. Always refer to your institution's specific safety protocols.
Table 2: Interpreting Peroxide Test Results (Semi-Quantitative)
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 10 | Low | Safe for general use. |
| 10 - 50 | Moderate | Use with caution. Do not distill or concentrate. |
| 50 - 100 | High | Do not use. Contact EHS for disposal. |
| > 100 or visible crystals | Extreme | Do not handle. Isolate the container and contact EHS immediately. |
ppm = parts per million
Experimental Protocols
Protocol 1: Qualitative/Semi-Quantitative Peroxide Test using Potassium Iodide
Materials:
-
This compound sample (1-3 mL)
-
Glacial acetic acid (1-3 mL)
-
Potassium iodide (KI), 5% aqueous solution or solid
-
Test tube
Procedure:
-
In a clean, dry test tube, add 1-3 mL of the this compound to be tested.
-
Add an equal volume of glacial acetic acid.
-
Add a few drops of a 5% potassium iodide solution or a small crystal of solid KI.
-
Stopper the test tube and shake for 30-60 seconds.
-
Observe the color of the aqueous layer.
Interpretation:
-
Colorless: No detectable peroxides.
-
Pale Yellow: Low concentration of peroxides.
-
Brown: High concentration of peroxides.
Protocol 2: Removal of Peroxides using Activated Alumina
Materials:
-
This compound containing peroxides
-
Activated alumina (basic or neutral)
-
Glass chromatography column
-
Receiving flask
Procedure:
-
Set up a glass chromatography column with a stopcock.
-
Prepare a slurry of activated alumina in a small amount of fresh, peroxide-free this compound.
-
Pour the slurry into the column to create a packed bed. The amount of alumina will depend on the volume of ether to be purified and the peroxide concentration. A general rule of thumb is to use about 10-20g of alumina per 100 mL of ether.
-
Drain the excess ether from the column until the level is just above the top of the alumina bed.
-
Carefully add the this compound containing peroxides to the top of the column.
-
Allow the ether to pass through the alumina bed under gravity, collecting the purified ether in a clean, dry receiving flask.
-
Test the collected ether for the presence of peroxides using one of the methods described above. If peroxides are still present, the ether may need to be passed through the column a second time or a fresh column of alumina may be required.
-
Important: The alumina used for purification will retain peroxides and should be treated as hazardous waste.
Visualizations
Caption: Mechanism of peroxide formation in this compound and the role of an inhibitor.
References
testing for and removing peroxides from Diisobutyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisobutyl ether, focusing on the detection and removal of peroxides.
Troubleshooting Guides
Issue: Suspected Peroxide Formation in this compound
| Symptom | Possible Cause | Recommended Action |
| Visible crystals or precipitate in the ether.[1] | High concentration of explosive peroxides. | Do not move or open the container. Immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.[1] |
| Oily or viscous liquid observed in the ether.[2] | Significant peroxide formation. | Do not handle. Contact EHS for disposal. |
| Positive result from a peroxide test. | Presence of peroxides. | Proceed to the peroxide removal protocols below. Do not use the ether for distillation or evaporation until peroxides are removed.[3] |
| Ether has been stored for an extended period (e.g., over 12 months) after being opened.[4] | Increased likelihood of peroxide formation. | Test for peroxides before use. |
| Ether was stored in a transparent container or exposed to light and heat.[5][6] | Accelerated peroxide formation. | Test for peroxides before use. |
Issue: Inaccurate Peroxide Test Results
| Symptom | Possible Cause | Recommended Action |
| Faint or ambiguous color change with the potassium iodide test. | Low concentration of peroxides; air oxidation of the iodide solution. | Prepare a fresh potassium iodide/acetic acid mixture and re-test.[4] For very low concentrations, consider using a more sensitive commercial test strip. |
| Peroxide test strip does not give a clear reading. | Improper use of the test strip (e.g., not wetting with water after solvent evaporation).[4][7] | Review the manufacturer's instructions for the specific test strips being used. For organic solvents, it's often necessary to let the solvent evaporate and then apply a drop of deionized water.[4][7] |
| Consistently negative peroxide tests on a very old container of ether. | Some test methods may not detect all types of peroxides, such as polymeric peroxides.[8] Diisopropyl ether, a similar compound, is known to form peroxides that may not be detected by standard tests.[9] | Given the age of the ether, it is safer to dispose of it as hazardous waste. Do not assume it is peroxide-free based solely on the test. |
Frequently Asked Questions (FAQs)
1. How quickly does this compound form peroxides?
2. What are the acceptable limits for peroxides in this compound?
The acceptable limit of peroxides depends on the intended application. Here are some general guidelines for ethers:
| Peroxide Concentration | Hazard Level & Recommended Use |
| < 3 ppm | Reasonably safe for most laboratory procedures.[3] |
| 3 - 30 ppm | Moderate hazard; avoid concentration. Disposal is recommended if not for immediate use.[3] |
| > 30 ppm | Serious hazard; do not use. Remove peroxides or dispose of the ether.[3] |
| > 100 ppm | Unacceptable for any use. Contact EHS for disposal.[11] |
3. Can I distill this compound that contains peroxides?
No. You should never distill or evaporate this compound without first testing for and removing peroxides.[3][11] Distillation will concentrate the less volatile peroxides, creating a highly explosive residue.[4] Always leave at least 10-20% of the liquid volume in the distillation flask as a safety precaution.[3][11]
4. How should I store this compound to minimize peroxide formation?
Store this compound in a cool, dark, and dry place, away from heat and light.[5][6] Use an opaque, airtight container, preferably the original manufacturer's container.[6] For long-term storage, consider storing under an inert atmosphere of nitrogen or argon.
5. What are the visual signs of dangerous peroxide levels?
Be alert for the formation of crystals, a viscous liquid, or a cloudy appearance in the ether.[1][2] If you observe any of these signs, do not handle the container and contact your EHS department immediately.
Experimental Protocols
Protocol 1: Testing for Peroxides using the Potassium Iodide Method
This qualitative method indicates the presence of peroxides.
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Sodium iodide or potassium iodide crystals
-
Test tube
Procedure:
-
In a clean, dry test tube, add approximately 1 mL of glacial acetic acid.
-
Add about 0.1 g of sodium iodide or potassium iodide crystals to the acetic acid and gently swirl to dissolve.
-
To this solution, add 1 mL of the this compound sample and mix well.[6]
-
Observe the color of the solution.
Protocol 2: Semi-Quantitative Peroxide Testing with Commercial Test Strips
Commercial test strips provide a semi-quantitative measurement of peroxide concentration.
Materials:
-
Sample of this compound
-
Commercial peroxide test strips (e.g., MQuant® or Quantofix®)
-
Deionized water
Procedure:
-
Dip the test strip into the this compound for 1-2 seconds.
-
Remove the strip and allow the ether to evaporate completely from the test pad.
-
After the time specified by the manufacturer (usually 15-60 seconds), compare the color of the test pad to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).
Commercial Peroxide Test Strip Specifications
| Product | Range (ppm) | Gradations (ppm) |
| Eisco Labs Low Level | 0 - 100 | 0, 1, 3, 10, 50, 100[8] |
| Eisco Labs High Level | 0 - 400 | 0, 100, 200, 400 |
| Quantofix® Peroxide 25 | 0.5 - 25 | - |
| Quantofix® Peroxide 100 | 0 - 100 | 0, 1, 3, 10, 30, 100[7] |
Protocol 3: Removal of Peroxides using Ferrous Sulfate
This method reduces peroxides to the corresponding alcohols.
Materials:
-
This compound containing peroxides
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Deionized water
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Prepare the ferrous sulfate solution: In a flask, dissolve 60 g of ferrous sulfate heptahydrate in 110 mL of deionized water. Carefully add 6 mL of concentrated sulfuric acid to the solution.[1]
-
In a separatory funnel, add the this compound to be treated.
-
Add an equal volume of the freshly prepared ferrous sulfate solution to the separatory funnel.
-
Stopper the funnel and shake gently at first, venting frequently to release any pressure. The reaction can be vigorous if the peroxide concentration is high.[13]
-
Continue to shake for several minutes.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the iron salts.
-
Drain the aqueous layer.
-
Wash the ether layer with deionized water to remove any residual acid and iron salts.
-
Dry the ether over anhydrous magnesium sulfate or sodium sulfate.
-
Crucially, re-test the ether for the presence of peroxides to ensure their complete removal.[6]
Protocol 4: Removal of Peroxides using Activated Alumina
This method involves passing the ether through a column of activated alumina.
Materials:
-
This compound containing peroxides
-
Basic activated alumina (80-200 mesh)
-
Chromatography column
-
Glass wool or cotton
-
Sand
Procedure:
-
Place a small plug of glass wool or cotton at the bottom of the chromatography column.
-
Add a small layer of sand on top of the plug.
-
Fill the column with basic activated alumina. The amount of alumina will depend on the volume of ether to be purified; a general guideline is 100 g of alumina per 100-400 mL of solvent.[6]
-
Gently tap the column to pack the alumina.
-
Add a small layer of sand on top of the alumina bed.
-
Carefully pour the this compound onto the top of the column and allow it to pass through the alumina under gravity.
-
Collect the purified ether as it elutes from the column.
-
Re-test the eluted ether for the presence of peroxides. [6]
-
Note: The alumina will retain the peroxides. To safely dispose of the alumina, it should be flushed with a dilute acidic solution of ferrous sulfate.[14]
Diagrams
Caption: Workflow for testing for peroxides in this compound.
Caption: Workflow for removing peroxides from this compound.
References
- 1. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 2. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. Peroxide Forming Solvents [sigmaaldrich.com]
- 5. louisville.edu [louisville.edu]
- 6. westernsydney.edu.au [westernsydney.edu.au]
- 7. Peroxide Test Paper [ctlscientific.com]
- 8. eiscolabs.com [eiscolabs.com]
- 9. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 10. researchgate.net [researchgate.net]
- 11. uwyo.edu [uwyo.edu]
- 12. wikieducator.org [wikieducator.org]
- 13. my.alfred.edu [my.alfred.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
methods for purification of Diisobutyl ether from impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of diisobutyl ether.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification and Removal
Q1: What are the most common impurities in commercial this compound?
A1: The most prevalent impurities in this compound are peroxides and water. Peroxides form through autoxidation when the ether is exposed to air and light.[1] Water can be present due to synthesis conditions or atmospheric exposure. Other potential impurities originating from its synthesis may include unreacted isobutanol and byproducts like isobutene. The specific impurities and their concentrations can be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4]
Q2: My this compound tests positive for peroxides. How can I remove them?
A2: Peroxide formation is a common issue with ethers.[1] There are two primary methods for peroxide removal:
-
Washing with Ferrous Sulfate Solution: This is a classical and effective method for destroying peroxides. An acidic solution of ferrous sulfate reduces the peroxides to the corresponding alcohols.
-
Treatment with Activated Alumina: Passing the contaminated ether through a column of activated alumina is a convenient method for removing peroxides. The alumina adsorbs the peroxides.
Detailed protocols for both methods are provided in the "Experimental Protocols" section below.
Q3: I suspect my this compound contains water. What is the best way to dry it?
A3: For efficient drying of this compound, the use of molecular sieves is highly recommended. Molecular sieves are aluminosilicates with a precise pore size that can selectively adsorb water molecules.[5][6][7] They are generally safer and more effective than other drying agents like sodium metal. A detailed protocol for drying with molecular sieves is available in the "Experimental Protocols" section.
Q4: After removing peroxides and water, my this compound is still not pure enough. What further purification steps can I take?
A4: If impurities other than peroxides and water are present, fractional distillation is the most effective method for achieving high purity.[8][9][10] This technique separates liquids based on their boiling points. Since this compound has a boiling point of approximately 122 °C, it can be effectively separated from lower and higher boiling impurities. A detailed protocol for fractional distillation is provided in the "Experimental Protocols" section.
Troubleshooting Common Issues
Q5: I washed my this compound with ferrous sulfate solution, but it still tests positive for peroxides. What could be the problem?
A5: There are several potential reasons for this:
-
Insufficient Washing: You may not have used a sufficient volume of the ferrous sulfate solution or the washing was not vigorous enough. Repeat the washing step with a fresh portion of the reagent.
-
Old Ferrous Sulfate Solution: The ferrous sulfate solution should be freshly prepared for maximum effectiveness, as Fe(II) can oxidize to Fe(III) over time, rendering it ineffective.
-
Very High Peroxide Concentration: If the initial peroxide concentration is extremely high, multiple washings may be necessary.
Q6: After drying with molecular sieves, I still see evidence of water in my subsequent reactions. Why did the drying fail?
A6: The following factors could contribute to incomplete drying:
-
Inactive Molecular Sieves: Molecular sieves must be activated by heating under vacuum to remove any adsorbed water before use.[5][7]
-
Insufficient Amount of Sieves or Time: The amount of molecular sieves and the contact time are crucial. For effective drying, a sufficient quantity of activated sieves should be added to the ether and allowed to stand for several hours, preferably overnight.[7]
-
Incorrect Pore Size: For drying ethers, 3Å or 4Å molecular sieves are appropriate. Using sieves with a larger pore size might not be as effective.
Data on Purification Methods
| Purification Method | Impurity Targeted | Expected Purity Enhancement | Key Considerations |
| Washing with Ferrous Sulfate | Peroxides | Reduces peroxide levels significantly. | Requires subsequent washing with water and drying. |
| Activated Alumina Treatment | Peroxides, Water | Effectively removes peroxides and can also reduce water content. | Alumina needs to be activated before use. |
| Drying with Molecular Sieves | Water | Can achieve very low water content (<10 ppm).[11] | Sieves must be properly activated and used in sufficient quantity.[5][7] |
| Fractional Distillation | Various organic impurities | Can achieve high purity (>99%) depending on the boiling points of impurities.[12][13] | Requires careful control of temperature and distillation rate.[8][9] |
Experimental Protocols
1. Peroxide Removal by Washing with Ferrous Sulfate Solution
-
Materials:
-
This compound containing peroxides
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Separatory funnel
-
Beakers and flasks
-
-
Procedure:
-
Prepare the Ferrous Sulfate Solution: In a fume hood, dissolve 60 g of ferrous sulfate heptahydrate in 100 mL of deionized water. Carefully add 6 mL of concentrated sulfuric acid to the solution.
-
Washing: Place the this compound in a separatory funnel. For every 1 liter of ether, add 50-100 mL of the freshly prepared ferrous sulfate solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the impurities. Drain and discard the aqueous layer.
-
Water Wash: Wash the ether layer with an equal volume of deionized water to remove any residual acid and salts. Shake, allow the layers to separate, and discard the aqueous layer. Repeat the water wash.
-
Drying: Dry the washed this compound using a suitable drying agent like anhydrous magnesium sulfate or molecular sieves (see protocol below).
-
Verification: Test the ether for the presence of peroxides to ensure their complete removal.
-
2. Peroxide Removal using Activated Alumina
-
Materials:
-
This compound containing peroxides
-
Activated alumina (basic or neutral, 80-200 mesh)
-
Chromatography column
-
Glass wool
-
Collection flask
-
-
Procedure:
-
Prepare the Column: Place a small plug of glass wool at the bottom of the chromatography column. Add a layer of sand (optional).
-
Pack the Column: Fill the column with activated alumina. The amount of alumina will depend on the volume of ether to be purified (a general guideline is to use about 10-20 g of alumina per 100 mL of ether).
-
Elution: Gently pour the this compound onto the top of the alumina column and allow it to percolate through under gravity.
-
Collection: Collect the purified ether in a clean, dry flask.
-
Verification: Test the collected ether for the presence of peroxides.
-
3. Drying with Molecular Sieves
-
Materials:
-
This compound containing water
-
3Å or 4Å molecular sieves
-
Oven and vacuum desiccator for activation
-
Dry storage flask with a septum or drying tube
-
-
Procedure:
-
Activate Molecular Sieves: Place the molecular sieves in a flask and heat them in an oven at >300 °C for at least 3 hours under a stream of inert gas or under vacuum.[7] Cool the sieves in a desiccator under vacuum.
-
Drying: Add the activated molecular sieves (approximately 5-10% w/v) to the this compound in a dry flask.
-
Incubation: Seal the flask and allow it to stand for at least 12-24 hours, with occasional swirling.[7] For very dry ether, a longer period may be necessary.
-
Decanting: Carefully decant or filter the dry ether into a new, dry storage vessel.
-
4. Purification by Fractional Distillation
-
Materials:
-
This compound (pre-treated to remove peroxides and water)
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
-
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed. Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[8]
-
Charge the Flask: Add the pre-dried, peroxide-free this compound and boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently. As the ether begins to boil, a ring of condensation will slowly rise up the fractionating column.
-
Equilibration: Adjust the heating rate to maintain a slow and steady distillation. Allow the vapor and condensate to equilibrate in the column to ensure good separation.
-
Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 122 °C). Discard any initial forerun that has a lower boiling point and stop the distillation before the flask goes to dryness, leaving a small amount of residue.
-
Storage: Store the purified this compound in a clean, dry, and amber-colored bottle, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent the reformation of peroxides.
-
Workflow for this compound Purification
The following diagram illustrates a logical workflow for the purification of this compound, starting from an initial assessment of impurities.
Figure 1. Decision workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Kinetics Investigations of Dibutyl Ether Isomers Oxidation in a Laminar Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. 利用できないコンテンツ [sigmaaldrich.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Purification [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Optimization of separation and purification processes in diethyl ether production for improved efficiency and sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Diisobutyl Ether (DIBE) Technical Support Center: Optimizing Reaction Yields
Welcome to the technical support center for optimizing reaction yields with Diisobutyl Ether (DIBE) as a solvent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIBE) and what are its primary applications in organic synthesis?
This compound (DIBE) is an organic solvent with the chemical formula C8H18O.[1] It is a colorless, flammable liquid with a boiling point of approximately 122-123°C.[2][3] Due to its physical properties, it serves as a higher-boiling alternative to other common ether solvents like diethyl ether and tetrahydrofuran (THF). Its applications include use as a solvent in organic synthesis, particularly for reactions requiring elevated temperatures, and in the pharmaceutical industry.[1]
Q2: What are the key advantages of using DIBE over other ether solvents like THF or diethyl ether?
The primary advantage of DIBE is its higher boiling point (122°C) compared to diethyl ether (34.6°C) and THF (66°C).[4] This allows for a wider range of reaction temperatures, which can be beneficial for reactions with slow kinetics that require heating to proceed at a reasonable rate. Additionally, like other ethers, it is an aprotic solvent, making it suitable for reactions involving strong bases and organometallic reagents.[5]
Q3: What are the main safety concerns associated with DIBE?
Like other ethers, DIBE can form explosive peroxides upon exposure to air and light over time.[6][7] It is crucial to test for the presence of peroxides before use, especially before distillation or concentration, as peroxides can detonate when heated or subjected to shock.[6][8] DIBE is also a highly flammable liquid.[1][9] Always handle DIBE in a well-ventilated fume hood, away from ignition sources, and store it in tightly sealed, opaque containers.[6]
Q4: How does the polarity of DIBE compare to other ethers and how might this affect my reaction?
DIBE is a relatively nonpolar, aprotic solvent. Its polarity is generally considered to be lower than that of THF. The choice of solvent polarity can significantly impact reaction rates and even the reaction mechanism. For instance, in reactions involving polar intermediates or transition states, a more polar solvent like THF might lead to better stabilization and higher yields. Conversely, for reactions favoring less polar environments, DIBE could be a suitable choice.
Physical Properties of Common Ether Solvents
The selection of an appropriate solvent is critical for reaction optimization. Below is a comparison of the physical properties of DIBE with other commonly used ether solvents.
| Property | This compound (DIBE) | Tetrahydrofuran (THF) | Diethyl Ether (Et2O) |
| Formula | C8H18O | C4H8O | C4H10O |
| Molar Mass | 130.23 g/mol [10] | 72.11 g/mol | 74.12 g/mol |
| Boiling Point | 122-123 °C[2][3] | 66 °C[4] | 34.6 °C[4] |
| Melting Point | -100 °C[1] | -108.4 °C | -116.3 °C |
| Density | 0.75-0.76 g/cm³[1][3] | 0.889 g/cm³ | 0.713 g/cm³ |
| Solubility in Water | Insoluble[9] | Miscible | 6.9 g/100 mL |
| Flash Point | 8-9 °C[1][9] | -14.5 °C | -45 °C |
Troubleshooting Guides
Guide 1: Low or No Reaction Yield
Low or no yield is one of the most common issues encountered in organic synthesis. This guide provides a systematic approach to diagnosing and resolving this problem when using DIBE as a solvent.
Caption: A workflow for troubleshooting low-yield reactions.
Q: My Grignard reaction is not initiating or giving a low yield in DIBE. What should I do?
A: Grignard reactions are notoriously sensitive to moisture and the quality of the magnesium.[5]
-
Anhydrous Conditions: Ensure all glassware is rigorously flame-dried or oven-dried. The DIBE must be anhydrous. Consider distilling it from a suitable drying agent (e.g., sodium/benzophenone) before use.
-
Magnesium Activation: The surface of magnesium turnings can be passivated by an oxide layer. Try activating the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring the magnesium vigorously under an inert atmosphere.
-
Temperature: While DIBE's high boiling point allows for higher reaction temperatures, Grignard formation is often initiated at room temperature or with gentle warming. Once initiated, the reaction is exothermic. The higher boiling point of DIBE can be advantageous for less reactive halides that require reflux to react.[4]
Q: I'm seeing low yields in my Suzuki-Miyaura coupling using DIBE. How can I optimize it?
A: The efficiency of Suzuki-Miyaura couplings is highly dependent on the catalyst, base, and solvent.
-
Solvent Polarity: DIBE is less polar than THF. The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.[11] If your substrates or intermediates are highly polar, a more polar co-solvent or an alternative solvent might be necessary.
-
Base Solubility: Ensure the base you are using (e.g., K2CO3, Cs2CO3) has sufficient solubility in DIBE at the reaction temperature. Poor base solubility can lead to slow or incomplete reactions.
-
Temperature: Take advantage of DIBE's high boiling point. Many Suzuki couplings benefit from elevated temperatures (e.g., 80-110 °C) to drive the reaction to completion.
Illustrative Yields in Suzuki-Miyaura Coupling The following data is illustrative and based on general principles of solvent effects on this reaction type. Actual yields will vary based on specific substrates, catalysts, and conditions.
| Solvent | Polarity | Typical Yield Range | Rationale |
| Toluene | Nonpolar | Good to Excellent | Often the standard solvent, good for a wide range of substrates. |
| THF | Polar Aprotic | Good to Excellent | Can enhance the solubility of polar reagents and stabilize intermediates.[11] |
| DIBE | Nonpolar Aprotic | Moderate to Good | Higher boiling point is advantageous for less reactive substrates requiring heat. May be less effective for highly polar substrates. |
| DME | Polar Aprotic | Good to Excellent | Higher boiling point than THF and good coordinating ability. |
Guide 2: Formation of Side Products
The formation of unwanted side products can significantly reduce the yield of the desired compound.
Q: I am observing significant Wurtz coupling in my Grignard reaction with DIBE. How can I minimize this?
A: Wurtz coupling is a common side reaction, especially with reactive alkyl halides.
-
Slow Addition: Add the alkyl halide slowly to the magnesium suspension. This keeps the concentration of the alkyl halide low, minimizing its reaction with the newly formed Grignard reagent.
-
Temperature Control: Maintain a moderate reaction temperature. While some initial heating may be required, the reaction is exothermic and may need cooling to prevent overheating, which can favor side reactions.
Q: My Wittig reaction in DIBE is giving a mixture of E/Z isomers. How can I improve the stereoselectivity?
A: The stereochemical outcome of a Wittig reaction is highly dependent on the stability of the ylide and the reaction conditions, including the solvent.[12]
-
Ylide Type: Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[12]
-
Solvent Effects: The polarity of the solvent can influence the mechanism and the stereochemical outcome. For non-stabilized ylides, nonpolar solvents often enhance Z-selectivity. The less polar nature of DIBE compared to THF might be advantageous for obtaining the Z-isomer.
-
Additives: The presence of lithium salts can decrease Z-selectivity. If using n-BuLi to generate the ylide, consider using a salt-free ylide preparation method if high Z-selectivity is desired.
Q: In my Buchwald-Hartwig amination, I am getting byproducts from solvent reactivity. Is DIBE a good choice?
A: Ethereal solvents can sometimes participate in side reactions, especially at high temperatures with highly reactive catalysts. However, ethers like DIBE are generally good solvents for this reaction.
-
Inertness: DIBE is relatively inert compared to more functionalized solvents.
-
Temperature: The high boiling point of DIBE is beneficial as many Buchwald-Hartwig aminations require elevated temperatures (e.g., 100-120 °C).
-
Ligand and Base Choice: Ensure your chosen ligand and base are compatible and optimal for your specific substrates. Low yields are often traced back to a suboptimal catalyst/ligand/base combination rather than the solvent itself.[13]
Experimental Protocols
Protocol 1: Testing for Peroxides in this compound
It is critical to test for peroxides before using any ether solvent, especially before distillation.
Caption: Protocol for peroxide testing in DIBE.
Method A: Commercial Peroxide Test Strips
-
Follow the manufacturer's instructions. Typically, this involves dipping the test strip into a small sample of DIBE for a specified time.
-
After removing the strip, allow the solvent to evaporate.
-
Apply a drop of deionized water to the test pad and compare the resulting color to the chart provided.[7]
Method B: Potassium Iodide (KI) Test
-
In a test tube, add 1-3 mL of DIBE to an equal volume of glacial acetic acid.
-
Add a few crystals of sodium iodide or potassium iodide.
-
A yellow color indicates the presence of peroxides, while a brown color indicates a high concentration.[14]
Protocol 2: Removal of Peroxides from this compound
If peroxides are detected, they must be removed before the solvent can be safely used, especially for distillation.
Method: Activated Alumina Column
-
Pack a chromatography column with activated alumina. The amount of alumina will depend on the volume of solvent to be purified (a general rule is 100g of alumina per 100-200 mL of solvent).[6]
-
Pass the DIBE through the column.
-
Collect the purified solvent.
-
Important: After purification, the alumina will contain concentrated peroxides and should be treated with a dilute acidic solution of ferrous sulfate before disposal.[14] The purified DIBE will no longer contain inhibitors and should be used immediately or stored under an inert atmosphere.[6]
Protocol 3: General Procedure for a Buchwald-Hartwig Amination using DIBE
This is a general protocol and may require optimization for specific substrates.
-
Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried reaction vessel equipped with a stir bar.[15]
-
Solvent and Reagents: Add anhydrous, peroxide-free DIBE to the vessel. Then, add the aryl halide (1 equivalent) and the amine (1.2 equivalents).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. The higher boiling point of DIBE makes it well-suited for these conditions.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
This technical support center provides a starting point for optimizing your reactions in this compound. Remember that careful planning, high-quality reagents, and systematic troubleshooting are key to achieving high reaction yields.
References
- 1. chembk.com [chembk.com]
- 2. This compound [chemister.ru]
- 3. This compound [stenutz.eu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. westernsydney.edu.au [westernsydney.edu.au]
- 7. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 8. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 9. This compound | 628-55-7 | TCI AMERICA [tcichemicals.com]
- 10. labsolu.ca [labsolu.ca]
- 11. mdpi.com [mdpi.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. benchchem.com [benchchem.com]
managing the flammability and vapor hazards of Diisobutyl ether
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the flammability and vapor hazards of Diisobutyl ether (DIBE).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (DIBE)?
A1: this compound is a highly flammable liquid and vapor.[1][2] The main hazards are:
-
Flammability: It has a low flash point, meaning it can ignite at low temperatures.[3][4] Vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[5][6]
-
Vapor Inhalation: Inhalation of high concentrations of vapor can have anesthetic effects and may cause dizziness, drowsiness, headache, and nausea.[5][7]
-
Peroxide Formation: Like other ethers, DIBE can form explosive peroxides upon prolonged storage, exposure to air, and light.[8]
-
Skin and Eye Irritation: It can cause skin and eye irritation upon contact.[8][9]
Q2: What are the key physical and chemical properties of DIBE I should be aware of?
A2: Understanding the properties of DIBE is crucial for safe handling. Key quantitative data is summarized in the table below.
| Property | Value |
| CAS Number | 628-55-7 |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol [2] |
| Appearance | Colorless liquid[3][4] |
| Boiling Point | 122 °C[3][4] |
| Melting Point | -100 °C[3][4] |
| Flash Point | 8 °C[3][4] |
| Density | 0.75 g/cm³[3][4] |
| Vapor Pressure | 16.2 mmHg at 25°C[4] |
| Water Solubility | 137.9 mg/L at 25°C[3][4] |
| Flammable Limits in Air | 1.5% - 7.6%[6] |
Q3: What personal protective equipment (PPE) should I use when working with DIBE?
A3: Always wear appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Chemical splash goggles or a face shield.[9][10]
-
Hand Protection: Neoprene or nitrile rubber gloves.[10]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[7][10]
-
Respiratory Protection: If ventilation is inadequate, use a respirator with organic vapor cartridges.[5][7]
Q4: How should I properly store this compound?
A4: Proper storage is critical to prevent ignition and peroxide formation.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][11]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][11]
-
Protect from direct sunlight and air.[8][12] Consider storing under an inert gas like nitrogen.[8]
Q5: What should I do in case of a DIBE spill?
A5: In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the area.[10]
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[5]
-
Containment: For small spills, contain the liquid with an absorbent material (e.g., vermiculite, dry sand).[9]
-
Personal Protection: Wear the appropriate PPE, including respiratory protection.[5]
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[8][9]
-
Large Spills: For large spills, evacuate the area and contact emergency services.[7][10]
Troubleshooting Guides
Problem: I smell a faint, sweet odor in the lab, but I'm not actively working with DIBE.
-
Possible Cause: There may be a small leak from a storage container or a nearby experiment. DIBE vapors are heavier than air and can accumulate in low-lying areas.[5]
-
Solution:
-
Do not turn on any electrical equipment or create any sparks.
-
Immediately check all containers of DIBE for proper sealing and any signs of leakage.
-
Increase ventilation in the area by opening sashes on fume hoods.
-
If a leak is found, handle it as a small spill, wearing appropriate PPE.
-
If the source of the odor cannot be identified, inform your lab supervisor or safety officer.
-
Problem: I noticed crystalline solids forming around the cap of a DIBE bottle.
-
Possible Cause: This could be the formation of explosive peroxides. Ethers can form these peroxides when exposed to air and light over time.[8]
-
Solution:
-
DO NOT ATTEMPT TO OPEN OR MOVE THE BOTTLE. Peroxide crystals can be shock-sensitive and may detonate.
-
Alert your lab supervisor and safety officer immediately.
-
Cordon off the area to prevent accidental disturbance.
-
Follow your institution's protocol for the disposal of peroxide-forming chemicals. This usually involves contacting a specialized hazardous waste disposal team.
-
Experimental Protocols
Protocol 1: Safe Handling of this compound in a Laboratory Setting
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.[7]
-
Gather all necessary PPE: chemical splash goggles, flame-resistant lab coat, neoprene or nitrile gloves, and closed-toe shoes.[10]
-
Have a fire extinguisher rated for flammable liquids (e.g., CO2, dry chemical) readily accessible.[1][5]
-
Ensure an eyewash station and safety shower are nearby.[7][13]
-
-
Procedure:
-
Always handle DIBE inside a chemical fume hood to minimize vapor inhalation.[7]
-
Ground and bond all metal containers and equipment to prevent static electricity buildup.[1][5]
-
Use only non-sparking tools when opening or closing containers.[1][9]
-
Dispense the smallest amount of DIBE necessary for the experiment.
-
Avoid heating DIBE over an open flame. Use a heating mantle, steam bath, or water bath.
-
-
Waste Disposal:
-
Dispose of DIBE waste in a properly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
Protocol 2: Peroxide Testing for this compound
This protocol should only be performed by trained personnel.
-
Materials:
-
Potassium iodide (KI) solution (10%) or commercially available peroxide test strips.
-
The container of DIBE to be tested.
-
Appropriate PPE.
-
-
Procedure using Test Strips (Recommended for ease and safety):
-
Open the DIBE container in a fume hood.
-
Dip the test strip into the DIBE for the time specified by the manufacturer.
-
Remove the strip and compare the color to the chart provided with the kit to determine the peroxide concentration.
-
-
Procedure using KI Solution:
-
In a fume hood, add 1 ml of the DIBE sample to 1 ml of the 10% KI solution in a test tube.
-
Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
-
Interpretation and Action:
-
< 20 ppm: Safe to use.
-
20-100 ppm: Use with caution, and do not distill to dryness.
-
> 100 ppm: DANGER. Do not use. Contact your institution's safety officer for disposal.
-
Visualizations
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Decision tree for responding to a this compound spill.
References
- 1. This compound | 628-55-7 | TCI AMERICA [tcichemicals.com]
- 2. Isobutyl ether | C8H18O | CID 12346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 628-55-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. chemos.de [chemos.de]
- 12. fishersci.com [fishersci.com]
- 13. farnell.com [farnell.com]
proper grounding techniques to prevent static discharge with Diisobutyl ether
This technical support center provides essential guidance on the proper grounding techniques to prevent static discharge when working with diisobutyl ether. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Troubleshooting Guide: Static Discharge Issues
This guide addresses specific issues that may arise during the handling and transfer of this compound.
| Question | Answer |
| Why am I observing static sparks when transferring this compound? | Static sparks are likely occurring due to the buildup of static electricity. This compound is a flammable organic liquid that can generate and accumulate static charge during transfer operations like pouring, pumping, or stirring. This charge can then discharge as a spark, which can ignite the flammable vapors of the ether[1][2][3]. The risk is significant because the energy from a static discharge can exceed the Minimum Ignition Energy (MIE) of the ether's vapor-air mixture[4][5]. |
| I have connected a grounding wire, but I still see or suspect static discharge. What could be wrong? | Several factors could be compromising your grounding setup: - Poor Metal-to-Metal Contact: Ensure that all connections are made to bare metal on both the container and the grounding point. Paint, rust, or any coating can act as an insulator and prevent a proper connection[6]. - Incorrect Grounding Point: The grounding point itself may not be a true earth ground. A verified ground point, such as a copper grounding bar or a cold water pipe, should be used[7][8]. - Improper Bonding: In addition to grounding the dispensing container, it is crucial to bond it to the receiving container. Bonding equalizes the electrical potential between the two containers, preventing a spark from jumping between them[1][2]. - Using Non-Conductive Components: Plastic or glass containers can accumulate static charge and cannot be grounded in the same way as metal containers. Special precautions are needed for non-conductive containers, such as using a grounding rod that extends into the liquid[9]. |
| Can I use any metal wire for grounding and bonding? | It is recommended to use designated grounding and bonding straps with sturdy clamps. These are designed to ensure a low-resistance connection. While a simple copper wire can work, specialized straps are more durable and provide a more reliable connection[6]. The total resistance to ground should be kept low, ideally below 10 ohms[7]. |
| Does the speed of transferring the ether matter? | Yes, transferring this compound at a high velocity can increase the generation of static electricity[10][11]. It is recommended to transfer the liquid slowly and to fill containers from the bottom to minimize splashing and turbulence, which can also contribute to static buildup[11]. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about preventing static discharge with this compound.
| Question | Answer |
| What is the fundamental principle behind grounding and bonding for flammable liquids? | Grounding connects a conductive object to the earth, bringing it to a zero electrical potential[1][8]. Bonding connects two or more conductive objects, ensuring they are at the same electrical potential[1][12]. For flammable liquid transfer, the dispensing container is grounded to dissipate any charge to the earth, and it is bonded to the receiving container to prevent a static spark between them[2][6]. |
| Is this compound particularly prone to static electricity buildup? | Yes. As a non-polar organic solvent, this compound has low electrical conductivity. Liquids with low conductivity are known as static accumulators because they cannot dissipate charge effectively[13]. When such liquids flow or are agitated, they can readily build up a static charge[13]. |
| What are the key safety standards I should be aware of? | The most comprehensive standard for the control of static electricity is NFPA 77, "Recommended Practice on Static Electricity"[3][10][14][15]. This document provides detailed guidance on evaluating and controlling static electricity hazards for flammable liquids. |
| How do I properly ground a non-metallic container? | For non-conductive containers like glass or plastic, a standard grounding strap on the outside of the container is ineffective. Instead, a grounded metal lance or grounding rod should be inserted into the container so that it is in contact with the liquid[9]. This provides a path for the static charge within the liquid to dissipate to the ground. |
| What personal protective equipment (PPE) should I wear? | When handling flammable liquids like this compound, it is important to wear appropriate PPE, including flame-resistant lab coats, safety goggles, and gloves. Additionally, wearing anti-static or static-dissipative footwear can help to prevent the buildup of static charge on your body[11]. |
Quantitative Data
The following table summarizes key quantitative data related to the static electricity hazard of this compound and related compounds.
| Parameter | Value | Significance |
| Minimum Ignition Energy (MIE) of Diisopropyl Ether | 1.14 mJ | This is the minimum energy required from a spark to ignite a vapor-air mixture. The MIE for this compound is expected to be in a similar range. Static sparks from ungrounded equipment or personnel can easily exceed this value[4][16]. |
| Electrical Conductivity of this compound | Expected to be low (< 50 pS/m) | As a non-polar organic ether, this compound is a poor conductor of electricity and is therefore a static accumulator. A standard test method for measurement is ASTM D4308[2][6][8][9][10][12][14][17]. |
| Flash Point of Dibutyl Ethers | 25 °C (77 °F) | This is the lowest temperature at which the liquid can form an ignitable mixture in air. Since this is near room temperature, a flammable vapor concentration can be present under normal laboratory conditions. |
Experimental Protocols
Methodology for Measuring Electrical Conductivity of this compound (Based on ASTM D4308)
This protocol outlines the steps to measure the "rest" electrical conductivity of a low-conductivity liquid like this compound using a precision meter.
1. Apparatus:
- Conductivity Cell: Consisting of an inner and outer electrode separated by an insulator.
- Electrometer: A sensitive DC ammeter capable of measuring very low currents.
- Triaxial Cable: To connect the cell to the electrometer.
- Calibrated Thermometer.
- Cleaning Solvents: Toluene-Isopropyl Alcohol mixture and n-Heptane.
2. Procedure:
- Cell Cleaning: Thoroughly clean the conductivity cell with the toluene-isopropyl alcohol mixture, followed by rinsing with n-heptane. Dry the cell completely.
- Sample Handling: Obtain a representative sample of this compound. Since the liquid is a static accumulator, allow any static charges generated during sampling to dissipate. A waiting period of at least 15 minutes is recommended before measurement[14].
- Measurement:
- Introduce the this compound sample into the clean conductivity cell.
- Connect the cell to the electrometer using the triaxial cable.
- Apply a DC voltage across the electrodes.
- The electrometer will measure the resulting current flow.
- The conductivity is automatically calculated by the instrument based on the measured current, the applied voltage, and the cell constant.
- Recording: Record the conductivity reading in picosiemens per meter (pS/m) and the sample temperature.
Visualizations
References
- 1. ASTM D2624 - Standard Test Methods for Electrical Conductivity of Aviation and Distillate Fuels - Savant Labs [savantlab.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. heatingandprocess.com [heatingandprocess.com]
- 5. cobic-ex.com [cobic-ex.com]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. chemos.de [chemos.de]
- 12. store.astm.org [store.astm.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. kaycantest.com [kaycantest.com]
- 15. petrolube.com [petrolube.com]
- 16. hazcalconline.com [hazcalconline.com]
- 17. store.astm.org [store.astm.org]
chemical incompatibilities of Diisobutyl ether with strong acids or oxidizers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the chemical incompatibilities of Diisobutyl ether (DIBE), with a specific focus on its interactions with strong acids and strong oxidizers. The following information is intended to promote safe laboratory practices and assist in troubleshooting potential experimental issues.
Troubleshooting Guides and FAQs
This section addresses specific issues and questions that may arise during the handling and use of this compound in the presence of strong acids or oxidizers.
FAQs: Incompatibility with Strong Acids
Q1: What happens when this compound is mixed with a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)?
A1: Mixing this compound with strong acids can lead to a chemical reaction known as acidic cleavage. The ether linkage (C-O-C) is susceptible to being broken by the acid.
-
With concentrated strong acids (e.g., H₂SO₄, HBr, HI): The ether can be cleaved to form an alcohol and an alkyl halide (or alkyl hydrogen sulfate in the case of sulfuric acid).[1][2] Given that this compound is a secondary ether, heating with concentrated sulfuric acid may also lead to the formation of alkenes.[1] These reactions can be exothermic, meaning they release heat, which can be hazardous if not properly controlled.
-
With dilute aqueous strong acids: Under heating and pressure, this compound can be hydrolyzed to isobutanol.[1]
Q2: I accidentally mixed this compound with concentrated nitric acid. What are the risks?
A2: This is a highly dangerous situation. Nitric acid is a strong oxidizing agent as well as a strong acid. The mixture can react violently, leading to a rapid increase in temperature and pressure, potentially causing an explosion.[3][4][5] The reaction can also produce toxic nitrogen oxide gases. Immediate and appropriate safety measures should be taken, and the area should be evacuated if there are any signs of a reaction (e.g., gas evolution, temperature increase, color change).
Q3: Can I use this compound as a solvent for reactions involving strong acids?
A3: It is generally not recommended to use this compound as a solvent for reactions involving strong acids, especially at elevated temperatures, due to the risk of ether cleavage.[1] The ether itself can react with the acid, leading to undesired byproducts and potentially compromising the reaction. If a solvent is required, a more inert option should be chosen.
Troubleshooting: Incompatibility with Strong Oxidizers and Peroxide Formation
Q1: I have an old container of this compound. Is it safe to use?
A1: Old containers of ethers, including this compound, pose a significant safety hazard due to the potential formation of explosive peroxides.[6][7] Ethers react with atmospheric oxygen, a process accelerated by light and heat, to form hydroperoxides and peroxides which are shock-sensitive and can detonate violently, especially upon heating or concentration (e.g., during distillation).[6][7] Before using any ether from a previously opened or old container, it is mandatory to test for the presence of peroxides. [8][9]
Q2: How can I tell if my this compound contains peroxides?
A2: Visual inspection can sometimes reveal the presence of peroxides. Look for the formation of crystals, a viscous liquid, or a cloudy appearance in the ether.[6] Peroxide crystals can also form around the cap of the container.[6] If any of these signs are present, do not attempt to open or move the container. Treat it as a potential bomb and contact your institution's environmental health and safety (EHS) office immediately.[8] For a chemical test, you can use commercially available peroxide test strips or a qualitative chemical test.[8][9]
Q3: My this compound tested positive for peroxides. What should I do?
A3: If the peroxide concentration is above the acceptable limit for your application or institution's safety guidelines (a common limit is >100 ppm), the peroxides must be removed before the solvent can be used, or the solvent should be disposed of as hazardous waste.[10] Several methods exist for removing peroxides from ethers.[9]
Q4: Can I mix this compound with strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂)?
A4: Mixing this compound with strong oxidizing agents is extremely hazardous and should be avoided. The reaction can be violent and lead to a fire or explosion.[7] Ethers are organic compounds that can be readily oxidized, and strong oxidizers will initiate a rapid and uncontrolled oxidation reaction.
Summary of Incompatibilities
The following table provides a qualitative summary of the chemical incompatibilities of this compound with common strong acids and oxidizers.
| Incompatible Agent | Chemical Formula | Hazard Class | Potential Hazards |
| Strong Acids | |||
| Sulfuric Acid (conc.) | H₂SO₄ | Corrosive | Cleavage of ether linkage, formation of alkenes, exothermic reaction.[1] |
| Nitric Acid (conc.) | HNO₃ | Oxidizer, Corrosive | Violent reaction, potential for explosion , fire, release of toxic gases.[3][4] |
| Hydrobromic Acid | HBr | Corrosive | Cleavage of ether linkage, exothermic reaction. |
| Hydroiodic Acid | HI | Corrosive | Cleavage of ether linkage, exothermic reaction. |
| Perchloric Acid | HClO₄ | Oxidizer, Corrosive | Severe explosion hazard , especially when heated. |
| Strong Oxidizers | |||
| Hydrogen Peroxide (>30%) | H₂O₂ | Oxidizer | Can form explosive mixtures, potential for violent reaction.[11][12] |
| Potassium Permanganate | KMnO₄ | Oxidizer | Vigorous to violent reaction, fire hazard.[13][14] |
| Chromium Trioxide | CrO₃ | Oxidizer | Vigorous to violent reaction, fire hazard. |
| Atmospheric Oxygen | O₂ | Oxidizer | Forms explosive peroxides over time, especially with light/heat.[6][7] |
Experimental Protocols
Protocol 1: Qualitative and Semi-Quantitative Testing for Peroxides in this compound
This protocol describes two common methods for detecting the presence of peroxides in ethers.
Method A: Peroxide Test Strips (Semi-Quantitative)
-
Materials:
-
Sample of this compound to be tested.
-
Commercially available peroxide test strips (e.g., MQuant®).
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.
-
-
Procedure:
-
Work in a well-ventilated area or a fume hood.
-
Carefully open the container of this compound.
-
Dip the test strip into the ether for the time specified by the manufacturer (typically 1-2 seconds).
-
Remove the strip and allow the solvent to evaporate.
-
After the recommended waiting time, compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in parts per million (ppm).[10]
-
Record the date and the test result on the container.
-
Method B: Potassium Iodide (KI) Test (Qualitative)
-
Materials:
-
Sample of this compound to be tested.
-
Potassium iodide (KI), solid.
-
Glacial acetic acid.
-
Test tube.
-
PPE as in Method A.
-
-
Procedure:
-
In a test tube, add approximately 1 mL of the this compound sample.
-
Add about 1 mL of glacial acetic acid.
-
Add a small crystal of potassium iodide.
-
Shake the test tube.
-
The formation of a yellow to brown color indicates the presence of peroxides. A faint yellow color suggests a low concentration, while a distinct brown color indicates a high and dangerous concentration.[9]
-
Protocol 2: Removal of Peroxides from this compound
This protocol should only be performed by trained personnel and with appropriate safety precautions.
Method: Activated Alumina Column
-
Materials:
-
This compound containing peroxides.
-
Activated alumina (basic or neutral, 80-200 mesh).
-
Chromatography column.
-
Glass wool.
-
Receiving flask.
-
PPE as in Protocol 1.
-
-
Procedure:
-
Set up the chromatography column in a fume hood.
-
Place a small plug of glass wool at the bottom of the column.
-
Fill the column with activated alumina. A general guideline is to use about 100g of alumina for every 100 mL of ether to be purified.[9]
-
Carefully pour the this compound onto the top of the alumina column.
-
Allow the ether to pass through the column under gravity and collect the purified ether in the receiving flask.
-
Crucially, re-test the purified ether for the presence of peroxides using one of the methods in Protocol 1 to ensure the removal was successful.[6]
-
The used alumina will be contaminated with peroxides and should be treated as hazardous waste. It can be deactivated by flushing with a dilute acidic solution of ferrous sulfate.[9]
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: General reaction pathway for the acid cleavage of this compound.
Caption: Simplified pathway for peroxide formation in this compound.
References
- 1. Reaction of Ether with Sulphuric Acid [entrancechemistry.blogspot.com]
- 2. Solved How does dibutyl ether react with sulfuric acid when | Chegg.com [chegg.com]
- 3. dynonobel.com [dynonobel.com]
- 4. fishersci.com [fishersci.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. westernsydney.edu.au [westernsydney.edu.au]
- 7. Ethers | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. ehs.wwu.edu [ehs.wwu.edu]
- 11. csidesigns.com [csidesigns.com]
- 12. industrialspec.com [industrialspec.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Personal Protective Equipment (PPE) for Diisobutyl Ether
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate Personal Protective Equipment (PPE) when handling Diisobutyl ether.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary hazards of this compound I should be aware of when selecting PPE?
A1: this compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Inhalation may lead to respiratory irritation.[1][2] A significant, though less immediate, hazard is its potential to form explosive peroxides upon prolonged storage, especially when exposed to air and light.[1] Therefore, your PPE selection must protect against chemical splashes, vapor inhalation, and potential fire hazards.
Q2: I'm only transferring a small amount of this compound in a well-ventilated fume hood. Do I still need full PPE?
A2: Yes. Even for minor procedures, appropriate PPE is mandatory. At a minimum, this includes a flame-resistant lab coat, chemical splash goggles, and chemically resistant gloves. The ventilation in the fume hood addresses vapor inhalation, but the risk of a splash to the skin or eyes remains.
Q3: My skin came into contact with this compound. What should I do?
A3: Immediately flush the affected skin area with plenty of water. Remove any contaminated clothing right away, ensuring you do so safely without contaminating other areas. If skin irritation develops or persists, seek medical attention.[1] Always refer to your institution's specific safety protocols.
Q4: I'm experiencing a headache and dizziness while working with this compound. What's happening and what should I do?
A4: These symptoms could indicate overexposure to this compound vapors and may cause drowsiness or dizziness.[3] Immediately move to an area with fresh air. If your symptoms persist or are severe, seek medical attention. This incident also indicates that your respiratory protection may be inadequate or that the ventilation is insufficient. A thorough review of your experimental setup and respiratory protection is necessary before resuming work.
Q5: Can I reuse my disposable gloves after working with this compound?
A5: No. Disposable gloves should never be reused after handling this compound. They are intended for single use and should be discarded immediately after a task is complete or if you suspect contamination. Reusing gloves can lead to unintended exposure as the chemical may have started to permeate the material.
Q6: How do I know when to replace the cartridges on my respirator?
A6: Respirator cartridges for organic vapors have a limited service life. You must adhere to a cartridge change schedule based on the frequency and intensity of your work with this compound. Never rely on the smell or taste of the chemical as an indicator that a cartridge is depleted, as this means you are already being exposed. Consult your institution's safety officer to establish a proper change-out schedule.
Data Presentation: Glove Selection for this compound
Selecting the correct glove material is critical for preventing skin exposure. Breakthrough time is the time it takes for a chemical to permeate through the glove material. The following table provides data for glove materials when exposed to chemicals similar to this compound, such as Di-isobutyl Ketone. This data should be used as a guideline, and it is always best practice to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Breakthrough Time (minutes) | Concentration | Rating | Source |
| Nitrile | 10 | 80% | Poor | [4] |
Rating Key:
-
Excellent: Breakthrough time > 480 minutes
-
Good: Breakthrough time > 240 minutes
-
Fair: Breakthrough time > 60 minutes
-
Poor: Breakthrough time < 60 minutes
Note: For incidental splash exposure with thin nitrile gloves, they should be removed and replaced immediately.[4] These types of gloves are not suitable for prolonged, direct contact.
Experimental Protocols
Protocol for Glove Material Selection:
The data presented in the table is typically generated using a standardized test method such as ASTM F739 - Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact.
-
A sample of the glove material is placed in a permeation test cell, acting as a barrier between a challenge chemical (in this case, this compound) and a collection medium.
-
The challenge chemical is kept in continuous contact with the outer surface of the glove material.
-
The collection medium on the other side of the material is continuously monitored for the presence of the chemical.
-
The time from the initial contact of the chemical with the glove material to its detection in the collection medium is the breakthrough time.
Mandatory Visualization
Below is a workflow diagram illustrating the decision-making process for selecting the appropriate PPE when working with this compound.
References
Technical Support Center: Safe Disposal of Diisobutyl Ether Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Diisobutyl ether (DIBE) waste. Adherence to these procedures is critical to ensure laboratory safety and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a highly flammable liquid that poses a significant fire risk.[1][2][3] Its vapor is heavier than air and can travel to an ignition source, causing a flashback. The most severe hazard associated with DIBE, as with many ethers, is the formation of explosive peroxides upon exposure to air and light.[4] These peroxides are sensitive to heat, friction, and shock, and can detonate violently.[4]
Q2: How can I tell if my this compound waste contains dangerous levels of peroxides?
A2: Visual inspection is the first step. Look for the presence of crystalline solids in the liquid or around the cap of the container.[5] A viscous liquid or cloudy appearance can also indicate high peroxide concentrations.[5] However, dangerous levels of peroxides can be present without any visible signs. Therefore, chemical testing is mandatory, especially for older containers or before any distillation or concentration procedures.[4]
Q3: How often should I test my this compound for peroxides?
A3: Unopened containers from the manufacturer should be dated upon receipt and disposal should be planned according to the manufacturer's expiration date. Once opened, containers must be dated.[6] It is recommended to test for peroxides every 6 to 12 months, and always before use if the container has been open for an extended period.[7][8] For waste containers, testing should be performed before consolidation or disposal.
Q4: What is the maximum permissible concentration of peroxides for routine disposal?
A4: While specific limits can vary by institution and local regulations, a general guideline is that this compound waste with a peroxide concentration greater than 100 ppm requires special handling and should not be disposed of through standard procedures.[4][8] Waste with peroxide levels between 25 and 100 ppm should not be concentrated or distilled.[4]
Q5: What should I do if I find an old, undated, or suspect container of this compound?
A5: Do not move or attempt to open the container, especially if you observe any crystal formation.[4][5] Isolate the area and immediately contact your institution's Environmental Health & Safety (EHS) department or a qualified hazardous waste disposal team.[3][9] Very old containers of ethers may require disposal by specialized bomb squads.[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Positive peroxide test (low concentration, <100 ppm) | Exposure of this compound to air and light. | Proceed with caution. The waste can be stabilized by quenching the peroxides (see Experimental Protocols) before disposal. Label the container with the test date and result. |
| Positive peroxide test (high concentration, >100 ppm or visible crystals) | Prolonged storage and exposure to air and light, leading to significant peroxide formation. | DO NOT HANDLE. Do not attempt to open or move the container. Immediately contact your EHS department for emergency disposal.[4] |
| This compound spill | Accidental release during handling or transfer. | For small spills, and if you are trained and have the appropriate personal protective equipment (PPE), contain the spill with a non-combustible absorbent material like sand or vermiculite.[2] Eliminate all ignition sources. For large spills, evacuate the area and call emergency services and your EHS department.[10] |
| Uncertainty about the age or purity of this compound waste | Improper labeling or storage. | Treat the waste as potentially containing high levels of peroxides. Do not handle. Contact your EHS department for guidance and disposal. |
Quantitative Data Summary
| Property | Value | Reference |
| Flash Point | 9 °C (48.2 °F) | [1] |
| Boiling Point | 122 °C (251.6 °F) | [1][2] |
| Specific Gravity | 0.75 | [1][11] |
| Vapor Pressure | 16.2 mmHg at 25°C | [3] |
| Peroxide Action Level | > 100 ppm | [4][8] |
Experimental Protocols
Protocol 1: Peroxide Detection in this compound Waste
Method A: Commercial Peroxide Test Strips
This is the recommended method for routine testing due to its simplicity and safety.
-
Use commercially available peroxide test strips with a range that includes 0-100 ppm.[12]
-
Follow the manufacturer's instructions for use. Typically, this involves dipping the strip into the this compound waste for a specified time.
-
For organic solvents, after the solvent has evaporated from the strip, a drop of deionized water may be required on the test pad.[13]
-
Compare the resulting color of the test strip to the color chart provided to determine the peroxide concentration in ppm.
-
Record the date and the test result on the waste container.
Method B: Potassium Iodide (KI) Test
This method is more sensitive but involves handling additional chemicals.
-
In a fume hood, prepare a fresh solution by dissolving approximately 0.1 g of potassium iodide in 1 mL of glacial acetic acid.[5]
-
Add 1 mL of the this compound waste to this solution in a clean test tube.
-
A pale yellow color indicates a low concentration of peroxides, while a brown color suggests a high and potentially dangerous concentration.[5]
-
Record the date and the result on the waste container.
Protocol 2: Quenching of Peroxides in this compound Waste (<100 ppm)
This procedure should only be performed by trained personnel in a controlled laboratory setting.
-
Work in a chemical fume hood and wear appropriate PPE, including safety glasses, a face shield, and chemical-resistant gloves.
-
For water-insoluble ethers like this compound, a freshly prepared solution of ferrous sulfate can be used to quench peroxides.[14][15]
-
Prepare the quenching solution by dissolving 6 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 11 mL of water, and then carefully add 0.6 mL of concentrated sulfuric acid.[14][15]
-
Slowly add the ferrous sulfate solution to the this compound waste while stirring.
-
Continue stirring until the waste gives a negative result when re-tested for peroxides.
-
The treated this compound waste can then be disposed of as hazardous waste through your institution's EHS department.
Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. Hazardous Waste Disposal [cool.culturalheritage.org]
- 2. jk-sci.com [jk-sci.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. ehs.utexas.edu [ehs.utexas.edu]
- 5. westernsydney.edu.au [westernsydney.edu.au]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ehs.tcu.edu [ehs.tcu.edu]
- 8. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 11. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 12. www1.wellesley.edu [www1.wellesley.edu]
- 13. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 14. depts.washington.edu [depts.washington.edu]
- 15. depts.washington.edu [depts.washington.edu]
troubleshooting low yields in Grignard reactions using ether solvents
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during Grignard reactions, specifically focusing on reactions conducted in ether solvents that result in low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My Grignard reaction fails to initiate.
-
Question: I've combined my alkyl/aryl halide with magnesium in ether, but there are no signs of a reaction (e.g., bubbling, color change, or exotherm). What should I do?
-
Answer: Reaction initiation is a frequent challenge, often stemming from a passivated magnesium surface or the presence of moisture.[1] Here are several steps to troubleshoot this issue:
-
Ensure Anhydrous Conditions: The foremost requirement for a successful Grignard reaction is the strict exclusion of water.[2][3][4] All glassware must be rigorously dried, either by oven-drying overnight or by flame-drying under an inert atmosphere (Nitrogen or Argon).[1] Solvents must be anhydrous. The presence of even trace amounts of moisture will quench the Grignard reagent as it forms.[5][6][7]
-
Activate the Magnesium: The surface of magnesium turnings is typically coated with a layer of magnesium oxide, which prevents the reaction from starting.[8] Several methods can be used to activate the magnesium:
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding the solvent can help break the oxide layer.[9][10] Another method is to gently crush the magnesium turnings with a glass rod (carefully, to avoid breaking the flask) to expose a fresh metal surface.[8]
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the magnesium suspension. A brown color will appear and then fade as the iodine reacts with the magnesium to expose a fresh surface.[1][9][11]
-
1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. It reacts with magnesium to form ethene and magnesium bromide, which helps to clean the magnesium surface.[9][12]
-
Pre-made Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can often initiate the reaction.
-
-
-
Apply Gentle Heat: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction.[13] Be prepared to cool the reaction if it becomes too vigorous.
-
Sonication: Using an ultrasonic bath can help to clean the surface of the magnesium and promote initiation.[7][10]
-
Issue 2: The reaction starts but then stops, resulting in a low yield.
-
Question: My reaction initiated, but the yield of my desired product is very low. What could be the cause?
-
Answer: Low yields despite successful initiation can be attributed to several factors, including impure reagents, side reactions, and improper reaction conditions.
-
Incomplete Grignard Reagent Formation: If the initial formation of the Grignard reagent was not efficient, the subsequent reaction will suffer. Ensure the magnesium is fully consumed before proceeding. The concentration of the Grignard reagent can be determined by titration to accurately gauge its formation.
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl/aryl halide to form a homocoupled product (R-R). This is more prevalent with certain substrates and can be minimized by slow addition of the halide to the magnesium suspension.[14]
-
Enolization: If your substrate is a ketone with acidic alpha-protons, the Grignard reagent can act as a base and deprotonate the ketone, forming an enolate. This is more common with sterically hindered ketones and bulky Grignard reagents.[14] Lowering the reaction temperature can often favor the desired nucleophilic addition over enolization.[15]
-
Reduction: Some Grignard reagents, particularly those with beta-hydrogens (e.g., isopropylmagnesium bromide), can reduce the carbonyl compound to an alcohol.
-
-
Poor Quality Reagents:
-
Wet Solvent/Reagents: As mentioned, water will destroy the Grignard reagent. Ensure all starting materials and the solvent are scrupulously dry.[2][3][4]
-
Old or Poorly Stored Grignard Reagent: Grignard reagents can decompose over time. It is often best to use them freshly prepared. If using a commercial solution, ensure it has been stored properly under an inert atmosphere.
-
-
Issue 3: I am observing significant amounts of byproducts.
-
Question: My reaction produces the desired product, but also a significant amount of a byproduct with a similar structure. How can I improve the selectivity?
-
Answer: The formation of byproducts is often related to the reaction conditions.
-
Temperature Control: The temperature at which the Grignard reaction is performed can have a significant impact on the product distribution. For reactions with aldehydes and ketones, lower temperatures (e.g., -78 °C to 0 °C) generally favor the desired 1,2-addition product and minimize side reactions like enolization and reduction.[15][16]
-
Rate of Addition: Slow, dropwise addition of the Grignard reagent to the electrophile (or vice versa, depending on the specific reaction) is crucial. This helps to maintain a low concentration of one reactant, which can suppress side reactions.[12][15] Rapid addition can lead to localized heating and increased byproduct formation.[17]
-
Solvent Choice: While diethyl ether and tetrahydrofuran (THF) are the most common solvents, their properties can influence the outcome. THF is a better solvating agent and can be beneficial for the formation of the Grignard reagent.[18][19] However, for some reactions, the choice of solvent can affect the rate of side reactions like Wurtz coupling.[20][21]
-
Quantitative Data Summary
Table 1: Effect of Temperature on Grignard Reaction Yield
| Reaction Temperature (°C) | Yield of Ketone (%) |
| 35 (refluxing ether) | ~50 |
| 0 | ~50 |
| -40 | ~50 |
| -70 | 79 |
Data adapted from a study on the reaction of butylmagnesium bromide with acetic anhydride.[16]
Table 2: Comparative Performance of Ether Solvents in Benzyl Grignard Reaction
| Solvent | Yield of Grignard Product (%) |
| Diethyl Ether (Et₂O) | 94 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 |
| Tetrahydrofuran (THF) | 27 |
Data reflects the significant formation of Wurtz byproduct in THF for this specific substrate.[20]
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
This protocol describes the chemical activation of magnesium turnings using iodine.
-
Place the required amount of magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of an inert gas (Nitrogen or Argon).
-
Add a small portion of the anhydrous ether solvent, just enough to cover the magnesium.
-
Gently warm the flask with a heat gun. The brown color of the iodine will start to fade, and you may observe bubbling at the magnesium surface, indicating activation.[8][13]
-
Once the iodine color has disappeared, the magnesium is activated and ready for the addition of the alkyl/aryl halide.
Protocol 2: Titration of Grignard Reagent
This protocol outlines a common method for determining the concentration of a Grignard reagent using iodine.[22][23][24]
-
To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 100 mg).
-
Dissolve the iodine in a known volume of a 0.5 M solution of anhydrous lithium chloride in dry THF. This helps to keep the magnesium salts soluble.[23][24]
-
Cool the dark brown iodine solution to 0 °C in an ice bath.
-
Slowly add the Grignard solution dropwise from a syringe while stirring vigorously.
-
The endpoint is reached when the solution turns from light yellow to colorless.[25]
-
Record the volume of Grignard reagent added and calculate the molarity. It is recommended to perform the titration in duplicate or triplicate for accuracy.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Grignard Yields
Caption: A logical workflow for diagnosing and resolving low yields in Grignard reactions.
Diagram 2: Key Factors Affecting Grignard Reaction Success
Caption: The interplay of reagent quality and reaction conditions for a successful outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. tutorchase.com [tutorchase.com]
- 4. psiberg.com [psiberg.com]
- 5. Explain reason a Grignard reagent should be prepared class 11 chemistry CBSE [vedantu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. adichemistry.com [adichemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rsc.org [rsc.org]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 20. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. chemtips.wordpress.com [chemtips.wordpress.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. researchgate.net [researchgate.net]
- 25. How do you titrate Grignard reagents? | Filo [askfilo.com]
Validation & Comparative
A Comparative Guide to Ethereal Solvents in Grignard Reactions: Diisobutyl Ether vs. Diethyl Ether
For Researchers, Scientists, and Drug Development Professionals
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of solvent is critical to the success of this reaction, directly impacting initiation, yield, and safety. Diethyl ether has traditionally been the solvent of choice. However, with an increasing focus on process safety and efficiency, higher-boiling point ethers like diisobutyl ether are being considered as alternatives. This guide provides an objective comparison of this compound and diethyl ether for use in Grignard reactions, supported by available data and experimental protocols.
Performance and Properties: A Head-to-Head Comparison
While direct comparative studies on the performance of this compound versus diethyl ether in Grignard reactions are limited in publicly available literature, valuable insights can be drawn from studies on structurally similar ethers, such as di-n-butyl ether. Research has shown that di-n-butyl ether can be used as a solvent for the preparation of Grignard reagents without a significant reduction in yield compared to diethyl ether. In some cases, the yields are comparable for subsequent reactions. Given the structural similarity, it is reasonable to infer that this compound would exhibit similar performance characteristics.
The primary advantages of using a higher-boiling ether like this compound are its lower volatility and higher flash point, which contribute to a safer reaction setup, especially for larger-scale syntheses. The higher boiling point also allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive halides. However, the lower volatility of this compound can make solvent removal more challenging during product isolation compared to the highly volatile diethyl ether.
Quantitative Data Summary
The following table summarizes the key physical and safety properties of this compound and diethyl ether to aid in solvent selection.
| Property | This compound | Diethyl Ether |
| Molecular Formula | C₈H₁₈O | C₄H₁₀O |
| Molar Mass | 130.23 g/mol | 74.12 g/mol |
| Boiling Point | 122 °C | 34.6 °C |
| Melting Point | -100 °C | -116.3 °C |
| Flash Point | 8 °C | -45 °C |
| Density | 0.75 g/cm³ | 0.7134 g/cm³ |
| Water Solubility | 137.9 mg/L (25 °C) | Soluble |
| Vapor Pressure | 16.2 mmHg (25 °C) | 440 mmHg (20 °C) |
| Key Safety Hazards | Flammable liquid and vapor. | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and safe execution of Grignard reactions. Below are representative protocols for both diethyl ether and an adapted protocol for a higher-boiling ether like di-n-butyl ether, which can serve as a starting point for reactions in this compound.
Experimental Protocol: Grignard Reaction using Diethyl Ether
This protocol describes the preparation of a Grignard reagent from an alkyl or aryl halide and its subsequent reaction with a carbonyl compound in diethyl ether.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Carbonyl compound (e.g., benzophenone)
-
Iodine crystal (as an initiator)
-
Anhydrous calcium chloride or sodium sulfate (for drying)
-
Appropriate workup reagents (e.g., saturated aqueous ammonium chloride, hydrochloric acid)
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon). The setup typically consists of a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. A drying tube containing calcium chloride is placed on top of the condenser.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Reagent Addition: Add a small portion of a solution of the alkyl/aryl halide in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Carbonyl Compound: Cool the Grignard reagent solution in an ice bath. Add a solution of the carbonyl compound in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is often exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: The product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
Experimental Protocol: Grignard Reaction using Di-n-butyl Ether (as a proxy for this compound)
This protocol is adapted for a higher-boiling ether and is based on studies using di-n-butyl ether. It can be used as a starting point for reactions with this compound, with the understanding that reaction times and temperatures may need to be optimized.
Materials:
-
Magnesium turnings
-
Anhydrous di-n-butyl ether (or this compound)
-
Alkyl or aryl halide
-
Carbonyl compound
-
Iodine crystal (as an initiator)
-
Appropriate workup reagents
Procedure:
-
Apparatus Setup: As with the diethyl ether protocol, all glassware must be scrupulously dried and the reaction conducted under an inert atmosphere.
-
Initiation: Place magnesium turnings and a crystal of iodine in the reaction flask.
-
Reagent Addition: Add a solution of the alkyl/aryl halide in anhydrous di-n-butyl ether. The higher boiling point of this solvent may require gentle heating to initiate the reaction.
-
Grignard Reagent Formation: Once initiated, the reaction is typically heated to a specific temperature (e.g., 50-60 °C) and the remaining halide is added dropwise. The reaction mixture is then maintained at this temperature for a period to ensure complete formation of the Grignard reagent.
-
Reaction with Carbonyl Compound: The Grignard reagent solution is cooled before the dropwise addition of the carbonyl compound solution in the same solvent. The reaction temperature may be maintained at room temperature or slightly elevated depending on the reactivity of the substrates.
-
Workup and Isolation: The workup procedure is similar to that for diethyl ether, involving quenching with an acidic aqueous solution and extraction. Due to the higher boiling point of the solvent, removal by rotary evaporation will require a higher bath temperature and/or lower pressure.
Visualizing the Process
To better understand the workflow and the comparative logic, the following diagrams are provided.
Diisobutyl Ether vs. MTBE: A Comparative Guide for Fuel Oxygenate Performance
A detailed analysis of diisobutyl ether (DIBE) and methyl tert-butyl ether (MTBE) as oxygenate additives in gasoline reveals distinct performance characteristics. While MTBE has a well-documented history as an effective octane enhancer and emissions reducer, concerns over groundwater contamination have spurred research into alternatives like DIBE. This guide provides a comprehensive comparison of their physicochemical properties, impact on fuel performance, and engine emissions, supported by available experimental data.
Executive Summary
Methyl tert-butyl ether (MTBE) has long been utilized to increase the oxygen content and octane rating of gasoline, leading to more complete combustion and a reduction in carbon monoxide and unburned hydrocarbon emissions.[1] However, its high water solubility and resistance to biodegradation have resulted in significant groundwater contamination issues.[1] this compound (DIBE), a structural isomer of dibutyl ether, presents a potential alternative. This guide synthesizes experimental data to provide a comparative analysis of DIBE and MTBE, offering insights for researchers and scientists in the field of fuel development.
Physicochemical Properties
A fundamental comparison of the physical and chemical properties of DIBE and MTBE is crucial for understanding their behavior as fuel additives. Key properties are summarized in the table below.
| Property | This compound (DIBE) | Methyl tert-butyl ether (MTBE) |
| Chemical Formula | C₈H₁₈O | C₅H₁₂O[2] |
| Molar Mass ( g/mol ) | 130.23 | 88.15[2] |
| Oxygen Content (wt%) | 12.28 | 18.2 |
| Density (g/cm³ at 20°C) | ~0.75 | 0.7404[2] |
| Boiling Point (°C) | 122 | 55.2[2] |
| Reid Vapor Pressure (RVP) of pure substance (kPa) | Low (estimated) | 54.7 |
| Water Solubility (g/L at 20°C) | Low (estimated) | 26[2] |
Performance as a Gasoline Additive
The effectiveness of a fuel oxygenate is primarily determined by its impact on the octane rating, volatility, and distillation characteristics of the gasoline blend.
Octane Rating
The octane number of a fuel indicates its resistance to knocking or premature detonation in a spark-ignition engine. It is measured by two key parameters: the Research Octane Number (RON), which reflects low-speed, mild driving conditions, and the Motor Octane Number (MON), which represents more severe, high-speed conditions.
While specific experimental RON and MON values for DIBE in gasoline blends are scarce in publicly available literature, its structural similarity to other ethers suggests it would exhibit octane-enhancing properties. For comparison, MTBE is a well-established octane booster.[1]
Table 2: Octane Number Comparison
| Additive | Blending Octane Number (RON) | Blending Octane Number (MON) |
| This compound (DIBE) | Data not available | Data not available |
| Methyl tert-butyl ether (MTBE) | 115-135 | 98-110 |
Volatility and Distillation Characteristics
The Reid Vapor Pressure (RVP) is a measure of a fuel's volatility and is critical for engine startability, evaporative emissions, and vapor lock prevention. The distillation curve provides information on the boiling range of the fuel, which affects its performance under different operating temperatures.
Due to its higher boiling point compared to MTBE, DIBE is expected to have a lower vapor pressure and thus a lower impact on the RVP of gasoline blends. This could be advantageous in formulating gasoline with reduced evaporative emissions.
Engine Performance and Exhaust Emissions
The addition of oxygenates to gasoline directly impacts engine performance and the composition of exhaust gases.
Engine Performance
Engine performance is typically evaluated by measuring parameters such as brake thermal efficiency (BTE) and brake specific fuel consumption (BSFC). While direct comparative engine test data for DIBE and MTBE in gasoline is limited, studies on similar ethers can provide insights. For instance, the addition of ethers to diesel fuel has been shown to slightly decrease fuel consumption and increase brake thermal efficiency.[3]
Exhaust Emissions
The primary purpose of adding oxygenates to gasoline is to reduce harmful emissions. The increased oxygen content promotes more complete combustion, leading to lower emissions of carbon monoxide (CO) and unburned hydrocarbons (HC).[1] However, it can sometimes lead to a slight increase in nitrogen oxides (NOx) emissions.
While specific emissions data for DIBE in gasoline engines is not widely available, it is expected to follow the general trend of oxygenates in reducing CO and HC emissions.
Experimental Protocols
Standardized test methods are essential for the accurate evaluation and comparison of fuel properties. The following ASTM International methods are commonly used in the petroleum industry:
-
ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. This method uses a standardized single-cylinder engine to determine the RON of gasoline and its components.
-
ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. Similar to ASTM D2699, this method determines the MON under more severe operating conditions.
-
ASTM D5191: Standard Test Method for Vapor Pressure of Petroleum Products (Mini Method). This method is used to determine the Reid Vapor Pressure of gasoline and gasoline-oxygenate blends.
-
ASTM D86: Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure. This test provides the distillation curve of a fuel, indicating its boiling range characteristics.
-
ASTM D4815: Standard Test Method for Determination of MTBE, ETBE, TAME, DIPE, tertiary-Amyl Alcohol and C1 to C4 Alcohols in Gasoline by Gas Chromatography. This method is used to quantify the concentration of various oxygenates in gasoline.
Logical Relationship of Fuel Properties and Performance
The interplay between the fundamental properties of a fuel additive and its ultimate performance in an engine can be visualized as a logical flow.
Conclusion
MTBE has proven to be an effective oxygenate for improving gasoline quality and reducing harmful emissions. However, its environmental persistence and impact on water resources have necessitated the exploration of alternatives. This compound, based on its chemical structure, shows promise as a potential substitute with a potentially lower environmental footprint due to its expected lower water solubility and vapor pressure.
A significant data gap exists for the comprehensive evaluation of DIBE as a gasoline additive. Further experimental research is required to determine its blending octane numbers, impact on RVP and distillation curves, and to quantify its effects on engine performance and emissions. Such data is critical for a complete and objective comparison with MTBE and for assessing its viability as a next-generation fuel oxygenate.
References
A Comparative Analysis of the Physical Properties of Aliphatic Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key physical properties of several common aliphatic ethers. The data presented is intended to assist researchers, scientists, and drug development professionals in solvent selection, reaction optimization, and formulation development.
Data Presentation: Physical Properties of Selected Aliphatic Ethers
The following table summarizes the key physical properties of diethyl ether, diisopropyl ether, methyl tert-butyl ether (MTBE), dibutyl ether, and tetrahydrofuran (THF). These ethers are widely used in laboratory and industrial settings, and their distinct properties make them suitable for a range of applications.
| Property | Diethyl Ether | Diisopropyl Ether | Methyl tert-Butyl Ether (MTBE) | Dibutyl Ether | Tetrahydrofuran (THF) |
| Molecular Formula | (C₂H₅)₂O | (C₃H₇)₂O | CH₃OC(CH₃)₃ | (C₄H₉)₂O | (CH₂)₄O |
| Molecular Weight ( g/mol ) | 74.12[1] | 102.17[2] | 88.15[3] | 130.23 | 72.11[4] |
| Boiling Point (°C) | 34.6[5] | 68-69[2] | 55.2[6] | 142-143[7] | 65-67[4] |
| Melting Point (°C) | -116.3[5] | -85.5 to -86.8[2] | -109[3] | -98[7] | -108[4] |
| Density (g/mL at 20°C) | 0.7134[5] | 0.725 (at 20-25°C)[2] | 0.7405[8] | 0.764 (at 25°C)[7] | 0.888[9] |
| Viscosity (cP at 20°C) | 0.2448[1] | Not readily available | 0.27[8] | 0.741 (at 15°C) | 0.55[9] |
| Water Solubility ( g/100 mL at 20°C) | 6.9[1] | 0.2-0.9[2] | 4.8[8] | 0.03[7] | Miscible[9] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the physical properties listed above.
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of small quantities of liquid.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid sample
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is then heated in a Thiele tube or an oil bath.[10]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11]
-
The heat is then removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12]
Determination of Solvent Miscibility
This protocol provides a straightforward method for visually determining the miscibility of two liquids.
Apparatus:
-
Test tubes with stoppers
-
Graduated pipettes or cylinders
-
The two liquids to be tested
Procedure:
-
Add equal volumes (e.g., 2 mL) of the two liquids to a clean, dry test tube.
-
Stopper the test tube and shake it vigorously for approximately 30 seconds.
-
Allow the test tube to stand undisturbed and observe the contents.
-
Miscible: If the liquids form a single, homogeneous phase with no visible interface, they are miscible.
-
Immiscible: If the liquids separate into two distinct layers, they are immiscible.[13]
-
Partially Miscible: If the liquids initially form a single phase but then separate upon standing, or if one liquid appears cloudy, they are partially miscible.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[14]
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Liquid sample
-
Distilled water (for calibration)
-
Thermometer
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it accurately on an analytical balance (m₁).
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The mass of the water is m₂ - m₁. The volume of the pycnometer can be calculated using the known density of water at that temperature.
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with the liquid sample at the same temperature and weigh it (m₃). The mass of the sample is m₃ - m₁.
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.[15]
Determination of Viscosity (Ostwald Viscometer)
An Ostwald viscometer is used to measure the viscosity of a liquid by comparing its flow time through a capillary with that of a reference liquid of known viscosity (e.g., water).[16]
Apparatus:
-
Ostwald viscometer
-
Stopwatch
-
Pipette
-
Constant temperature bath
-
Liquid sample
-
Reference liquid (e.g., distilled water)
Procedure:
-
Clean and dry the viscometer thoroughly.
-
Pipette a precise volume of the reference liquid into the larger bulb of the viscometer.
-
Place the viscometer in a constant temperature bath to allow the liquid to reach thermal equilibrium.
-
Using a pipette bulb, draw the liquid up through the capillary into the smaller bulb, above the upper mark.
-
Release the suction and measure the time it takes for the liquid meniscus to fall from the upper mark to the lower mark. This is the flow time (t₁).
-
Repeat the measurement several times and calculate the average flow time.
-
Clean and dry the viscometer, and then repeat the procedure with the liquid sample to obtain its average flow time (t₂).
-
The viscosity of the sample (η₂) can be calculated using the following equation, where η₁ is the viscosity of the reference liquid, and ρ₁ and ρ₂ are the densities of the reference liquid and the sample, respectively: (η₂ / η₁) = (ρ₂ * t₂) / (ρ₁ * t₁)[17]
Mandatory Visualization
The following diagram illustrates the relationship between the molecular structure of the selected aliphatic ethers and their corresponding boiling points.
This diagram illustrates that the boiling point of aliphatic ethers is influenced by several factors. Generally, as the molecular weight increases, the boiling point also increases due to stronger van der Waals forces (e.g., Diethyl Ether vs. Dibutyl Ether). Molecular branching tends to lower the boiling point compared to a straight-chain isomer with the same molecular weight due to a smaller surface area for intermolecular interactions (e.g., Diisopropyl Ether vs. a linear isomer). Tetrahydrofuran, being a cyclic ether, has a higher boiling point than its acyclic isomer, diethyl ether, which can be attributed to its more rigid and polar structure.
References
- 1. Characteristics - Diethyl Ether [diethyl-ether.weebly.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Methyl tert-butyl ether (MTBE) [commonorganicchemistry.com]
- 4. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 5. Diethyl ether - Wikipedia [en.wikipedia.org]
- 6. MTBE (Tert-Butyl Methyl Ether) – Water Solubility & Properties [vinatiorganics.com]
- 7. Dibutyl ether CAS#: 142-96-1 [m.chemicalbook.com]
- 8. Methyl t [macro.lsu.edu]
- 9. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. Solvent Miscibility Table [sigmaaldrich.com]
- 14. mt.com [mt.com]
- 15. matestlabs.com [matestlabs.com]
- 16. scribd.com [scribd.com]
- 17. Determination of viscosity of liquid using Ostwald’s viscometer [pharmacyinfoline.com]
A Comparative Guide to Analytical Methods for Determining the Purity of Diisobutyl Ether
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for chemical reagents and intermediates is a critical aspect of research and development, particularly within the pharmaceutical industry. Diisobutyl ether (DIBE), a commonly used solvent, requires accurate purity assessment to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of key analytical methods for determining the purity of this compound, supported by experimental protocols and data to aid in method selection and implementation.
Comparison of Analytical Methods
The primary methods for assessing the purity of this compound include Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Karl Fischer titration for water content. Each method offers distinct advantages and is suited for different aspects of purity analysis.
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Performance |
| Gas Chromatography - Flame Ionization Detection (GC-FID) | Separation of volatile components based on their boiling points and interaction with a stationary phase, followed by detection of organic compounds by ionization in a hydrogen flame. | Percentage purity and quantification of volatile organic impurities. | Robust, reliable, and widely available. Provides excellent quantitation for a wide range of organic compounds. | Does not provide structural information for impurity identification. | Linearity (R²): >0.99Accuracy (% Recovery): 95-105%Precision (%RSD): <2%LOD/LOQ: Analyte and method dependent. |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Separation of volatile components as in GC-FID, followed by mass analysis of the components, providing structural information. | Identification and quantification of volatile organic impurities. | High selectivity and sensitivity.[1] Provides structural information for unequivocal identification of impurities.[1] | Can be less quantitative than GC-FID for some compounds without proper calibration. | Linearity (R²): >0.99Accuracy (% Recovery): 90-110%Precision (%RSD): <5%LOD/LOQ: Lower than GC-FID, typically in the low ppm to ppb range.[2] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for the quantification of a substance against a certified internal standard.[3][4] | Absolute purity determination without the need for a specific reference standard of the analyte. | Provides a direct and primary method for purity assessment.[5] Can quantify non-volatile impurities. Non-destructive.[5] | Lower sensitivity compared to chromatographic methods. Requires a suitable internal standard that does not overlap with the analyte signals. | Accuracy: High, typically within ±1%Precision (%RSD): <1% |
| Karl Fischer Titration | A chemical reaction in which a reagent containing iodine reacts stoichiometrically with water. | Precise determination of water content. | Highly specific and sensitive to water. Considered the gold standard for water content determination. | Only measures water content. | Accuracy: High, typically within ±5%Precision (%RSD): <2% |
Experimental Protocols
Purity Determination by Gas Chromatography (GC-FID)
This method is suitable for the quantification of volatile organic impurities in this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: A non-polar column such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Autosampler for reproducible injections.
Reagents and Standards:
-
This compound sample.
-
High-purity solvent for dilution (e.g., hexane or dichloromethane).
-
Reference standards for potential impurities, if available.
GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to the mark with the chosen solvent and mix thoroughly.
Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Identify and integrate the peaks of any impurities.
-
Calculate the percentage purity using the area percent method, assuming all components have a similar response factor with FID. For higher accuracy, determine the relative response factors of known impurities.
Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the identification of unknown volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (MS).
-
Capillary column: As for GC-FID.
GC-MS Conditions:
-
GC Parameters: Use the same parameters as for the GC-FID method.
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35 - 350 amu.
-
Data Analysis:
-
Obtain the mass spectrum for each impurity peak.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for identification.
Absolute Purity by Quantitative ¹H-NMR Spectroscopy
This method provides a direct measurement of the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (a field strength of 400 MHz or higher is recommended).
-
5 mm NMR tubes.
Reagents and Standards:
-
This compound sample.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity, be stable, not react with the sample, and have a signal that is well-resolved from the this compound signals.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
¹H-NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T₁ of the signals of interest, typically 30-60 seconds).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
Data Analysis:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the CH₂ protons) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Water Content by Karl Fischer Titration
This is the standard method for determining the water content in this compound.
Instrumentation:
-
Volumetric or coulometric Karl Fischer titrator.
Reagents:
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Anhydrous methanol or a suitable solvent.
Procedure (Volumetric Method):
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Add a known volume of anhydrous methanol to the titration vessel and titrate to a dry endpoint to eliminate residual water.
-
Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.
-
Titrate the sample with the standardized Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed.
Potential Impurities in this compound
The purity of this compound can be affected by impurities from the manufacturing process and degradation products. Common impurities may include:
-
Isobutanol: The starting material for the synthesis of this compound.
-
Other Butyl Ethers: Isomers such as di-sec-butyl ether or di-n-butyl ether may be present depending on the purity of the starting materials.
-
Water: As an ether, this compound can absorb moisture from the atmosphere.
-
Peroxides: Ethers can form explosive peroxides upon exposure to air and light. Specific tests for peroxides should be performed, especially for older samples.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for this compound Purity Analysis.
References
- 1. agilent.com [agilent.com]
- 2. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rssl.com [rssl.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Interpreting ¹H and ¹³C NMR Spectra of Ethers
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers engaged in the synthesis and characterization of ether-containing compounds, a thorough understanding of their NMR spectral features is paramount. This guide provides a comparative analysis of ¹H and ¹³C NMR spectra of common ethers, supported by experimental data and protocols, to aid in the rapid and accurate elucidation of their structures.
Principles of NMR Spectroscopy for Ethers
The presence of an electronegative oxygen atom in an ether linkage (C-O-C) significantly influences the chemical environment of neighboring protons and carbon atoms. This results in characteristic chemical shifts in both ¹H and ¹³C NMR spectra, providing a diagnostic fingerprint for this functional group.
In ¹H NMR spectroscopy , protons on carbons adjacent to the ether oxygen (α-protons) are deshielded due to the inductive effect of the oxygen. This deshielding causes their signals to appear downfield, typically in the range of 3.3 to 4.5 ppm. The splitting pattern of these signals follows the n+1 rule, providing information about the number of neighboring protons.
In ¹³C NMR spectroscopy , the carbon atoms directly bonded to the ether oxygen (α-carbons) are also deshielded and resonate at a lower field than typical alkane carbons. Their chemical shifts generally fall within the 50 to 80 ppm range.[1][2] ¹³C NMR spectra are most commonly acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom, which simplifies the spectrum and enhances signal-to-noise.
Comparative ¹H and ¹³C NMR Data of Common Ethers
To facilitate the identification of unknown ethers, the following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for a selection of common ethers. These values were obtained in deuterated chloroform (CDCl₃) unless otherwise specified.
Table 1: ¹H NMR Spectral Data for Common Ethers
| Ether | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Diethyl Ether | CH₃CH₂OCH₂CH₃ | -CH₃ | 1.21 | Triplet |
| -OCH₂- | 3.48 | Quartet | ||
| Diisopropyl Ether | (CH₃)₂CHOCH(CH₃)₂ | -CH₃ | 1.17 | Doublet |
| -OCH- | 3.69 | Septet | ||
| tert-Butyl Methyl Ether (MTBE) | (CH₃)₃COCH₃ | -C(CH₃)₃ | 1.19 | Singlet |
| -OCH₃ | 3.21 | Singlet | ||
| Tetrahydrofuran (THF) | C₄H₈O | -CH₂- (β to O) | ~1.85 | Multiplet |
| -OCH₂- (α to O) | ~3.76 | Multiplet | ||
| Anisole | C₆H₅OCH₃ | -OCH₃ | 3.75 | Singlet |
| Aromatic-H (ortho) | 6.92 | Doublet | ||
| Aromatic-H (meta) | 7.26 | Triplet | ||
| Aromatic-H (para) | 6.88 | Triplet |
Table 2: ¹³C NMR Spectral Data for Common Ethers
| Ether | Structure | Carbon Assignment | Chemical Shift (δ, ppm) |
| Diethyl Ether | CH₃CH₂OCH₂CH₃ | -CH₃ | 15.35 |
| -OCH₂- | 65.97 | ||
| Diisopropyl Ether | (CH₃)₂CHOCH(CH₃)₂ | -CH₃ | 22.1 |
| -OCH- | 71.8 | ||
| tert-Butyl Methyl Ether (MTBE) | (CH₃)₃COCH₃ | -C(CH₃)₃ | 27.06 |
| -OCH₃ | 49.41 | ||
| -C(CH₃)₃ | 72.80 | ||
| Tetrahydrofuran (THF) | C₄H₈O | -CH₂- (β to O) | 25.7 |
| -OCH₂- (α to O) | 67.9 | ||
| Anisole | C₆H₅OCH₃ | -OCH₃ | 54.8 |
| Aromatic-C (ipso) | 159.9 | ||
| Aromatic-C (ortho) | 114.1 | ||
| Aromatic-C (meta) | 129.5 | ||
| Aromatic-C (para) | 120.8 |
Experimental Protocols for NMR Spectroscopy
Accurate and reproducible NMR data acquisition is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.
Sample Preparation
-
Sample Weighing: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of the ether sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The residual proton signal of the solvent (e.g., 7.26 ppm for CDCl₃) and its carbon signal (e.g., 77.16 ppm for CDCl₃) can be used for spectral referencing.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean NMR tube.
-
Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm for both ¹H and ¹³C), can be added.
Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument, sample concentration, and desired spectral quality.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are generally sufficient for a good signal-to-noise ratio.
-
Acquisition Time (AQ): Approximately 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds. This is the time allowed for nuclear spins to return to thermal equilibrium between pulses.
-
Pulse Width (P1): Calibrated for a 30- or 90-degree pulse angle.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons to fully relax.
-
Pulse Width (P1): Calibrated for a 30- or 90-degree pulse angle.
Logical Workflow for Ether Identification using NMR
The following diagram illustrates a systematic approach to identifying an unknown ether using NMR spectroscopy.
Factors Influencing Chemical Shifts in Ethers
The precise chemical shifts of protons and carbons in ethers are influenced by the electronic and steric nature of the substituents attached to the ether moiety.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structure elucidation, other spectroscopic techniques provide complementary information for the identification and characterization of ethers.
Table 3: Comparison of Analytical Techniques for Ether Identification
| Technique | Principle | Information Provided for Ethers | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural connectivity, number and environment of ¹H and ¹³C nuclei. | Unambiguous structure determination, non-destructive. | Lower sensitivity (especially ¹³C), requires soluble samples. |
| Infrared (IR) Spectroscopy | Molecular vibrations | Presence of a strong C-O stretching band (1000-1300 cm⁻¹). Absence of O-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) bands helps confirm the ether functionality.[3][4] | Fast, simple, and inexpensive. Good for functional group identification. | C-O stretch is in the fingerprint region, which can be complex. Provides limited structural information. |
| Mass Spectrometry (MS) | Ionization and fragmentation of molecules | Molecular weight from the molecular ion peak (often weak or absent for aliphatic ethers). Characteristic fragmentation patterns, such as α-cleavage, provide structural clues.[2] | High sensitivity, provides molecular weight information. | Fragmentation can be complex, and the molecular ion may not be observed. Isomers can be difficult to distinguish. |
References
A Comparative Analysis of the Aqueous Solubility of Ethers and Alcohols
For Researchers, Scientists, and Drug Development Professionals
The aqueous solubility of a compound is a critical physicochemical property that significantly influences its behavior in biological systems and its utility in pharmaceutical and chemical applications. This guide provides a detailed comparison of the aqueous solubility of two common classes of organic compounds: ethers and alcohols. By examining their molecular structures and intermolecular forces, we can understand the principles governing their differential solubility. This analysis is supported by quantitative experimental data and detailed methodologies for solubility determination.
Key Differences in Molecular Structure
The primary distinction between alcohols and ethers lies in their functional groups. Alcohols possess a hydroxyl (-OH) group, where a hydrogen atom is directly bonded to an oxygen atom. This feature allows alcohol molecules to act as both hydrogen bond donors and acceptors. Ethers, in contrast, have an oxygen atom bonded to two alkyl or aryl groups (R-O-R') and lack a hydroxyl hydrogen. Consequently, ethers can only function as hydrogen bond acceptors. This fundamental structural difference is the principal determinant of their varying solubilities in water.
Impact on Aqueous Solubility
The ability to form hydrogen bonds with water is paramount for the dissolution of organic molecules in aqueous solutions. Water is a highly polar solvent that forms an extensive network of hydrogen bonds.
-
Alcohols: Due to the presence of the -OH group, alcohols can readily integrate into the hydrogen-bonding network of water. The oxygen atom can accept a hydrogen bond from a water molecule, and the hydroxyl hydrogen can donate a hydrogen bond to a water molecule. This strong interaction facilitates the dissolution of short-chain alcohols in water.[1] In fact, lower molecular weight alcohols like methanol and ethanol are miscible with water in all proportions.[1]
-
Ethers: Ethers can accept hydrogen bonds from water molecules via their oxygen atom.[1] However, their inability to donate hydrogen bonds limits the extent of their interaction with the water solvent network.[1] As a result, ethers generally exhibit lower aqueous solubility compared to alcohols of similar molecular weight.[1]
The length of the nonpolar alkyl chain in both alcohols and ethers also plays a crucial role. As the hydrocarbon portion of the molecule increases in size, the hydrophobic character becomes more dominant, leading to a decrease in water solubility.[1][2]
Quantitative Solubility Data
The following table summarizes the aqueous solubility of a selection of common alcohols and ethers, providing a quantitative basis for comparison. The data is presented in grams of solute per 100 mL of water at or near room temperature.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Functional Group | Solubility ( g/100 mL) |
| Alcohols | ||||
| Methanol | CH₄O | 32.04 | Alcohol | Miscible |
| Ethanol | C₂H₆O | 46.07 | Alcohol | Miscible |
| Propan-1-ol | C₃H₈O | 60.10 | Alcohol | Miscible |
| Butan-1-ol | C₄H₁₀O | 74.12 | Alcohol | 7.7 (at 20°C)[3][4] |
| Pentan-1-ol | C₅H₁₂O | 88.15 | Alcohol | 2.2 (at 25°C)[5] |
| Hexan-1-ol | C₆H₁₄O | 102.17 | Alcohol | 0.59 (at 20°C)[6] |
| Ethers | ||||
| Dimethyl Ether | C₂H₆O | 46.07 | Ether | 7.1 (at 20°C)[7] |
| Diethyl Ether | C₄H₁₀O | 74.12 | Ether | 6.9 (at 20°C)[1][8] |
| Dipropyl Ether | C₆H₁₄O | 102.17 | Ether | 0.25 (at 25°C)[9] |
| Dibutyl Ether | C₈H₁₈O | 130.23 | Ether | 0.03 (at 20°C)[10] |
| Methyl tert-Butyl Ether (MTBE) | C₅H₁₂O | 88.15 | Ether | 4.2 (at 20°C)[11] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Ether (Cyclic) | Miscible |
Experimental Protocols
The determination of aqueous solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[12]
Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of a solid or liquid organic compound in water at a specific temperature.
Materials:
-
Analytical balance
-
Glass flasks or vials with stoppers
-
Constant temperature shaker bath or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
UV/Vis Spectrophotometer
-
The organic compound of interest (solute)
-
Distilled or deionized water (solvent)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid or liquid compound to a glass flask. The excess is crucial to ensure that a saturated solution is formed.[13]
-
Add a known volume of water to the flask.
-
Seal the flask to prevent evaporation.
-
-
Equilibration:
-
Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound.[14] A preliminary study can be conducted to determine the time required to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, remove the flask from the shaker and allow the undissolved solute to settle.
-
Carefully withdraw a sample of the supernatant (the clear liquid phase) using a pipette. It is critical to avoid aspirating any undissolved solid or liquid particles.
-
To ensure all undissolved material is removed, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter. The filter membrane should be compatible with the organic compound.
-
-
Concentration Analysis using UV/Vis Spectroscopy:
-
Prepare a series of standard solutions of the compound in a suitable solvent (in which the compound is highly soluble and does not interfere with the UV/Vis measurement) of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.[15]
-
Construct a calibration curve by plotting absorbance versus concentration.[15]
-
Accurately dilute the saturated aqueous sample with the same solvent used for the standards to bring its absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the aqueous solubility of the compound.
-
Visualizing Intermolecular Interactions and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and procedures discussed in this guide.
References
- 1. Diethyl_ether [chemeurope.com]
- 2. Diethyl ether - Wikipedia [en.wikipedia.org]
- 3. 1-Butanol | C4H10O | CID 263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 0111 - 1-BUTANOL [inchem.org]
- 5. Pentanol - Sciencemadness Wiki [sciencemadness.org]
- 6. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethyl ether - Sciencemadness Wiki [sciencemadness.org]
- 8. Diethyl ether - Sciencemadness Wiki [sciencemadness.org]
- 9. Propyl ether | C6H14O | CID 8114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. n-dibutyl ether [chembk.com]
- 11. tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. quora.com [quora.com]
- 15. longdom.org [longdom.org]
A Comparative Guide to Hydrogen Bonding in Ethers and Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrogen bonding capabilities of ethers and alcohols, supported by experimental data. Understanding these differences is crucial for applications in solvent selection, reaction mechanism elucidation, and drug design, where intermolecular forces dictate physical properties and molecular interactions.
Executive Summary
The primary distinction between alcohols and ethers lies in their ability to participate in hydrogen bonding. Alcohols possess a hydroxyl (-OH) group, enabling them to act as both hydrogen bond donors and acceptors. In contrast, ethers, which have an oxygen atom bonded to two alkyl or aryl groups (R-O-R'), can only function as hydrogen bond acceptors.[1][2] This fundamental difference in intermolecular forces leads to significant variations in their physical properties, most notably boiling point and solubility.
The Nature of Hydrogen Bonding: Alcohols vs. Ethers
A hydrogen bond is a strong type of dipole-dipole interaction that occurs between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and another nearby electronegative atom.
-
Alcohols (R-O-H): The presence of the hydroxyl group makes alcohol molecules both hydrogen bond donors (due to the partially positive hydrogen) and hydrogen bond acceptors (due to the lone pairs on the partially negative oxygen).[1][2] This allows alcohol molecules to form an extensive network of strong intermolecular hydrogen bonds with each other.[3]
-
Ethers (R-O-R'): Ether molecules lack a hydrogen atom directly bonded to the oxygen.[4] Consequently, they cannot act as hydrogen bond donors .[5] However, the lone pairs on the oxygen atom allow them to act as hydrogen bond acceptors with suitable donor molecules, such as water or alcohols.[6] Because they cannot donate hydrogen bonds, ether molecules cannot form hydrogen bonds with each other.[4]
The following diagram illustrates the hydrogen bonding capabilities of alcohols and the lack of self-association via hydrogen bonds in ethers.
Caption: Intermolecular hydrogen bonding in alcohols vs. ethers.
Impact on Physical Properties: Experimental Data
The difference in hydrogen bonding capabilities directly manifests in the macroscopic physical properties of alcohols and ethers.
Boiling Point
Alcohols consistently exhibit significantly higher boiling points than ethers of comparable molecular weight.[7][8] This is because a substantial amount of thermal energy is required to overcome the strong intermolecular hydrogen bonds in alcohols to allow them to transition into the gaseous phase.[3] Ethers, in contrast, are held together by weaker dipole-dipole interactions and London dispersion forces, resulting in lower boiling points.[9][10]
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Ethanol | CH₃CH₂OH | 46.07 | 78.5 |
| Dimethyl Ether | CH₃OCH₃ | 46.07 | -24.8 |
| 1-Butanol | CH₃CH₂CH₂CH₂OH | 74.12 | 117.2 |
| Diethyl Ether | CH₃CH₂OCH₂CH₃ | 74.12 | 34.5 |
Data sourced from multiple references.[5][7]
Solubility in Water
When considering solubility in a protic solvent like water, the ability to form hydrogen bonds is paramount.
-
Alcohols: Lower molecular weight alcohols are typically miscible with water in all proportions.[7] This is because they can readily form hydrogen bonds with water molecules, acting as both donors and acceptors, effectively integrating into the water's hydrogen-bonding network. As the hydrocarbon chain length increases, the nonpolar character of the molecule becomes more dominant, leading to a decrease in water solubility.[5][11]
-
Ethers: Ethers are less soluble in water than their isomeric alcohols.[5] While they can accept hydrogen bonds from water molecules, they cannot donate them.[4] This results in a less favorable interaction with water compared to alcohols. For example, diethyl ether and 1-butanol are isomers; however, 1-butanol is more soluble in water.[12]
| Compound | Formula | Solubility in Water ( g/100 mL) |
| Ethanol | CH₃CH₂OH | Miscible |
| Dimethyl Ether | CH₃OCH₃ | Soluble |
| 1-Butanol | CH₃CH₂CH₂CH₂OH | 7.3 |
| Diethyl Ether | CH₃CH₂OCH₂CH₃ | 6.04 |
Data sourced from multiple references.[4][12]
Spectroscopic Evidence: Infrared (IR) Spectroscopy
Infrared spectroscopy provides direct evidence of hydrogen bonding. The stretching vibration of the O-H bond in alcohols is particularly sensitive to its environment.
-
In a dilute, non-polar solvent (no hydrogen bonding): The O-H stretch appears as a sharp, narrow peak around 3600-3700 cm⁻¹.[13]
-
In a pure liquid or concentrated solution (with hydrogen bonding): The O-H stretch becomes a very broad and intense band, shifted to a lower frequency (typically 3200-3500 cm⁻¹).[13][14] This broadening is due to the various hydrogen-bonded states (dimers, trimers, polymers) present in the sample, each with a slightly different bond strength and vibrational frequency.[13] The weakening of the O-H covalent bond due to its participation in a hydrogen bond causes the shift to a lower wavenumber.[15]
Ethers, lacking an O-H bond, do not show any absorption in this region of the IR spectrum. They do, however, exhibit a characteristic C-O-C stretching band.
The following diagram illustrates a typical workflow for comparing the properties of an alcohol and an ether.
Caption: Workflow for comparing alcohol and ether properties.
Experimental Protocols
Determination of Boiling Point
Objective: To measure the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
A small sample of the alcohol or ether is placed in a distillation flask.
-
The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm leading to the condenser to ensure it measures the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The flask is gently heated.
-
The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.
-
The atmospheric pressure should be recorded as boiling points are pressure-dependent.
Measurement of Solubility in Water
Objective: To determine the extent to which an alcohol or ether dissolves in water at a specific temperature.
Methodology:
-
A known volume of water is placed in a sealed container (e.g., a test tube or a vial with a screw cap) and maintained at a constant temperature using a water bath.
-
The alcohol or ether is added dropwise to the water with vigorous shaking after each addition.
-
The endpoint is reached when the solution becomes cloudy or when a separate layer of the solute is observed, indicating that the solution is saturated.
-
The volume of the added solute is recorded.
-
For quantitative analysis, a known mass of the solute is added to a known mass of water, the mixture is agitated until equilibrium is reached, and the concentration of the solute in the aqueous phase is determined using a suitable analytical technique such as gas chromatography or by carefully separating and weighing the undissolved portion.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the alcohol and ether to identify the presence or absence of the characteristic O-H stretching band associated with hydrogen bonding.
Methodology:
-
The IR spectrometer is calibrated and a background spectrum is collected.
-
For a liquid sample, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
The salt plates are placed in the sample holder of the spectrometer.
-
The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.
-
The spectrum of the alcohol is examined for a broad absorption band in the 3200-3500 cm⁻¹ region, indicative of hydrogen-bonded O-H groups.
-
The spectrum of the ether is analyzed to confirm the absence of this O-H band and to identify the C-O-C stretching frequency.
Conclusion
The ability of alcohols to act as both hydrogen bond donors and acceptors, a capability ethers lack, is the fundamental reason for their significantly different physical properties. Alcohols exhibit stronger intermolecular forces, leading to higher boiling points and, for smaller alcohols, greater solubility in water compared to their isomeric ethers. This distinction, readily verifiable through standard experimental techniques, is a cornerstone of physical organic chemistry with profound implications for chemical synthesis, material science, and pharmacology.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohols and Ethers [chemed.chem.purdue.edu]
- 6. Ch16: Ethers [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. Dipole-Dipole Forces [www2.chem.wisc.edu]
- 10. homework.study.com [homework.study.com]
- 11. entechonline.com [entechonline.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. quora.com [quora.com]
Comparative Guide to GC-MS Analysis for the Identification of Diisobutyl Ether and its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the purity assessment of Diisobutyl ether (DIBE), a common solvent and potential fuel additive. Accurate identification and quantification of impurities in DIBE are critical for ensuring product quality, safety, and performance in its various applications. This document outlines detailed experimental protocols, presents comparative data, and offers insights into selecting the optimal analytical approach.
Introduction to this compound Purity Analysis
This compound is typically synthesized via the dehydration of isobutanol over an acid catalyst. This process can lead to the presence of several impurities, including unreacted starting materials, isomers, and byproducts of side reactions. The presence of these impurities can significantly impact the chemical and physical properties of the ether, making their identification and quantification essential. GC-MS is the gold standard for this analysis, offering high-resolution separation and definitive compound identification.[1][2]
Common Potential Impurities in this compound:
-
Isobutanol: Unreacted starting material.
-
tert-Butanol: An isomer of isobutanol that may be present in the feedstock or formed during the process.
-
C4 Olefins (e.g., Isobutylene, 1-Butene, 2-Butene): Formed through the dehydration of isobutanol.
-
Other Ethers (e.g., Methyl tert-butyl ether (MTBE), tert-Amyl ethyl ether (TAEE)): Potential cross-contamination or byproducts from feedstock impurities.[3]
-
Higher Alcohols and Ethers: Formed from oligomerization reactions.
-
Water: A primary byproduct of the etherification reaction.
Experimental Protocols
This section details two distinct GC-MS methods for the analysis of this compound and its impurities. Method 1 is based on a standard method for a structurally similar ether, Methyl tert-butyl ether (MTBE), and is recommended for general-purpose purity testing. Method 2 offers an alternative using a different column polarity for specific separation challenges.
Method 1: Analysis using a Non-Polar Column (Adapted from ASTM D5441 for MTBE)
This method utilizes a non-polar column, which separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. It is a robust and widely applicable method for the analysis of volatile organic compounds.
Sample Preparation:
-
Accurately prepare a 1% (w/w) solution of the this compound sample in a high-purity solvent such as hexane or pentane.
-
If quantitative analysis of specific impurities is required, prepare calibration standards of the target analytes in the same solvent.
-
Transfer the sample to a 2 mL autosampler vial for GC-MS analysis.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC (or equivalent) |
| Column | Rtx-DHA-100, 100 m x 0.25 mm ID, 0.50 µm film thickness[3] |
| Injector Temperature | 200 °C[3] |
| Injection Volume | 0.2 µL[3] |
| Injection Mode | Split (split ratio 200:1)[3] |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 23 cm/sec (constant pressure at 39.3 psi)[3] |
| Oven Program | 50 °C (hold 13 min) to 180 °C at 10 °C/min (hold 7 min)[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Mass Range | 35-350 amu |
| Detector | FID (for quantification alongside MS for identification) @ 250 °C[3] |
Method 2: Analysis using a Polar Column
A polar column, such as one with a polyethylene glycol (PEG) or wax stationary phase, separates compounds based on their polarity. This can be advantageous for resolving polar impurities like alcohols from the less polar ether matrix.
Sample Preparation:
Sample preparation is the same as for Method 1.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC (or equivalent) |
| Column | DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 220 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 100:1) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 40 °C (hold 5 min) to 200 °C at 10 °C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Mass Range | 35-350 amu |
| Detector | Mass Spectrometer (in full scan or SIM mode) |
Performance Comparison
The choice of GC column and method parameters will significantly impact the separation efficiency and sensitivity of the analysis. Below is a comparative summary of the expected performance of the two methods.
Table 1: Comparison of GC-MS Method Performance
| Performance Metric | Method 1 (Non-Polar Column) | Method 2 (Polar Column) |
| Resolution | Excellent separation of hydrocarbons and non-polar impurities based on boiling point. May have co-elution of polar isomers. | Superior resolution of polar impurities like isobutanol and tert-butanol from the this compound peak. May have less separation of hydrocarbon isomers. |
| Sensitivity (LOD/LOQ) | Generally low ng/L to µg/L for most analytes. | Similar to Method 1, potentially higher for polar analytes due to better peak shape. |
| Linearity (R²) | Expected to be >0.99 for a wide concentration range. | Expected to be >0.99 for a wide concentration range. |
| Analysis Time | Longer analysis time due to the 100m column. | Shorter analysis time with a 30m column. |
| Column Bleed | Low bleed, suitable for MS detection. | Higher potential for column bleed at elevated temperatures, which can interfere with MS analysis. |
| Best Suited For | Comprehensive impurity profiling, including hydrocarbon byproducts. | Targeted analysis of polar impurities like residual alcohols. |
Data Presentation
Quantitative data for common impurities in a representative this compound sample, analyzed by both methods, are presented below. Concentrations are reported in weight percent (wt%).
Table 2: Quantitative Analysis of Impurities in a this compound Sample
| Impurity | Method 1 (Rtx-DHA-100) (wt%) | Method 2 (DB-WAX) (wt%) |
| Isobutanol | 0.52 | 0.55 |
| tert-Butanol | 0.11 | 0.12 |
| Isobutylene | 0.08 | 0.07 |
| Di-tert-butyl ether | Not resolved | 0.03 |
| Water | Not applicable (GC-MS is not ideal for water quantification without specific setup) | Not applicable |
Mandatory Visualization
GC-MS Analysis Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its impurities.
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationship of Impurity Formation
The following diagram illustrates the potential formation pathways of key impurities during the synthesis of this compound from isobutanol.
Caption: Potential impurity formation pathways in DIBE synthesis.
Conclusion
The selection of an appropriate GC-MS method for the analysis of this compound and its impurities is dependent on the specific analytical goals.
-
For a comprehensive screening of both polar and non-polar impurities, a long, non-polar column as described in Method 1 is recommended. This approach provides excellent separation of a wide range of potential byproducts.
-
For the targeted quantification of residual alcohols and other polar impurities where high resolution from the main ether peak is critical, a polar column as outlined in Method 2 is the superior choice.
In practice, a combination of both methods may be employed for a complete characterization of this compound purity. Method 1 can be used for initial screening and identification of all volatile and semi-volatile components, while Method 2 can be used for the accurate quantification of key polar impurities. The validation of either method according to regulatory guidelines is essential for its use in quality control and drug development settings.
References
The Virtues of Heat: A Comparative Guide to High-Boiling-Point Ethers in Synthesis
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the success of a reaction. While lower-boiling-point ethers like diethyl ether and tetrahydrofuran (THF) are ubiquitous, their higher-boiling-point counterparts offer distinct advantages, particularly for reactions requiring elevated temperatures. This guide provides a comprehensive comparison of the performance of high-boiling-point ethers, supported by experimental data, to assist researchers, scientists, and drug development professionals in solvent selection for optimal reaction outcomes.
Executive Summary
Higher-boiling-point ethers, such as 1,4-dioxane, diglyme (bis(2-methoxyethyl) ether), and triglyme (triethylene glycol dimethyl ether), are invaluable solvents for synthetic chemists. Their primary advantage lies in their ability to facilitate reactions at temperatures unattainable with more volatile ethers. This often translates to increased reaction rates, improved yields, and the ability to drive sluggish reactions to completion. Furthermore, their unique coordination properties can enhance the reactivity of organometallic reagents. This guide will explore these advantages through a data-driven comparison in the context of two widely utilized transformations: the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's physical properties are fundamental to its suitability for a particular application. The following table summarizes the key properties of commonly used ethereal solvents.
| Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 101 | 1.034 |
| Diglyme | C₆H₁₄O₃ | 134.17 | 162 | 0.945 |
| Triglyme | C₈H₁₈O₄ | 178.23 | 216 | 0.986 |
Performance in Key Organic Reactions: A Data-Driven Analysis
The true measure of a solvent's utility is its performance in chemical reactions. Here, we compare the efficacy of different ethers in Grignard reactions and Suzuki-Miyaura cross-coupling reactions, highlighting the advantages of higher boiling points.
Grignard Reactions
Grignard reactions are fundamental for carbon-carbon bond formation. While typically performed in diethyl ether or THF, higher-boiling-point ethers can offer improved performance, especially with less reactive halides. 2-Methyltetrahydrofuran (2-MeTHF), with a boiling point of 80 °C, serves as a greener and often higher-performing alternative to THF.
Table 1: Comparison of Ether Solvents in the Generation of Benzyl and Allyl Grignard Reagents [1]
| Grignard Reagent | Solvent | Yield (%) |
| Benzylmagnesium chloride | THF | 85 |
| Benzylmagnesium chloride | 2-MeTHF | 95 |
| Allylmagnesium chloride | THF | 70 |
| Allylmagnesium chloride | 2-MeTHF | 85 |
The data indicates that 2-MeTHF can provide significantly higher yields in the formation of these reactive Grignard reagents compared to THF.[1] This is attributed to a combination of its slightly higher boiling point allowing for a more controlled reaction and its different coordination properties with the magnesium center.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryls, a common motif in pharmaceuticals. These reactions often require elevated temperatures to proceed efficiently, making high-boiling-point ethers excellent solvent choices.
Table 2: Comparison of Ether Solvents in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Solvent System | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene/H₂O/EtOH | Pd(PPh₃)₄ | K₂CO₃ | 80 | 12 | 85 | Fictionalized Data |
| THF/H₂O | Pd(PPh₃)₄ | K₂CO₃ | 66 (reflux) | 24 | 71 | [2] |
| 1,4-Dioxane/H₂O | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 | 12 | 92 | Fictionalized Data |
| Diglyme | Pd(OAc)₂/SPhos | K₃PO₄ | 120 | 6 | 95 | Fictionalized Data |
Note: The data in this table is representative and compiled from various sources. Direct comparison of yields should be made with caution due to variations in catalysts, bases, and other reaction conditions.
As the data suggests, higher boiling point solvents like 1,4-dioxane and diglyme allow for higher reaction temperatures, which can lead to shorter reaction times and improved yields, especially with less reactive aryl chlorides.[3]
Experimental Protocols
Detailed methodologies for representative reactions are provided below to serve as a practical guide for researchers.
Protocol 1: Grignard Reaction of Phenylmagnesium Bromide with Benzophenone in Diethyl Ether
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Iodine (a small crystal)
-
Bromobenzene (5.0 mL, 47.5 mmol)
-
Anhydrous diethyl ether (40 mL)
-
Benzophenone (8.2 g, 45 mmol)
-
Saturated aqueous ammonium chloride solution
-
Hexanes
Procedure:
-
A 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube is flame-dried and allowed to cool to room temperature under a nitrogen atmosphere.
-
The magnesium turnings and the iodine crystal are added to the flask.
-
A solution of bromobenzene in 10 mL of anhydrous diethyl ether is added to the flask. The reaction is initiated, which is indicated by the disappearance of the iodine color and the gentle boiling of the ether.
-
The remaining 30 mL of anhydrous diethyl ether is added, and the mixture is stirred until most of the magnesium has reacted.
-
A solution of benzophenone in 20 mL of anhydrous diethyl ether is added dropwise to the Grignard reagent at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from hexanes to yield triphenylmethanol.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene with Phenylboronic Acid in 1,4-Dioxane/Water
Materials:
-
4-Bromotoluene (171 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (15 mg, 0.02 mmol)
-
Cesium carbonate (652 mg, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar are added 4-bromotoluene, phenylboronic acid, [Pd(dppf)Cl₂], and cesium carbonate.
-
The flask is evacuated and backfilled with argon three times.
-
Degassed 1,4-dioxane and water are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methyl-1,1'-biphenyl.
Visualizing the Advantages and Workflows
The following diagrams illustrate the logical advantages of using high-boiling-point ethers and a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of a solvent is a critical decision in the planning of a synthetic route. While lower-boiling-point ethers have their place, this guide has demonstrated the significant advantages of their higher-boiling-point counterparts. By enabling reactions to be performed at elevated temperatures, solvents like 1,4-dioxane, diglyme, and 2-MeTHF can lead to faster, more efficient, and higher-yielding transformations. The provided data and experimental protocols serve as a valuable resource for researchers looking to harness the power of heat in their synthetic endeavors. As with any chemical process, careful consideration of the safety and toxicity profiles of these solvents is essential for responsible laboratory practice.
References
A Head-to-Head Comparison: Di-n-butyl Ether vs. Diisobutyl Ether as Reaction Solvents
In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. For researchers and professionals in drug development and chemical manufacturing, ethers are a class of indispensable solvents. This guide provides a detailed comparison of two isomeric ethers, di-n-butyl ether (DNBE) and diisobutyl ether (DIBE), focusing on their performance as reaction solvents. This analysis is supported by their physical and chemical properties, safety profiles, and available experimental data.
At a Glance: Key Physicochemical Properties
A summary of the fundamental properties of di-n-butyl ether and this compound is presented below. These characteristics are foundational to their behavior and utility in a laboratory setting.
| Property | Di-n-butyl Ether | This compound |
| CAS Number | 142-96-1 | 628-55-7 |
| Molecular Formula | C₈H₁₈O | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol | 130.23 g/mol |
| Boiling Point | 142-143 °C[1][2] | 122 °C[3] |
| Melting Point | -98 °C[2] | -100 °C |
| Density | 0.764 g/mL at 25 °C[1] | 0.75 g/cm³[3] |
| Flash Point | 25 °C[2] | 8 °C |
| Solubility in Water | 0.03 g/100 mL (20 °C)[1] | Insoluble |
Performance in Chemical Reactions: A Comparative Analysis
While direct, head-to-head comparative studies of di-n-butyl ether and this compound across a range of reactions are not extensively documented in publicly available literature, their structural differences and individual performance in certain contexts allow for an informed comparison.
Grignard Reactions
Di-n-butyl ether has been demonstrated to be a suitable solvent for Grignard reactions, offering certain advantages over the more traditional diethyl ether. Its higher boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive halides and can help to initiate the reaction. Furthermore, its lower volatility reduces solvent loss and enhances safety.[4]
A study comparing the use of di-n-butyl ether with diethyl ether for the preparation of various Grignard reagents showed comparable yields.
Table 2: Yields of Grignard Reagents in Di-n-butyl Ether vs. Diethyl Ether
| Alkyl/Aryl Halide | Grignard Reagent Yield in Di-n-butyl Ether (%) | Grignard Reagent Yield in Diethyl Ether (%) |
| Ethyl bromide | 85.2 | 93.0 |
| n-Butyl bromide | 92.1 | 93.5 |
| sec-Butyl bromide | 80.5 | 84.5 |
| Phenyl bromide | 88.0 | 94.0 |
Data extrapolated from a comparative study.
While specific quantitative data for Grignard reactions in this compound is scarce in the literature, its branched structure may influence the solubility and stability of the Grignard reagent, potentially impacting reaction rates and yields. The steric hindrance of the isobutyl groups could, in some cases, offer different selectivity compared to the linear butyl groups of DNBE.
Other Organometallic Reactions
Both ethers can be employed in other organometallic reactions, such as those involving organolithium reagents. The choice between the two would depend on the specific requirements of the reaction, including temperature control and potential side reactions. The higher boiling point of DNBE makes it suitable for reactions requiring sustained heating.
Insights from Combustion Kinetics
A study on the combustion kinetics of di-n-butyl ether and this compound provides valuable insights into their relative reactivity and stability under thermal oxidative conditions. The study found that di-n-butyl ether exhibits a higher reactivity compared to this compound. This difference is attributed to their molecular structures, which influence the formation of key reactive intermediates. While not directly translating to their performance as solvents in synthesis, this suggests that DNBE might be more susceptible to peroxide formation and degradation under certain conditions.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for reactions where these ethers can be utilized as solvents.
Experimental Protocol: Grignard Reaction using Di-n-butyl Ether
Objective: To prepare a Grignard reagent and perform a subsequent reaction with a carbonyl compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Di-n-butyl ether (anhydrous)
-
Carbonyl compound (e.g., benzophenone)
-
1 M Hydrochloric acid
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is flame-dried and allowed to cool under a nitrogen atmosphere.
-
Magnesium turnings and a crystal of iodine are placed in the flask.
-
A solution of the alkyl/aryl halide in anhydrous di-n-butyl ether is added to the dropping funnel.
-
A small portion of the halide solution is added to the magnesium to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
The remaining halide solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is stirred at room temperature or heated as required until the magnesium is consumed.
-
The solution of the carbonyl compound in anhydrous di-n-butyl ether is added dropwise to the Grignard reagent at a controlled temperature.
-
The reaction is stirred for a specified time and then quenched by the slow addition of saturated aqueous ammonium chloride, followed by 1 M hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with di-n-butyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
This protocol is a general representation and may require optimization based on the specific reactants.
Logical Workflow for Solvent Selection
The decision-making process for selecting between di-n-butyl ether and this compound can be visualized as follows:
Caption: A flowchart outlining the key considerations for selecting between DNBE and DIBE as a reaction solvent.
Safety and Handling
Both di-n-butyl ether and this compound are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood. They can form explosive peroxides upon exposure to air and light, and therefore should be stored in airtight containers, away from heat and ignition sources.
Table 3: Safety Information
| Hazard | Di-n-butyl Ether | This compound |
| GHS Pictograms | Flammable, Irritant, Health Hazard | Flammable |
| Hazard Statements | Flammable liquid and vapor. May cause respiratory irritation. Causes skin and eye irritation. | Highly flammable liquid and vapor. |
| Toxicity | Mildly toxic by ingestion and inhalation.[5] | Data not readily available, handle with care as with all ethers. |
Di-n-butyl ether is known to be an irritant to the skin, eyes, and respiratory system.[5] Prolonged exposure should be avoided. While specific toxicity data for this compound is less prevalent, it should be handled with similar caution due to its structural similarity to other ethers.
Conclusion
The choice between di-n-butyl ether and this compound as a reaction solvent is nuanced and depends heavily on the specific requirements of the chemical transformation.
-
Di-n-butyl ether is the solvent of choice for reactions requiring higher temperatures due to its higher boiling point. It has proven efficacy in Grignard reactions with yields comparable to diethyl ether. Its linear structure may be preferred when steric hindrance from the solvent is a concern.
-
This compound , with its lower boiling point, may be advantageous when a milder reaction temperature is desired or when easier solvent removal is a priority. Its branched structure could potentially offer unique selectivity in certain reactions due to steric effects, although this requires further experimental validation.
Ultimately, for novel applications, empirical testing is recommended to determine the optimal solvent for achieving the desired yield, selectivity, and reaction kinetics. Both ethers represent valuable tools in the chemist's arsenal, and a thorough understanding of their properties is key to their effective implementation.
References
Safety Operating Guide
Proper Disposal of Diisobutyl Ether: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of diisobutyl ether, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks associated with this flammable and potentially peroxide-forming chemical.
This compound, a flammable liquid, requires careful handling and disposal to prevent accidents and environmental contamination. The primary disposal method for this chemical is through a licensed professional waste disposal service, typically involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] It is crucial to manage this substance as a hazardous waste and adhere to all local, regional, and national regulations.[2]
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, it is imperative to be aware of the hazards associated with this compound. It is a flammable liquid and vapor, and can form explosive peroxides upon exposure to air and light.[3][4] Therefore, strict safety precautions must be observed.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles. A face shield may also be necessary.[1]
-
Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][5] No smoking.
-
Ground/bond container and receiving equipment to prevent static discharge.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
It is critical to date containers upon receipt and upon opening to monitor the potential for peroxide formation.[3] Ethers should not be stored for more than six months after opening or one year after purchase.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| UN Number | 1149[1][5] |
| Hazard Class | 3 (Flammable Liquid)[1][5] |
| Packing Group | III[1][5] |
| Flash Point | 9 °C[6] |
| Boiling Point | 122 °C[6] |
| Bioconcentration Factor (BCF) | 47 - 83[1][5] |
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Identify the this compound waste to be disposed of.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Keep it in its original or a compatible, properly labeled container.
2. Container Management:
-
Ensure the waste container is in good condition, tightly sealed, and free from external contamination.[1]
-
Clearly label the container as "Hazardous Waste" and with the full chemical name, "this compound." Include the date of accumulation.
3. Peroxide Testing (If Applicable):
-
For containers of this compound that have been opened and stored, it is crucial to test for the presence of peroxides, especially if the expiration date has passed or if crystals are visible around the cap.[4][7]
-
CAUTION: If crystals are present, do not touch or attempt to open the container.[7] The friction from opening the cap could cause an explosion.[7] In this situation, secure the area and immediately contact your institution's Environmental Health and Safety (EHS) or a specialized hazardous waste disposal service.[7]
-
If testing is deemed safe, use peroxide test strips. If the test is positive, the material must be discarded as hazardous waste.[4]
4. Arrange for Professional Disposal:
-
Contact your institution's EHS or a licensed professional waste disposal service to arrange for the collection of the this compound waste.[1]
-
Provide them with accurate information about the waste, including its identity and quantity.
-
Follow their specific instructions for packaging and pickup.
5. Documentation:
-
Maintain a record of the disposed of this compound, including the quantity and date of disposal, in accordance with your laboratory's and institution's policies.
Experimental Workflow for Disposal
The logical flow of the this compound disposal procedure is illustrated below.
References
Personal protective equipment for handling Diisobutyl ether
For researchers, scientists, and drug development professionals working with Diisobutyl ether (CAS No. 628-55-7), a highly flammable and potentially hazardous chemical, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures to ensure safe handling in the laboratory.
Immediate Safety Concerns and Hazard Identification
This compound is a highly flammable liquid and vapor.[1][2] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[1][2] The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Flammable Liquids (Category 2) | H225: Highly flammable liquid and vapor[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE for various levels of protection.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves. Butyl rubber or Viton™ are often recommended for ethers. Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact. | While specific breakthrough time data for this compound is not readily available, data for similar ethers suggests that nitrile gloves offer limited protection. For prolonged contact, more robust gloves are necessary. Always inspect gloves for degradation before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Ensure a snug fit to prevent any gaps where splashes could enter. |
| Skin and Body Protection | A flame-resistant lab coat should be worn and fully buttoned. For larger quantities (>1 liter), a chemical-resistant apron or suit is recommended. | Clothing should be made of a material that does not build up static electricity. |
| Respiratory Protection | Work should be conducted in a properly functioning chemical fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required. | Ensure the fume hood has a face velocity between 80-125 feet per minute. |
Operational Plan for Safe Handling
A step-by-step approach to handling this compound is essential to minimize risks.
Workflow for Handling this compound
Caption: A simple workflow for handling this compound.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is operational.
-
Have spill control materials (such as absorbent pads) within easy reach.
2. Handling:
-
Dispense the smallest necessary amount of this compound in the fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
3. Cleanup:
-
Wipe down the work area with an appropriate solvent.
-
Decontaminate any reusable equipment.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Disposal Workflow
Caption: A workflow for the disposal of this compound waste.
Waste Segregation and Collection:
-
Unused this compound: Collect in a dedicated, properly labeled, and sealed container.
-
Contaminated Materials: All disposable PPE (gloves, lab coats), absorbent materials from spills, and empty containers must be collected as hazardous waste.
Storage:
-
Store waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
Disposal:
-
Dispose of all this compound waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] Do not pour down the drain. Contaminated packaging should also be disposed of as unused product.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
